molecular formula C15H19Cl2NO4 B15340441 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid

3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid

Cat. No.: B15340441
M. Wt: 348.2 g/mol
InChI Key: ZHCBKNDWJGMFQR-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid is a chiral chemical building block protected by a tert-butoxycarbonyl (Boc) group, primarily used in advanced pharmaceutical research and organic synthesis. Its structure, featuring a 3,5-dichlorophenyl moiety and a carboxylic acid functional group, makes it a valuable intermediate in medicinal chemistry for the development of protease inhibitors and other bioactive molecules . Researchers utilize this compound in the design and synthesis of mechanism-based inactivators for enzymes such as human ornithine aminotransferase (hOAT), a recognized target in metabolic cancer research for hepatocellular carcinoma . The Boc protecting group enhances the compound's handling properties by stabilizing the amine functionality, allowing for selective deprotection under mild acidic conditions for subsequent coupling reactions in solid-phase peptide synthesis (SPPS) and the construction of more complex molecular architectures. This product is listed for research and development purposes, with related dichlorophenyl analogues available from specialty chemical suppliers . 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H19Cl2NO4

Molecular Weight

348.2 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(8-13(19)20)6-9-4-10(16)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

ZHCBKNDWJGMFQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Cl)Cl)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Chemical Building Block

In the landscape of modern drug discovery and organic synthesis, protected amino acids serve as indispensable tools. Among these, 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid stands out as a specialized building block with significant potential. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its prospective applications for researchers, scientists, and drug development professionals.

The core structure features a butyric acid backbone, a Boc (tert-butyloxycarbonyl) protected amine at the C3 position, and a distinct 3,5-dichlorophenyl moiety. The Boc group is an acid-labile protecting group, crucial for preventing unwanted reactions at the amino group during multi-step syntheses, such as peptide coupling.[1] Its selective removal under mild acidic conditions makes it a cornerstone of synthetic strategy.[1]

While a specific CAS (Chemical Abstracts Service) number for the Boc-protected form is not prominently listed in public databases, the parent amine, 3-Amino-4-(3,5-dichlorophenyl)butanoic acid , is identified by CAS Number 1391206-29-3 .[2] The addition of the Boc protecting group is a standard and well-documented chemical transformation. The 3,5-dichloro substitution pattern on the phenyl ring is of particular interest, as this motif is found in a variety of biologically active molecules, suggesting that this compound is a valuable precursor for novel therapeutics.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a compound is critical for its effective use in experimental design. The table below summarizes the key characteristics of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid.

PropertyValueSource/Method
CAS Number Not explicitly assigned. Parent amine is 1391206-29-3.[2]
Molecular Formula C15H19Cl2NO4Calculated
Molecular Weight 348.22 g/mol Calculated
IUPAC Name 3-[(tert-butoxycarbonyl)amino]-4-(3,5-dichlorophenyl)butanoic acidIUPAC Nomenclature
Appearance Expected to be a white to off-white solid.Inferred from similar compounds[3]
Solubility Expected to be soluble in organic solvents like DMSO, methanol, ethyl acetate, and chloroform.Inferred from similar compounds[3]
Storage Recommended storage at 2-8°C, sealed in a dry environment.Standard for protected amino acids[2]

Synthesis and Handling: A Protocol for Boc Protection

The primary route to obtain the title compound is through the N-protection of its parent amine. The following protocol describes a robust and commonly employed method.

Rationale for Experimental Design

The choice of di-tert-butyl dicarbonate (Boc-anhydride) is standard for introducing the Boc group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO2). A base, such as triethylamine or sodium bicarbonate, is essential to deprotonate the amino group of the starting material, thereby activating it as a nucleophile to attack the electrophilic carbonyl carbon of the Boc-anhydride. The solvent system (often a mixture of an organic solvent and water) is chosen to ensure the solubility of both the starting amine and the Boc-anhydride.

Experimental Protocol: N-tert-butoxycarbonylation
  • Dissolution: Dissolve 1.0 equivalent of 3-Amino-4-(3,5-dichlorophenyl)butanoic acid (CAS: 1391206-29-3) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and water.

  • Basification: Add 2.0-2.5 equivalents of a suitable base, such as sodium bicarbonate, to the solution and stir until dissolved.

  • Addition of Boc-Anhydride: To the stirring solution, add 1.1-1.2 equivalents of di-tert-butyl dicarbonate (Boc2O) dissolved in a minimal amount of THF.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a 1M solution of hydrochloric acid (HCl). The product should precipitate as a solid.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by recrystallization or flash column chromatography.

This general procedure is adapted from established methods for the Boc-protection of amino acids.[4]

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A 3-Amino-4-(3,5-dichlorophenyl)butanoic acid P1 Mix & Stir (Room Temp, 12-24h) A->P1 B Boc-Anhydride (Boc2O) B->P1 C Base (e.g., NaHCO3) C->P1 D Solvent (e.g., THF/Water) D->P1 P2 Solvent Removal P1->P2 P3 Acidification (HCl) P2->P3 P4 Extraction (Ethyl Acetate) P3->P4 P5 Drying & Concentration P4->P5 Z 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid P5->Z caption Workflow for Boc-Protection Synthesis G cluster_deprotection Step 1: Deprotection cluster_coupling Step 2: Coupling/Derivatization cluster_targets Potential Bioactive Molecules A 3-(Boc-amino)-4- (3,5-dichlorophenyl)butyric acid B Acidic Condition (e.g., TFA) A->B Amine Deprotection D Amidation (Carboxylic Acid Partner) A->D Carboxyl Activation C Peptide Coupling (Amine Partner) B->C T1 Peptide Mimetics C->T1 T2 Enzyme Inhibitors (e.g., Protease, Kinase) C->T2 D->T2 T3 Novel Antimicrobials D->T3 T4 CNS-Targeted Agents D->T4 caption Role as a Synthetic Building Block

Caption: Role as a Synthetic Building Block

Conclusion

3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid represents a highly valuable, albeit specialized, chemical intermediate. Its structure combines the strategic utility of a Boc-protected amine with the pharmacological potential of a dichlorinated phenyl ring. For scientists engaged in the synthesis of novel peptides, enzyme inhibitors, and other therapeutic agents, this compound offers a gateway to exploring new chemical space. Its straightforward synthesis from its corresponding amine and its versatility in subsequent coupling reactions make it an important tool in the arsenal of medicinal chemists and organic synthesists.

References

  • Worldwide Life Sciences. (S)-3-(Boc-amino)-4-(3-chlorophenyl)butyric acid. [Link]

  • PubChem. (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. [Link]

  • PubMed. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. [Link]

  • Chemsrc. N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid. [Link]

  • Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Semantic Scholar. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of. [Link]

  • ResearchGate. Preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics. [Link]

  • Frontiers. Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]

  • MDPI. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. [Link]

  • PubMed. Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. [Link]

Sources

Boc-beta-homophenylalanine 3,5-dichloro derivative properties

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Building Blocks for Next-Generation Peptidomimetics

Executive Summary

Boc-3,5-dichloro-β-homophenylalanine represents a high-value scaffold in modern medicinal chemistry, specifically designed to address the two primary failure modes of peptide therapeutics: proteolytic instability and poor membrane permeability .

By integrating a beta-amino acid backbone (homologation) with a 3,5-dichlorophenyl pharmacophore, this molecule offers a dual mechanism of action for lead optimization:

  • Backbone Modification: The insertion of a methylene group (-CH₂-) into the peptide backbone renders the resulting amide bond unrecognizable to most endogenous proteases (e.g., chymotrypsin, pepsin).

  • Side-Chain Engineering: The 3,5-dichloro substitution significantly increases lipophilicity (

    
    ) and occupies specific hydrophobic pockets in target proteins, often acting as a bioisostere for bulky hydrophobic residues like tryptophan or phenylalanine, but with enhanced metabolic stability.
    

This guide details the physicochemical properties, synthesis via Arndt-Eistert homologation, and critical handling protocols for integrating this residue into solid-phase peptide synthesis (SPPS) workflows.

Chemical Architecture & Physicochemical Properties

The molecule combines the steric bulk of a halogenated aromatic ring with the flexibility of a beta-amino acid.

PropertyData
Systematic Name (3R)-3-[(tert-butoxycarbonyl)amino]-4-(3,5-dichlorophenyl)butanoic acid
Common Name Boc-3,5-dichloro-D-β-homophenylalanine
CAS Number 269396-56-7 (D-isomer)
Molecular Formula

Molecular Weight 348.22 g/mol
Physical Form White to off-white crystalline powder
Melting Point 150–156 °C (Typical for halogenated β-HoPhe analogs)
Solubility Soluble in DMF, DMSO, DCM; Sparingly soluble in water
Storage 2–8 °C, Desiccated (Hygroscopic)
Purity Standard

(HPLC),

ee (Chiral HPLC)
Structural Analysis[6]
  • Boc Group: Acid-labile protecting group, removable with TFA/DCM.

  • 
    -Methylene Unit:  Introduces an extra degree of freedom, allowing the formation of stable secondary structures like 
    
    
    
    -helices or turns (e.g., the 14-helix in
    
    
    -peptides).
  • 3,5-Dichloro Substitution:

    • Electronic Effect: Electron-withdrawing chlorines deactivate the ring, reducing oxidative metabolism (e.g., by CYP450).

    • Lipophilicity: Increases hydrophobic interaction potential compared to the parent phenylalanine.

    • Halogen Bonding: The Cl atoms can participate in direction-specific halogen bonds with backbone carbonyls or active site residues.

Synthesis: The Arndt-Eistert Homologation

The synthesis of


-homophenylalanine derivatives is classically achieved via the Arndt-Eistert homologation . This reaction converts an 

-amino acid to a

-amino acid while retaining stereochemistry.
Reaction Workflow

The process involves three critical phases: activation, diazotization, and Wolff rearrangement.

ArndtEistert Start Boc-3,5-dichloro-Phe-OH (Alpha-Amino Acid) MixedAnhydride Mixed Anhydride Intermediate Start->MixedAnhydride 1. i-BuOCOCl NMM, THF, -15°C DiazoKetone α-Diazoketone (Key Intermediate) MixedAnhydride->DiazoKetone 2. CH2N2 (Diazomethane) Ether, 0°C Ketene Ketene Intermediate DiazoKetone->Ketene 3. Wolff Rearrangement Ag+ Catalyst, Heat/Sonication Product Boc-3,5-dichloro-β-HoPhe-OH (Beta-Amino Acid) Ketene->Product 4. H2O (Hydrolysis)

Figure 1: Step-wise homologation of the alpha-amino acid precursor to the beta-homo derivative.

Detailed Protocol (Bench-Scale)

Safety Note: Diazomethane is explosive and toxic. Use a dedicated blast shield and specialized glassware (Firestone valve).

  • Activation (Mixed Anhydride Formation):

    • Dissolve Boc-3,5-dichloro-L-phenylalanine (10 mmol) in anhydrous THF (50 mL).

    • Cool to -15°C under

      
      .
      
    • Add N-methylmorpholine (NMM, 1.0 eq) followed by isobutyl chloroformate (1.0 eq) dropwise.

    • Checkpoint: Formation of a white precipitate (NMM·HCl) indicates successful activation. Stir for 15 min.

  • Diazotization:

    • Filter the mixture rapidly to remove salts (optional but recommended) or add directly to a solution of diazomethane (approx. 1.5 eq) in diethyl ether at 0°C.

    • Stir for 1 hour, allowing the mixture to warm to room temperature.

    • Quench: Carefully add dilute acetic acid to destroy excess diazomethane until nitrogen evolution ceases.

    • Purification: Evaporate solvent to yield the crude

      
      -diazoketone (yellow solid).
      
  • Wolff Rearrangement:

    • Dissolve the diazoketone in THF/Water (9:1).

    • Add Silver Benzoate (

      
      , 0.1 eq) dissolved in triethylamine (TEA).
      
    • Reaction: Sonicate or heat to 50°C. Nitrogen gas (

      
      ) will evolve vigorously.
      
    • Endpoint: Monitor by TLC (disappearance of the yellow diazoketone spot).

    • Workup: Acidify to pH 2 with 1N HCl, extract with EtOAc, dry over

      
      , and crystallize.
      

Application in Drug Discovery[5][7][8][9][10]

Proteolytic Stability

Peptides containing


-amino acids are resistant to cleavage by standard peptidases. The additional methylene group disrupts the scissile bond geometry required by serine proteases (like chymotrypsin) and metalloproteases.
Lipophilicity & Permeability

The 3,5-dichloro substitution is a classic medicinal chemistry tactic to improve membrane permeability.

  • LogP Shift: Replacing H with Cl on the phenyl ring typically increases LogP by ~0.7–1.0 unit per chlorine.

  • Metabolic Blocking: The 3,5-positions are common sites for oxidative metabolism. Blocking them with chlorine extends the half-life (

    
    ) of the peptide in plasma.
    
Peptidomimetics & Foldamers

Incorporating this residue promotes specific secondary structures. While


-peptides form helices with 3.6 residues per turn, 

-peptides can form:
  • 14-Helix: Requires cyclic constraints or specific side-chain patterning.

  • 12-Helix: Often induced by acyclic

    
    -residues like Boc-3,5-dichloro-β-HoPhe.
    

Experimental Handling & QC

QC: NMR Validation

To verify the identity of the synthesized or purchased material, look for these diagnostic signals in


-NMR (DMSO-

or

):
  • 
    -Protons:  Two distinct multiplets around 2.3–2.6 ppm (diastereotopic protons on the new 
    
    
    
    alpha to the carboxyl).
  • 
    -Protons:  Multiplet around 2.8–3.0 ppm (benzylic protons).
    
  • Aromatic Region: 7.1–7.4 ppm. The 3,5-dichloro substitution pattern typically results in a singlet (or narrow doublet) for the proton at position 4, and a doublet for positions 2 and 6 (dependent on resolution).

  • Boc Group: Strong singlet at ~1.4 ppm (9H).

Coupling Protocol (SPPS)

Due to the steric bulk of the


-substituent and the dichlorophenyl ring, standard coupling times should be extended.
  • Reagents: Use HATU/HOAt or DIC/Oxyma for efficient coupling.

  • Stoichiometry: 3-4 equivalents of amino acid.

  • Time: Double coupling (2 x 45 min) is recommended to prevent deletion sequences.

References

  • BenchChem. Synthesis of β-Amino Acids via Arndt-Eistert Homologation of α-Amino Acids. Application Note. Link

  • Sigma-Aldrich. Boc-3-chloro-L-b-homophenylalanine Product Analysis. MilliporeSigma Catalog. Link

  • Chem-Impex International. Boc-3,4-dichloro-D-b-homophenylalanine Technical Data. Chem-Impex Catalog. Link

  • Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link

  • Kopka, I. E., et al. (2002). Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 12(4), 637-640. Link

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1] Beilstein J. Org. Chem. 16, 1073–1091. Link

Sources

An In-depth Technical Guide to 3,5-Dichlorophenyl β-Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-dichlorophenyl β-amino acid building blocks, with a primary focus on (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid. These compounds represent a class of synthetic amino acids of significant interest to the pharmaceutical and life sciences industries. The incorporation of a β-amino acid structure imparts unique conformational constraints and proteolytic stability to peptides, while the 3,5-dichlorophenyl moiety is a well-established pharmacophore known to modulate the biological activity of small molecules.[1][2] This guide will delve into the synthesis, physicochemical properties, and potential therapeutic applications of these building blocks, offering valuable insights for researchers, medicinal chemists, and professionals in drug development. Detailed experimental protocols for synthesis and characterization are provided to facilitate their practical application in the laboratory.

Introduction: The Strategic Importance of Substituted β-Amino Acids

β-amino acids are structural isomers of their more common α-amino acid counterparts, distinguished by the placement of the amino group on the β-carbon relative to the carboxyl group. This seemingly subtle structural modification has profound implications for their chemical and biological properties. When incorporated into peptide chains, β-amino acids can induce stable secondary structures, such as helices and turns, and significantly enhance resistance to enzymatic degradation.[1][3] These attributes make them invaluable tools in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacokinetic profiles.[4][5]

The 3,5-dichlorophenyl group is a common substituent in medicinal chemistry, often employed to enhance binding affinity to biological targets through halogen bonding and hydrophobic interactions. Its presence can also favorably modulate a compound's metabolic stability and membrane permeability. The combination of a β-amino acid scaffold with a 3,5-dichlorophenyl substituent, therefore, presents a compelling strategy for the development of novel therapeutic agents.[6]

Synthesis of 3,5-Dichlorophenyl β-Amino Acid Building Blocks

The synthesis of enantiomerically pure β-aryl-β-amino acids, such as (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid, can be achieved through several synthetic strategies. The Mannich reaction and biocatalytic approaches are among the most prominent methods.

Asymmetric Mannich Reaction

The three-component Mannich reaction is a cornerstone of organic synthesis for the formation of β-amino carbonyl compounds.[7] For the synthesis of the target compound, this typically involves the reaction of 3,5-dichlorobenzaldehyde, a suitable ketone or enolizable carbonyl equivalent, and an amine, often in the presence of a chiral catalyst to induce stereoselectivity.[8]

The general workflow for a catalyzed Mannich reaction to produce a β-amino carbonyl precursor is depicted below:

cluster_reactants Reactants 3,5-Dichlorobenzaldehyde 3,5-Dichlorobenzaldehyde Reaction Reaction 3,5-Dichlorobenzaldehyde->Reaction Ketone/Enolate Ketone/Enolate Ketone/Enolate->Reaction Amine Amine Amine->Reaction Catalyst Catalyst Catalyst->Reaction Chiral Catalyst β-Amino Carbonyl β-Amino Carbonyl Reaction->β-Amino Carbonyl Mannich Condensation

Caption: Generalized workflow of a three-component Mannich reaction.

Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino acids. Transaminases, in particular, have shown great potential for the production of optically pure β-amino acids.[6] These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde. For the synthesis of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid, a suitable β-keto acid precursor could be aminated using a stereoselective transaminase.

The workflow for a biocatalytic approach is outlined below:

β-keto acid precursor β-keto acid precursor Reaction Reaction β-keto acid precursor->Reaction Amino Donor Amino Donor Amino Donor->Reaction Transaminase Transaminase Transaminase->Reaction Enzyme Chiral β-amino acid Chiral β-amino acid Reaction->Chiral β-amino acid Asymmetric Amination

Caption: General workflow for biocatalytic synthesis of a chiral β-amino acid.

Physicochemical and Biological Properties

The properties of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid are summarized in the table below.

PropertyValueSource
IUPAC Name (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid[9]
Molecular Formula C₉H₉Cl₂NO₂[9]
Molecular Weight 234.08 g/mol [9]
CAS Number 188812-95-5[10]
Physical Form Solid[11]
Melting Point 224 - 226 °C[11]
Biological Activity

Preliminary studies have indicated that (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid acts as an antagonist at certain glutamate receptors.[6][9] This activity suggests its potential for the development of therapeutics for neurological disorders where excitatory neurotransmission is dysregulated. Additionally, some reports suggest potential antimicrobial properties, though further investigation is required.[6][9]

Applications in Drug Discovery and Peptidomimetics

The unique structural features of 3,5-dichlorophenyl β-amino acid building blocks make them highly attractive for applications in drug discovery.

  • Peptidomimetics: Their incorporation into peptide sequences can lead to analogues with enhanced metabolic stability and defined secondary structures.[1] This is particularly valuable for targeting protein-protein interactions or developing potent and selective receptor agonists or antagonists.[12]

  • Neuroactive Compounds: Given its reported activity as a glutamate receptor antagonist, (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is a valuable starting point for the design of novel central nervous system (CNS) drug candidates.

  • Chiral Building Blocks: Enantiomerically pure forms of this β-amino acid serve as versatile chiral synthons for the construction of more complex, biologically active molecules.[2]

Experimental Protocols

The following section provides detailed, albeit generalized, protocols for the synthesis and characterization of 3,5-dichlorophenyl β-amino acids. These are based on established methodologies in the field.

Synthesis of Racemic 3-Amino-3-(3,5-dichlorophenyl)propanoic acid via Mannich-type Reaction

This protocol describes a general procedure for the synthesis of the racemic β-amino acid.

Materials:

  • 3,5-Dichlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3,5-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.05 equivalents) in ethanol.

  • Add ammonium acetate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Filter the crude product and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Quality Control

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

5.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. For chiral compounds, specialized chiral stationary phases (CSPs) are required to separate the enantiomers.

Chiral HPLC Method for Enantiomeric Separation (Illustrative Example):

  • Column: A polysaccharide-based chiral column, such as one with a cellulose tris(3,5-dichlorophenylcarbamate) stationary phase, is often effective for separating aromatic amino acid derivatives.[13]

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Room temperature.

The workflow for analytical characterization is as follows:

Synthesized Compound Synthesized Compound Purity Analysis Purity Analysis Synthesized Compound->Purity Analysis Structural Elucidation Structural Elucidation Synthesized Compound->Structural Elucidation Enantiomeric Purity Enantiomeric Purity Synthesized Compound->Enantiomeric Purity HPLC HPLC Purity Analysis->HPLC NMR NMR Structural Elucidation->NMR Mass Spec Mass Spec Structural Elucidation->Mass Spec Chiral HPLC Chiral HPLC Enantiomeric Purity->Chiral HPLC Pure Compound Pure Compound HPLC->Pure Compound NMR->Pure Compound Mass Spec->Pure Compound Chiral HPLC->Pure Compound

Caption: Workflow for the analytical characterization of the synthesized compound.

Conclusion

3,5-Dichlorophenyl β-amino acid building blocks, particularly in their enantiomerically pure form, are valuable assets for medicinal chemistry and drug discovery. Their unique structural characteristics offer a means to enhance the pharmacological properties of peptides and small molecules. The synthetic routes, while requiring careful optimization for stereocontrol, are accessible through established organic chemistry methodologies. As the demand for more stable and potent therapeutics continues to grow, the strategic application of these and other substituted β-amino acids is expected to play an increasingly important role in the development of next-generation drugs.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (2022, January 7). Retrieved from [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. Retrieved from [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds - Chiroblock GmbH. Retrieved from [Link]

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. Retrieved from [Link]

  • Peptides containing β‑ amino acid patterns (2) | PPTX - Slideshare. Retrieved from [Link]

  • Supporting Information - Wiley-VCH. Retrieved from [Link]

  • 3-(3,5-Dichlorophenyl)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]propanoic acid - PubChem. Retrieved from [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids - PMC - NIH. (2012, January 31). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Retrieved from [Link]

  • 3-Amino-3-(3-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 2764178 - PubChem. Retrieved from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. Retrieved from [Link]

  • BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents.
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid - ResearchGate. Retrieved from [Link]

  • Peptidomimetics as next – generation therapeutic applications. (2025, October 29). Retrieved from [Link]

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Sources

A Technical Guide to the Synthesis of β-Peptides Utilizing Boc-3,5-dichloro-β-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of β-peptides, with a specific focus on the incorporation of the non-proteinogenic amino acid, Boc-3,5-dichloro-β-homophenylalanine. The unique structural and physicochemical properties imparted by the dichlorinated aromatic ring make this building block a valuable tool in the design of novel β-peptides with enhanced stability and biological activity. This document details both solid-phase and solution-phase synthesis strategies, purification protocols, and analytical characterization techniques. The underlying chemical principles and practical considerations for each step are discussed to provide researchers, scientists, and drug development professionals with the necessary insights for successful β-peptide synthesis.

Introduction: The Significance of β-Peptides and the Role of Halogenated Amino Acids

Peptides are short chains of amino acids that play crucial roles in a vast array of biological processes, serving as hormones, neurotransmitters, and immunogens.[1] Their high target affinity, specificity, and safety profiles have made them attractive candidates for therapeutic and diagnostic applications.[1][2] However, natural α-peptides often suffer from poor in vivo stability due to enzymatic degradation and limited membrane permeability.

β-peptides, which are composed of β-amino acids, offer a compelling alternative. The additional carbon atom in the backbone of β-amino acids confers significant resistance to proteolytic degradation and allows for the formation of stable secondary structures, such as helices and sheets.[3] These unique conformational properties can be leveraged to design β-peptides that mimic the bioactivity of their α-peptide counterparts but with enhanced pharmacokinetic profiles.

The incorporation of halogenated amino acids, such as 3,5-dichloro-β-homophenylalanine, can further modulate the physicochemical and structural properties of peptides.[4][5] The introduction of chlorine atoms onto the phenyl ring can influence hydrophobicity, conformational preferences, and receptor-binding interactions, making Boc-3,5-dichloro-β-homophenylalanine a valuable building block in medicinal chemistry and drug design.[4][5][6][7]

The Building Block: Boc-3,5-dichloro-β-homophenylalanine

N-tert-butoxycarbonyl-3,5-dichloro-β-homophenylalanine (Boc-3,5-dichloro-β-homophenylalanine) is a derivative of the β-amino acid β-homophenylalanine. The key features of this building block are:

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the N-terminus of the amino acid.[8] It is an acid-labile protecting group, meaning it can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting more acid-stable side-chain protecting groups.[8][9][10] This differential lability is the cornerstone of the Boc solid-phase peptide synthesis (SPPS) strategy.[8]

  • β-Homophenylalanine Scaffold: As a β-amino acid, it introduces an additional methylene group into the peptide backbone compared to its α-amino acid analog, phenylalanine. This structural modification is fundamental to the unique properties of β-peptides.

  • 3,5-Dichlorophenyl Side Chain: The two chlorine atoms on the phenyl ring significantly alter the electronic and steric properties of the side chain. This can lead to enhanced binding affinity, improved metabolic stability, and altered conformational preferences of the resulting peptide.

Synthetic Strategies for β-Peptide Assembly

The synthesis of β-peptides incorporating Boc-3,5-dichloro-β-homophenylalanine can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, is the most widely used method for peptide synthesis.[11] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support (resin).[11][12]

The core principle of Boc-based SPPS involves a cyclical process of deprotection, neutralization, and coupling.[8][10]

Experimental Workflow for Boc-SPPS:

SPPS_Workflow Resin Start: Resin Support Attach 1. Attachment of First Amino Acid (Boc-AA-OH to Resin) Resin->Attach Deprotection 2. Boc Deprotection (TFA in DCM) Attach->Deprotection Neutralization 3. Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Coupling 4. Coupling of Next Amino Acid (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Repeat Repeat Steps 2-4 for Each Amino Acid in Sequence Coupling->Repeat Is sequence complete? No Cleavage 5. Cleavage from Resin & Side-Chain Deprotection (HF or TFMSA) Coupling->Cleavage Is sequence complete? Yes Repeat->Deprotection Purification 6. Purification (RP-HPLC) Cleavage->Purification Characterization 7. Characterization (MS, NMR) Purification->Characterization

Figure 1: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for a Representative Boc-SPPS Cycle:

  • Resin Preparation: Start with a suitable resin, such as Merrifield resin (chloromethylated polystyrene).[11] The first Boc-protected amino acid is typically attached to the resin via an ester linkage.

  • Boc Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid.[8]

    • Suspend the resin in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[13][14]

    • Agitate for approximately 30 minutes at room temperature.

    • Filter and wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group byproducts (isobutene and carbon dioxide).[9]

  • Neutralization: The resulting trifluoroacetate salt of the N-terminal amine must be neutralized to the free amine before the next coupling step.

    • Wash the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or N,N-dimethylformamide (DMF).[13]

    • Wash again with DCM and DMF to remove excess base.

  • Coupling: The next Boc-protected amino acid (in this case, Boc-3,5-dichloro-β-homophenylalanine or another β-amino acid) is activated and coupled to the free N-terminus of the resin-bound peptide.

    • Common coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[15] More modern and efficient coupling reagents such as HBTU, HATU, or PyBOP can also be used.[15]

    • Dissolve the Boc-amino acid and coupling reagents in a suitable solvent like DMF or DCM and add to the resin.

    • Allow the reaction to proceed for 1-2 hours or until a negative ninhydrin test indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.[8]

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

    • This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[14][16] Scavengers like anisole or thioanisole are added to trap reactive carbocations generated during cleavage.

  • Purification and Characterization: The crude peptide is then purified and characterized as described in Sections 4 and 5.

Solution-Phase Peptide Synthesis (SPS)

Solution-phase synthesis involves the coupling of amino acids in a homogenous solution.[17][18] While generally more time-consuming and labor-intensive than SPPS due to the need to isolate and purify intermediates at each step, SPS is advantageous for large-scale synthesis and for peptides that are difficult to assemble on a solid support.[11][18]

Experimental Workflow for Solution-Phase Synthesis:

SPS_Workflow Start Start: Protected Amino Acids (e.g., Boc-AA-OH & H-AA-OR) Coupling 1. Coupling Reaction (e.g., DCC/HOBt or TBTU) Start->Coupling Purification1 2. Purification of Dipeptide (Extraction, Crystallization, or Chromatography) Coupling->Purification1 Deprotection 3. Selective Deprotection (N- or C-terminus) Purification1->Deprotection Purification2 4. Purification of Deprotected Dipeptide Deprotection->Purification2 Coupling2 5. Coupling with Next Protected Amino Acid Purification2->Coupling2 Repeat Repeat Steps 2-5 Coupling2->Repeat Continue Elongation Final_Deprotection 6. Final Deprotection of All Protecting Groups Coupling2->Final_Deprotection Sequence Complete Repeat->Purification1 Final_Purification 7. Final Purification (RP-HPLC) Final_Deprotection->Final_Purification

Figure 2: General workflow for Solution-Phase Peptide Synthesis (SPS).

Detailed Protocol for a Representative Solution-Phase Coupling Step:

  • Protection: The N-terminus of one amino acid (or peptide fragment) is protected with a Boc group, and the C-terminus of the other is protected, for example, as a methyl or benzyl ester.

  • Coupling: The two protected amino acids are dissolved in an appropriate organic solvent (e.g., DCM, THF, or DMF).

    • A coupling reagent, such as TBTU, is added along with a base like triethylamine (TEA) or DIPEA.[19]

    • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is typically worked up by washing with aqueous acid and base solutions to remove excess reagents and byproducts. The protected peptide is then purified by crystallization or column chromatography.

  • Selective Deprotection: Either the N-terminal Boc group (using TFA) or the C-terminal ester group (e.g., by saponification or hydrogenolysis for benzyl esters) is removed to allow for the next coupling reaction.

  • Iteration: The process of coupling and deprotection is repeated to elongate the peptide chain.[18]

Purification of the Synthetic β-Peptide

Regardless of the synthetic method, the crude peptide product will contain impurities such as deletion sequences, truncated peptides, and byproducts from the cleavage and deprotection steps.[12] High-Performance Liquid Chromatography (HPLC) is the standard method for the purification of synthetic peptides.[20][21]

Reversed-Phase HPLC (RP-HPLC):

This is the most common mode of HPLC used for peptide purification.[12][21]

  • Stationary Phase: A nonpolar stationary phase, typically silica with bonded C8 or C18 alkyl chains.

  • Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN).[22][23] An ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA), is added to both the aqueous and organic phases to improve peak shape and resolution.[12][23]

  • Elution: Peptides are eluted using a gradient of increasing organic solvent concentration. More hydrophobic peptides are retained longer on the column and elute at higher ACN concentrations.

Protocol for RP-HPLC Purification:

  • Method Development: An analytical RP-HPLC column is first used to optimize the separation conditions, such as the gradient slope and flow rate.[23]

  • Preparative Purification: The optimized method is then scaled up to a preparative or semi-preparative column to purify the crude peptide.[21][23]

  • Fraction Collection: Fractions are collected as the peptide elutes from the column.

  • Purity Analysis: The purity of each fraction is assessed by analytical RP-HPLC.

  • Lyophilization: Fractions with the desired purity (typically >95%) are pooled and lyophilized to obtain the final peptide as a fluffy white powder.[23]

Parameter Typical Condition Rationale
Column C18, 5-10 µm particle sizeProvides good retention and resolution for most peptides.
Mobile Phase A 0.1% TFA in WaterAcidic pH protonates acidic residues, reducing secondary interactions.[12]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for eluting the peptide.
Gradient Linear, e.g., 5-65% B over 30 minAllows for separation of peptides with varying hydrophobicities.
Detection UV absorbance at 214 nm and 280 nm214 nm for the peptide backbone; 280 nm for aromatic residues.
Flow Rate Analytical: ~1 mL/min; Preparative: Varies with column diameterOptimized for best resolution and efficiency.

Characterization of the Final β-Peptide

After purification, the identity and purity of the synthetic β-peptide must be confirmed using various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the peptide, which provides confirmation of the correct sequence assembly.[24][25][26]

  • Electrospray Ionization (ESI-MS): A soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like peptides. It often produces multiply charged ions, from which the molecular weight can be accurately calculated.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Another soft ionization technique that is highly sensitive and tolerant of salts. It typically produces singly charged ions.[27]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[28][29] For β-peptides containing Boc-3,5-dichloro-β-homophenylalanine, NMR can provide detailed information about:

  • Sequence Confirmation: Through-bond correlation experiments like COSY and TOCSY can be used to assign resonances to specific amino acid residues in the sequence.[28]

  • Secondary Structure: The presence of characteristic secondary structures, such as helices or sheets, can be inferred from chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data.[28][30] The NOE is a through-space interaction that provides distance constraints between protons that are close in space (< 5 Å), which is crucial for structure determination.[28][30]

  • Conformation of the Dichlorinated Side Chain: The orientation and dynamics of the 3,5-dichlorophenyl ring can be probed by NMR, providing insights into its interactions with other parts of the peptide or with a biological target.

Typical NMR Experiments for Peptide Characterization:

Experiment Information Obtained
1D ¹H NMR Initial assessment of sample purity and folding.
2D TOCSY Identifies protons within the same amino acid spin system.[28]
2D NOESY/ROESY Identifies protons that are close in space, providing distance constraints for structure calculation.[28]
¹H-¹³C HSQC Correlates protons with their directly attached carbon atoms.
¹H-¹⁵N HSQC Correlates amide protons with their backbone nitrogen atoms (requires ¹⁵N labeling).

Conclusion

The synthesis of β-peptides incorporating specialized building blocks like Boc-3,5-dichloro-β-homophenylalanine offers a promising avenue for the development of novel therapeutics with enhanced stability and tailored biological activity. A thorough understanding of the principles of Boc-based solid-phase and solution-phase synthesis, coupled with rigorous purification and characterization, is essential for success in this field. This guide provides a foundational framework of field-proven protocols and the causal logic behind them, empowering researchers to confidently design and construct these unique and valuable molecules.

References

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
  • NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-29.
  • Kelleher, N. L., et al. (2015). Application of 3D NMR for Structure Determination of Peptide Natural Products. ACS Publications.
  • Mant, C. T., & Hodges, R. S. (n.d.). Purification of Synthetic Peptides by High Performance Liquid Chromatography. Humana Press.
  • Thermo Fisher Scientific. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science.
  • AAPPTec. (n.d.). Peptide Purification.
  • Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service.
  • ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected....
  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II (pp. 280-325). Elsevier.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal.
  • Unknown. (n.d.). peptide nmr.
  • Lavecchia, A., et al. (2011). The use of mass spectrometry to study amyloid-β peptides. Mass Spectrometry Reviews, 30(3), 347-365.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Bros, P., et al. (2015). Quantitative detection of amyloid-β peptides by mass spectrometry: state of the art and clinical applications. Clinical Chemistry and Laboratory Medicine, 53(10), 1483-1493.
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 1-23.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Hojo, K., et al. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules, 18(8), 9474-9483.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Unknown. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. CORE.
  • ResearchGate. (2015). Quantitative detection of amyloid-β peptides by mass spectrometry: State of the art and clinical applications.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • BroadPharm. (2025). Peptides in Therapeutic Applications.
  • Grasso, G. (2018). Mass spectrometry is a multifaceted weapon to be used in the battle against Alzheimer's disease: Amyloid beta peptides and beyond. Mass Spectrometry Reviews, 38(1), 34–48.
  • Academia.edu. (n.d.). (PDF) The use of mass spectrometry to study amyloid-β peptides.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Chemical Methods for Peptide and Protein Production. Nature, 480(7378), 458-469.
  • Wu, J., et al. (2013). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications, 50(3), 317-319.
  • Seifert, C. W., et al. (2019). Method for solution-phase peptide synthesis and protecting strategies therefore. Google Patents.
  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
  • Iannuccelli, V., et al. (2021). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Molecules, 26(4), 933.
  • ResearchGate. (2025). (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • Piras, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7546.
  • Chem-Impex. (n.d.). Boc-D-β-homophenylalanine.
  • GenScript. (2024). Three Inventive Biomedical Applications for Synthetic Peptides.
  • Kanojia, A., et al. (2024). Peptide-Based Drugs: Development and Therapeutic Applications. Journal of Research in Applied and Basic Sciences, 3(4), 7.
  • J&K Scientific. (n.d.). Boc-3-chloro-D-b-homophenylalanine | 331763-56-5.
  • Nosovska, O., Liebing, P., & Vilotijevic, I. (2023). Synthesis of β-Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation of Halogenated Amides with Morita-Baylis-Hillman Carbonates. Chemistry – A European Journal.
  • Seebach, D., et al. (2004). Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Helvetica Chimica Acta, 87(11), 2667-2786.
  • Kumar, D., & L-homophenylalanine as Pharmaceutical Drug Precursor*. Biotechnology Advances, 27(3), 286-296.
  • MilliporeSigma. (n.d.). Boc-3-chloro-L-b-homophenylalanine | 270596-39-9.
  • Gellman, S. H., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9583-9607.
  • Seebach, D., et al. (2006). Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. Helvetica Chimica Acta, 97(8), 1427-1441.

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Technical Monograph: Structural Dynamics and Synthetic Utility of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid Synonyms: Boc-


-homo-3,5-dichlorophenylalanine; Boc-L-

-3,5-diCl-hPhe-OH CAS Registry: (Generic for isomer class) 270062-85-6 (analogous reference) Molecular Formula: C

H

Cl

NO

Molecular Weight: 348.22 g/mol

This technical guide dissects the chemical architecture and synthetic pathways of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid , a critical non-proteinogenic amino acid intermediate. As a


-homolog of 3,5-dichlorophenylalanine, this scaffold is pivotal in the development of protease-resistant peptidomimetics and small-molecule inhibitors targeting G-protein coupled receptors (GPCRs) and integrins (specifically VLA-4 antagonists).

Part 1: Structural Analysis & Stereochemical Logic

The -Amino Acid Backbone

Unlike natural


-amino acids, where the amine is bound to the C

adjacent to the carboxyl, this compound features a

-amino acid backbone.[1] The insertion of a methylene (-CH

-) group between the carboxylic acid and the chiral center (C3) confers two distinct advantages:
  • Proteolytic Stability: The additional carbon disrupts the recognition motifs of standard endogenous proteases, significantly extending the in vivo half-life of peptides containing this residue.

  • Foldamer Formation:

    
    -amino acids promote the formation of stable secondary structures (helices, sheets) distinct from 
    
    
    
    -peptides, enabling the design of "foldamers" with specific tertiary architectures.
The 3,5-Dichlorophenyl Moiety

The side chain is not merely a hydrophobic bulk; it is a tuned pharmacophore.

  • Electronic Effects: The chlorine atoms at positions 3 and 5 are electron-withdrawing (

    
    -inductive effect), reducing the electron density of the phenyl ring. This facilitates 
    
    
    
    -stacking interactions with electron-rich residues (e.g., Trp, Tyr) in receptor binding pockets.
  • Lipophilicity: The 3,5-dichloro substitution significantly increases

    
     compared to the unsubstituted phenyl ring, enhancing membrane permeability and affinity for hydrophobic pockets (e.g., the S1 or S2 pockets of chymotrypsin-like serine proteases).
    

Part 2: Synthetic Methodology (Arndt-Eistert Homologation)

The most rigorous route to enantiopure 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid is the Arndt-Eistert homologation starting from Boc-3,5-dichloro-L-phenylalanine. This pathway preserves stereochemical integrity via the Wolff rearrangement.[1][2][3]

Reaction Workflow Diagram

ArndtEistert Start Boc-3,5-diCl-Phe-OH (Alpha-Amino Acid) MixedAnh Mixed Anhydride Intermediate Start->MixedAnh i-BuOCOCl NMM, -15°C Diazo Diazoketone (Key Intermediate) MixedAnh->Diazo CH2N2 (Diazomethane) Ketene Ketene (Wolff Rearrangement) Diazo->Ketene Ag+ Catalyst -N2 Product Boc-Beta-Homo-3,5-diCl-Phe-OH (Target Beta-Amino Acid) Ketene->Product H2O Hydrolysis

Figure 1: The Arndt-Eistert homologation pathway converts the


-amino acid to the 

-amino acid with retention of configuration.[1][3]
Detailed Experimental Protocol

Safety Precaution: Diazomethane (CH


N

) is explosive and toxic.[1][3][4] All operations must be performed behind a blast shield in a high-efficiency fume hood using fire-polished glassware (no ground joints).
Step 1: Formation of the Mixed Anhydride
  • Charge: Dissolve

    
    -Boc-3,5-dichloro-L-phenylalanine (10.0 mmol) in anhydrous THF (50 mL).
    
  • Cool: Chill the solution to -15°C using an ice/salt bath.

  • Activate: Add

    
    -methylmorpholine (NMM, 11.0 mmol) followed dropwise by isobutyl chloroformate (11.0 mmol).
    
  • Incubate: Stir at -15°C for 20 minutes. A white precipitate (NMM

    
    HCl) will form.
    
Step 2: Diazoketone Synthesis[4][5]
  • Filtration: Quickly filter the cold mixture to remove NMM

    
    HCl salts (optional but recommended for purity).
    
  • Addition: Add the filtrate slowly to a pre-prepared, cold (0°C) solution of diazomethane in diethyl ether (approx. 15-20 mmol, excess is required).

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup: Quench excess diazomethane with a few drops of acetic acid. Concentrate the solvent in vacuo to yield the crude

    
    -diazoketone (typically a yellow solid).
    
Step 3: Wolff Rearrangement (Homologation)[3]
  • Solvation: Dissolve the crude diazoketone in a mixture of THF/Water (9:1, 50 mL).

  • Catalysis: Add silver benzoate (0.1 eq) dissolved in triethylamine (TEA).

  • Rearrangement: Protect from light. Stir at room temperature (or mild heat, 40°C) until nitrogen evolution ceases (approx. 1-3 hours).

  • Isolation: Evaporate THF. Acidify the aqueous residue with 1M KHSO

    
     to pH 2-3. Extract with ethyl acetate (3x).
    
  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes to obtain the pure 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid .

Part 3: Analytical Characterization Standards

To ensure "Trustworthiness" (E-E-A-T), the synthesized compound must meet these specifications:

ParameterExpected Value/ObservationMethodological Note
Appearance White to off-white crystalline solidRecrystallization is essential to remove silver residues.

H NMR

1.38 (s, 9H, Boc), 2.4-2.6 (m, 2H,

-CH

), 4.1 (m, 1H,

-CH), 7.1-7.3 (m, 3H, Ar-H)
Diagnostic shift: The

-protons (adjacent to COOH) appear as a diastereotopic pair around 2.5 ppm.
Mass Spectrometry [M+Na]

= 370.1 (approx)
Chlorine isotope pattern (M, M+2, M+4) must be visible (9:6:1 ratio).
Chiral HPLC >98% eeRequired to confirm no racemization occurred during the mixed anhydride step.

Part 4: Applications in Drug Discovery

VLA-4 Antagonists

The 3,5-dichlorophenyl moiety is a privileged substructure in antagonists of VLA-4 (Very Late Antigen-4), an integrin involved in leukocyte trafficking.

  • Mechanism: The carboxylic acid of the

    
    -amino acid coordinates with the metal ion (Mg
    
    
    
    or Mn
    
    
    ) in the integrin binding site (MIDAS), while the dichlorophenyl group occupies a hydrophobic specificity pocket.
  • Advantage: The

    
    -linkage provides resistance to serum proteases, enhancing oral bioavailability compared to 
    
    
    
    -amino acid analogs.
Peptidomimetic Logic Diagram

Peptidomimetics cluster_0 Physicochemical Properties cluster_1 Pharmacological Outcome Lipophilicity High Lipophilicity (3,5-Cl Substitution) Binding Enhanced Receptor Affinity (Hydrophobic Pocket) Lipophilicity->Binding Sigma-Hole / Pi-Stacking Stability Proteolytic Stability (Beta-Backbone) HalfLife Extended Half-Life (Reduced Clearance) Stability->HalfLife Enzymatic Resistance Target Drug Candidate (VLA-4 / GPCR Ligand) Binding->Target HalfLife->Target

Figure 2: The structure-activity relationship (SAR) driving the use of this scaffold in medicinal chemistry.

References

  • BenchChem. (2025).[1] Synthesis of

    
    -Amino Acids via Arndt-Eistert Homologation of 
    
    
    
    -Amino Acids. Retrieved from
  • Kopka, I. E., et al. (2002).[6] "Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists."[6] Bioorganic & Medicinal Chemistry Letters, 12(4), 637-640.[6] Retrieved from

  • Podlech, J., & Seebach, D. (1995).[5][7] "On the Preparation of

    
    -Amino Acids from 
    
    
    
    -Amino Acids using the Arndt-Eistert Reaction." Liebigs Annalen, 1995(7), 1217-1228.[5] (Foundational methodology for Arndt-Eistert scope).
  • Hilaris. (2017). "

    
    -Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review." Journal of Bioanalysis & Biomedicine. Retrieved from 
    

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Boc-protected beta-amino acids for peptidomimetic research

Technical Guide: Boc-Protected -Amino Acids for Peptidomimetic Research

Executive Summary


Boc (tert-butyloxycarbonyl) chemistry

Part 1: The -Amino Acid Advantage

Structural Pharmacology

The insertion of an extra methylene group (

  • Proteolytic Stability: The unique backbone geometry prevents recognition by endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending plasma half-life.

  • Foldamer Formation: Unlike

    
    -peptides which rely on complex tertiary interactions, 
    
    
    -peptides form stable secondary structures at short oligomer lengths (as few as 4–6 residues).
Structural Propensities

The folding pattern is dictated by the substitution pattern of the

123
Helix TypeHydrogen Bond PatternRing SizePromoting Residues
14-Helix

14 atomsAcyclic

-amino acids (e.g.,

-hAla,

-hLys)
12-Helix

12 atomsCyclic constraints (e.g., ACPC, ACHC)
8-Helix

8 atoms

-disubstituted residues

Note: The 14-helix is "backward" H-bonded, creating a macrodipole opposite to that of the

Part 2: Chemical Synthesis of Boc- -Amino Acids

The most robust method for converting an N-Boc-


Arndt-Eistert Homologation
Mechanism of Arndt-Eistert Homologation

The reaction proceeds via an activated mixed anhydride to a diazoketone, followed by a Wolff rearrangement catalyzed by silver(I).

ArndtEistertcluster_legendKey TransformationAAN-Boc-α-Amino Acid(R-COOH)ActMixed Anhydride(Activation with IBCF)AA->Act i-BuOCOCl NMM, -15°CDiazoα-Diazoketone(R-CO-CHN₂)Act->Diazo CH₂N₂ (excess) 0°C to RTWolffWolff Rearrangement(Ag⁺ Catalyst)Diazo->Wolff AgBz, Et₃N Heat/SonicationKeteneKetene Intermediate(R-CH=C=O)Wolff->Ketene -N₂BetaAAN-Boc-β-Amino Acid(R-CH₂-COOH)Ketene->BetaAA H₂O / Dioxane

Caption: Flowchart of the Arndt-Eistert homologation converting an


Synthesis Protocol (Standardized)

Reagents:

  • N-Boc-

    
    -amino acid (1.0 eq)
    
  • Isobutyl chloroformate (IBCF) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Diazomethane (Caution: generated ex situ or use TMS-diazomethane)

  • Silver benzoate (

    
    ) (0.1 eq)
    

Step-by-Step:

  • Activation: Dissolve N-Boc-amino acid in anhydrous THF under

    
    . Cool to -15°C. Add NMM, followed by dropwise addition of IBCF. Stir for 15 min to form the mixed anhydride.
    
  • Diazoketone Formation: Filter off NMM salts (optional) or add directly to a cold solution of diazomethane in ether (excess). Stir at 0°C for 1 h, then RT for 3 h. Quench excess diazomethane with acetic acid. Evaporate solvent to yield crude diazoketone (yellow solid).

  • Wolff Rearrangement: Dissolve diazoketone in THF/Water (9:1). Add catalytic silver benzoate dissolved in triethylamine (TEA). Evolution of

    
     gas is immediate.
    
  • Workup: Acidify with 1M KHSO4, extract with EtOAc, dry over MgSO4, and concentrate. Recrystallize to obtain pure N-Boc-

    
    -amino acid.
    

Part 3: Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

Boc chemistry is preferred for

The Boc/Benzyl Strategy
  • N-Terminus Protection: Boc (Acid labile: removed by TFA).

  • Side-Chain Protection: Benzyl (Bzl), Z (Cbz), or Tosyl (Tos) (HF labile).

  • Resin: MBHA (for amides) or PAM (for acids).

Experimental Workflow

The cycle consists of Deprotection, Neutralization, and Coupling.

BocSPPSStartBoc-AA-ResinDeprot1. Deprotection(50% TFA in DCM, 2x 15 min)Start->DeprotWash1Wash(DCM, 3x)Deprot->Wash1Neut2. Neutralization(10% DIEA in DMF, 2x 2 min)Wash1->NeutWash2Wash(DMF, 3x)Neut->Wash2Couple3. Coupling(Boc-β-AA + HBTU + DIEA)(1-2 hours)Wash2->CoupleTestKaiser Test(Ninhydrin)Couple->TestTest->DeprotColorless (Pass)NextRepeat CycleTest->NextBlue (Fail) -> RecoupleFinalFinal Cleavage(HF / p-Cresol, 0°C, 1h)Test->FinalSequence Complete

Caption: The Boc-SPPS cycle. Note the distinct Neutralization step required after TFA deprotection.

Critical Considerations for -Amino Acids
  • Coupling Reagents:

    
    -amino acids are less reactive than 
    
    
    -amino acids due to the extra carbon. Stronger activators like HATU or PyBOP are recommended over DCC/HOBt.
  • Coupling Time: Extend coupling times to 2–4 hours. Double coupling is standard for residues following a bulky

    
    -residue.
    
  • Monitoring: The Kaiser test (ninhydrin) works for

    
    -amines but may be slower to develop color; heat the tube thoroughly.
    

Part 4: Applications in Drug Discovery[4][5][6]

Protease Resistance

The primary utility of

  • Mechanism: Proteases (e.g., Pepsin, Trypsin) require a specific backbone geometry to hydrolyze the amide bond. The inserted methylene group distorts the scissile bond, rendering it unrecognizable.

  • Data:

    
    -peptides often exhibit half-lives (
    
    
    ) of >24 hours in human serum, compared to minutes for analogous
    
    
    -peptides.
Inhibition of Protein-Protein Interactions (PPIs)

Many PPIs involve large surface areas mediated by

  • Strategy: A 14-helical

    
    -peptide can mimic the side-chain spatial arrangement of an 
    
    
    -helix.[4][5][6]
  • Design: Align hydrophobic residues at positions

    
     on the 14-helix to mimic the 
    
    
    pattern of an
    
    
    -helix.

References

  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of 
    
    
    -hexapeptides and
    
    
    -peptides in solution. Helvetica Chimica Acta.
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of Oligomers. Journal of the American Chemical Society.[3] 
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From structure to function.[5][7][8] Chemical Reviews. 
    
  • Podlech, J., & Seebach, D. (1995).

    
    -Amino Acids from 
    
    
    -Amino Acids Using the Arndt-Eistert Reaction: Scope, Limitations and Stereoselectivity. Liebigs Annalen.
  • Aguilar, M. I. (Ed.).[9] (2010).[1][2] Peptidomimetics: Protocols and Concepts. Methods in Molecular Biology.[10][11]

The 3,5-Dichlorophenyl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dichlorophenyl (3,5-DCP) moiety has emerged as a cornerstone in contemporary medicinal chemistry, prized for its unique combination of physicochemical properties that enhance drug-target interactions and favorably influence pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the 3,5-DCP group, delving into its fundamental characteristics, strategic applications in drug design, and key synthetic methodologies for its incorporation into lead compounds. Through an exploration of its role in modulating target affinity and selectivity, particularly in the realm of kinase inhibition, and a discussion of its absorption, distribution, metabolism, excretion (ADME), and toxicology profile, this guide serves as an essential resource for scientists engaged in the discovery and development of novel therapeutics.

Physicochemical and Structural Attributes of the 3,5-Dichlorophenyl Moiety

The 3,5-dichlorophenyl group is an aromatic scaffold characterized by the presence of two chlorine atoms in a meta-substitution pattern on a benzene ring. This specific arrangement confers a unique set of electronic and steric properties that are highly advantageous in drug design.

Key Physicochemical Properties: [1]

PropertyValueSource
Molecular Formula C₆H₃Cl₂PubChem[1]
Molecular Weight 145.99 g/mol PubChem[1]
XLogP3 3.5PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem
Hydrogen Bond Donor Count 0PubChem
Polar Surface Area 0 ŲPubChem

The two chlorine atoms are strong electron-withdrawing groups, which significantly influences the electron density of the phenyl ring. This electronic perturbation can be critical for establishing specific interactions with biological targets. Furthermore, the meta-disposition of the chlorine atoms creates a distinct steric profile that can be exploited to achieve selective binding to the target protein while avoiding interactions with off-target proteins. The lipophilic nature of the chlorine atoms, as indicated by the XLogP3 value, can enhance membrane permeability and oral bioavailability of drug candidates.

The Strategic Role of the 3,5-Dichlorophenyl Moiety in Drug-Target Interactions

The 3,5-DCP moiety is frequently employed to occupy hydrophobic pockets within protein binding sites, where it can engage in various non-covalent interactions that contribute to high binding affinity and selectivity.

Kinase Inhibition: A Prominent Application

A significant number of kinase inhibitors incorporate the 3,5-DCP group to interact with the ATP-binding site. The chlorine atoms can form favorable halogen bonds with backbone carbonyls or other electron-rich residues in the hinge region or other parts of the kinase domain.

A notable example is a series of thienopyridine-based inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response. X-ray crystallography of a lead compound bound to the CHK1 kinase domain (PDB ID: 3PA5) reveals that the 3,5-dichlorophenyl group occupies a hydrophobic pocket, with the chlorine atoms making crucial contacts that contribute to the compound's nanomolar potency.[2] These inhibitors maintain critical hydrogen bonding with the hinge and a conserved water molecule in the ATP binding site.[2]

Beyond Kinases: Targeting Other Protein Classes

The utility of the 3,5-DCP moiety extends beyond kinase inhibition. For instance, it is a key feature in a potent and selective inhibitor of Cdc2-like kinases (CLKs), where it contributes to a remarkable selectivity over the structurally related DYRK1A kinase.[3] In another example, a derivative of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione has been investigated for its biological activity.[4]

Furthermore, the 3,5-dichlorophenyl group is present in VCP-6, a compound that binds to human transthyretin (TTR). The crystal structure of the TTR-VCP-6 complex shows that the dichlorophenyl ring binds deep within the channel of the protein, with the chlorine atoms forming halogen bonds with residues such as Ala108, Leu110, Ser117, and Thr119.[5]

Synthetic Strategies for Incorporating the 3,5-Dichlorophenyl Moiety

The introduction of the 3,5-DCP group into a molecule is typically achieved through the use of readily available building blocks such as 3,5-dichloroaniline, 3,5-dichlorobenzoyl chloride, or 3,5-dichlorophenylboronic acid.

Amide Bond Formation with 3,5-Dichloroaniline

A common and versatile method for incorporating the 3,5-DCP moiety is through the formation of an amide bond with 3,5-dichloroaniline. This can be achieved via several reliable synthetic protocols.

Experimental Protocol: Synthesis of N-(3,5-dichlorophenyl)benzamide via Acyl Chloride

This protocol describes a standard Schotten-Baumann reaction.

  • Preparation of the Amine Solution: Dissolve 3,5-dichloroaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, for example, triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of the desired benzoyl chloride (1.05 equivalents) in the same solvent to the cooled aniline solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6]

Amide Synthesis cluster_reactants Reactants cluster_conditions Conditions 3,5-Dichloroaniline 3,5-Dichloroaniline Reaction Amide Bond Formation 3,5-Dichloroaniline->Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction Solvent DCM or THF Solvent->Reaction Base Triethylamine or Pyridine Base->Reaction Product N-(3,5-dichlorophenyl)benzamide Reaction->Product

Caption: Workflow for the synthesis of N-(3,5-dichlorophenyl)benzamide.

Suzuki-Miyaura Cross-Coupling with 3,5-Dichlorophenylboronic Acid

For the formation of carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. 3,5-Dichlorophenylboronic acid can be coupled with aryl or heteroaryl halides or triflates in the presence of a palladium catalyst and a base.

ADME and Toxicology Profile of 3,5-Dichlorophenyl-Containing Compounds

The ADME and toxicological properties of drug candidates are of paramount importance. The 3,5-DCP moiety can influence these properties in several ways.

Metabolism

Compounds containing the 3,5-DCP group can undergo metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. For example, studies on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) have shown that its cytotoxicity is partially dependent on CYP3A4-mediated metabolism.[4][7] Inhibition or induction of CYP3A4 can respectively attenuate or potentiate the toxicity of DCPT.[7]

Toxicology

The toxicological profile of 3,5-DCP-containing compounds is an area of active investigation. In some cases, metabolites of these compounds can exhibit toxicity. For instance, in vitro studies have shown that 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (3,5-DCNB), potential metabolites of 3,5-dichloroaniline, are nephrotoxic.[8][9] The cytotoxicity of 3,5-DCNB can be reduced by antioxidants and CYP inhibitors.[8][9] Furthermore, DCPT has been shown to cause hepatotoxicity in rats, which is dependent on CYP-mediated biotransformation.[4]

ADME_Tox_Pathway cluster_drug Drug Candidate cluster_metabolism Metabolism cluster_toxicity Potential Toxicity Drug 3,5-DCP Containing Compound CYP450 Cytochrome P450 (e.g., CYP3A4) Drug->CYP450 Metabolic Activation Metabolites Metabolites (e.g., hydroxylated, oxidized) CYP450->Metabolites Toxicity Hepatotoxicity/ Nephrotoxicity Metabolites->Toxicity Toxic Metabolites

Caption: Generalized metabolic pathway and potential toxicity of 3,5-DCP compounds.

Case Studies: The 3,5-Dichlorophenyl Moiety in Drug Discovery

Infigratinib: An FGFR Inhibitor

Infigratinib is a fibroblast growth factor receptor (FGFR) specific tyrosine kinase inhibitor. Structure-activity relationship (SAR) studies have indicated that a 2,6-dichloro or 3,5-dimethoxy substitution on the N-phenyl ring is important for both selectivity and potency.[10]

A Thyroid Hormone Receptor β Agonist in Clinical Trials

The compound MGL-3196, a highly selective thyroid hormone receptor β (THR-β) agonist, features a 3,5-dichlorophenyl group. This compound has been in clinical trials for the treatment of dyslipidemia.[11]

Conclusion

The 3,5-dichlorophenyl moiety is a versatile and valuable scaffold in medicinal chemistry. Its distinct electronic and steric properties enable potent and selective interactions with a range of biological targets, most notably protein kinases. The synthetic accessibility of 3,5-DCP building blocks allows for their straightforward incorporation into diverse molecular frameworks. While the metabolic and toxicological profiles of compounds containing this moiety require careful consideration during drug development, the proven success of the 3,5-DCP group in yielding high-affinity ligands solidifies its status as a privileged structural motif in the pursuit of novel therapeutics.

References

  • Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. MDPI. (2022). [Link]

  • Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][11][12]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. ACS Publications. (2014). [Link]

  • N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide. PubChem. (n.d.). [Link]

  • X-ray crystal structure of compound 1 bound to human CHK1 kinase domain. RCSB PDB. (2010). [Link]

  • 3,5-Dichlorophenyl. PubChem. (n.d.). [Link]

  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PubMed. (2011). [Link]

  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC. (2011). [Link]

  • 3,5-Dichloroaniline hydrochloride. Inxight Drugs. (n.d.). [Link]

  • 3,5-Dichlorophenyl isocyanate. PubChem. (n.d.). [Link]

  • Amide Synthesis. Fisher Scientific. (n.d.). [Link]

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PMC. (n.d.). [Link]

  • Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. PubMed. (2020). [Link]

  • X-ray crystal structures of kinase inhibitors with kinases. ResearchGate. (n.d.). [Link]

  • Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid at 1.5 Å Resolution. MDPI. (2022). [Link]

  • Method for preparing 3,5-dichloroaniline.
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. (2024). [Link]

  • Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indole. SciSpace. (n.d.). [Link]

  • Crystal Structures of the Kinase Domain of c-Abl in Complex with the Small Molecule Inhibitors PD173955 and Imatinib (STI-571). Journal of Biological Chemistry. (2002). [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018). [Link]

  • Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate. (n.d.). [Link]

  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Journal of Pharmaceutical Research International. (2025). [Link]

  • Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. MDPI. (2020). [Link]

  • RCSB Protein Data Bank: Tools for visualizing and understanding biological macromolecules in 3D. eScholarship. (2022). [Link]

Sources

Strategic Modulation of Lipophilicity via 3,5-Dichlorophenyl Substitution in Amino Acid-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of amino acid-based therapeutics frequently encounters a critical bottleneck: native amino acids possess high polarity and low membrane permeability, limiting their efficacy as intracellular or transmembrane-targeted drugs. To overcome this, medicinal chemists employ halogenation strategies. Among these, the 3,5-dichlorophenyl substitution has emerged as a privileged structural motif.

This technical guide explores the physicochemical causality behind the 3,5-dichlorophenyl moiety, detailing how it modulates lipophilicity, enables highly directional halogen bonding, and drives target affinity. We will examine its application in targeting the L-type Amino Acid Transporter 1 (LAT1) and provide a self-validating experimental workflow for quantifying the lipophilicity of these complex synthetic derivatives.

Mechanistic Rationale: The Physicochemistry of the 3,5-Dichlorophenyl Moiety

The decision to incorporate a 3,5-dichlorophenyl group into an amino acid scaffold is not arbitrary; it is driven by three distinct physicochemical phenomena:

A. Synergistic Enhancement of Lipophilicity (logP)

According to Hansch-Fujita


 constants, a single aromatic chlorine atom contributes approximately +0.71 to the overall partition coefficient. By substituting the phenyl ring at both the 3 and 5 (meta) positions, the molecule achieves a profound, non-linear increase in lipophilicity. This high logP forces the desolvation of the molecule in aqueous physiological environments, thermodynamically driving the moiety into the hydrophobic binding pockets (HSP) of target proteins [1].
B. The -Hole and Halogen Bonding (X-Bonding)

Chlorine is highly electronegative, yet polarizable. When attached to an electron-withdrawing aromatic system, the electron density of the chlorine atom shifts equatorially, leaving a localized region of positive electrostatic potential at the distal pole along the C–Cl axis. This is known as the


-hole . This electropositive crown allows the meta-chlorine to act as a Lewis acid, forming highly directional, non-covalent Halogen Bonds (X-bonds)  with Lewis bases, such as the backbone carbonyl oxygens of receptor proteins [1].
C. Steric Geometry and Pocket Accommodation

Why meta (3,5) and not para (4)? A para-substitution linearly extends the molecular vector, which frequently results in steric clashes with the "floor" of shallow binding pockets. The 3,5-dichloro geometry creates a broad, flat hydrophobic surface that perfectly complements the wide, outward-occluded states of transporters like LAT1, maximizing


 and van der Waals interactions without exceeding spatial depth constraints.

Case Study: Targeting the L-type Amino Acid Transporter 1 (LAT1)

LAT1 (SLC7A5) is a transmembrane protein overexpressed in various human cancers to facilitate the rapid uptake of essential neutral amino acids (e.g., L-leucine, L-phenylalanine). Because native substrates have low affinity, LAT1 is an attractive target for competitive inhibition.

Rational drug design has yielded potent LAT1 inhibitors by modifying the L-phenylalanine core. For instance, L-2-amino-4-(3,5-dichlorophenyl)butanoic acid and the clinical candidate KYT-0353 (JPH203) rely heavily on the 3,5-dichlorophenyl motif[2].

Structural biology and rigorous docking studies reveal that while the amino acid backbone of these inhibitors anchors to polar residues (G65, S66, G255) via hydrogen bonding, the 3,5-dichlorophenyl moiety extends deep into the hydrophobic pocket (interacting with F252 and V148). Crucially, the meta-chlorine (3-Cl) engages in a distinct halogen bond with the backbone oxygen of N398, locking the transporter in a transient semi-occluded state [1, 2].

Quantitative Data Summary

The table below illustrates the causal relationship between 3,5-dichloro substitution, lipophilicity, and inhibitory potency against LAT1.

CompoundStructural ModificationTargetEst. Lipophilicity (clogP)Inhibitory Activity (LAT1)
L-Phenylalanine Unsubstituted native coreLAT1~ -1.38pIC50: 4.96
L-2-amino-4-(3,5-dichlorophenyl)butanoic acid 3,5-dichloro substitutionLAT1~ 2.10pIC50: 6.19 [1]
KYT-0353 (JPH203) 3,5-dichloro + bulky benzoxazole tailLAT1~ 4.50IC50: 0.06 - 0.14 µM (pIC50: 7.22) [2, 4]
Furin Inhibitor 1 (3,5-dichlorophenyl)pyridineFurinHighIC50: 1.1 nM [3]

(Note: The 3,5-dichlorophenyl motif is also highly effective beyond transporters, showing low-nanomolar efficacy in Furin protease inhibitors via induced-fit hydrophobic pocket expansion [3].)

Structural Biology & Binding Hypothesis

The following diagram maps the critical molecular interactions between a 3,5-dichlorophenyl-substituted amino acid (such as JPH203) and the LAT1 binding site.

LAT1_Binding cluster_ligand 3,5-Dichlorophenyl-Substituted Amino Acid cluster_receptor LAT1 Transporter Binding Site PhenylRing 3,5-Dichlorophenyl Ring Chlorine meta-Chloro (3-Cl) PhenylRing->Chlorine AABackbone Amino Acid Moiety PhenylRing->AABackbone HSP Hydrophobic Pocket (F252, V148) PhenylRing->HSP Hydrophobic & π-π Stacking BackboneO Backbone Oxygen (N398) Chlorine->BackboneO Halogen Bond (X-Bond) PolarResidues Polar Residues (G65, S66) AABackbone->PolarResidues Hydrogen Bonding

Fig 1: Mechanistic binding hypothesis of 3,5-dichlorophenyl-substituted amino acids in LAT1.

Experimental Workflow: Chromatographic Determination of Lipophilicity

Traditional shake-flask methods (octanol/water) for determining logP are prone to emulsion formation and are highly sensitive to trace impurities—especially for highly lipophilic polyhalogenated compounds.

To ensure a self-validating and highly reproducible system , we utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the chromatographic hydrophobicity index (


). This method directly mimics biological membrane partitioning. By utilizing a calibration curve of known standards, the protocol normalizes any variations in column packing, temperature, or flow rate.
Protocol: RP-HPLC Determination of

Step 1: System and Mobile Phase Preparation

  • Stationary Phase: Use a high-purity C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a binary gradient system.

    • Eluent A: 20 mM Ammonium Acetate buffer adjusted to pH 7.4 (mimicking physiological pH to ensure the amino acid is in its native zwitterionic state).

    • Eluent B: HPLC-grade Methanol.

  • Causality: Methanol is preferred over Acetonitrile as its hydrogen-bonding characteristics more closely resemble those of octanol and biological fluids.

Step 2: Calibration Curve Generation (The Self-Validating Step)

  • Select 5–7 reference compounds with known shake-flask logP values spanning the expected range (e.g., aniline, toluene, chlorobenzene, bromobenzene, naphthalene).

  • Inject the reference standards under isocratic conditions at various organic modifier fractions (e.g., 40%, 50%, 60% Methanol).

  • Record the retention time (

    
    ) for each standard and the dead time (
    
    
    
    ) using an unretained marker (e.g., uracil).

Step 3: Calculate Capacity Factors (


) 
  • For each standard at each mobile phase composition, calculate the capacity factor:

    
    
    
  • Calculate

    
    . Plot 
    
    
    
    against the volume fraction of methanol (
    
    
    ) and extrapolate to 0% organic modifier (
    
    
    ) to find
    
    
    for each standard.
  • Construct a calibration curve:

    
    .
    

Step 4: Sample Analysis

  • Inject the 3,5-dichlorophenyl-substituted amino acid sample under the exact same isocratic conditions.

  • Calculate its

    
     and extrapolate its 
    
    
    
    .
  • Apply the linear regression equation from Step 3 to determine the highly accurate, standardized logP equivalent of the synthetic amino acid.

Conclusion

The integration of the 3,5-dichlorophenyl moiety into amino acid scaffolds is a masterclass in rational drug design. By simultaneously driving up lipophilicity for membrane partitioning and introducing


-hole-mediated halogen bonding for target specificity, this substitution pattern transforms low-affinity native substrates into highly potent, targeted therapeutics. Whether targeting the LAT1 transporter in oncology or Furin proteases in virology, understanding and accurately quantifying the physicochemical properties of these halogenated compounds is paramount for successful clinical translation.

References

  • Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1).
  • Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (L
  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.
  • JPH203 HCl | Nanvuranlat | L

Technical Guide: Non-Proteinogenic Amino Acids with Halogenated Phenyl Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of halogenated phenylalanine derivatives into peptide and protein scaffolds represents a high-leverage tool in modern drug development.[1][2] Beyond simple steric bulk, the halogen series (F, Cl, Br, I) offers a tunable spectrum of electronic effects—from the metabolic blockade and dipole modulation of fluorine to the polarizability and sigma-hole bonding capability of iodine. This guide serves as a technical blueprint for the synthesis, incorporation, and application of these moieties, moving beyond standard protocols to address the specific physicochemical challenges posed by these non-proteinogenic amino acids (NPAAs).

Part 1: Chemical & Physical Properties – The Halogen Advantage[3]

The selection of a specific halogenated phenylalanine is not merely a choice of size but a selection of interaction mechanism.

The Fluorine Effect: Metabolic Shielding & Dipole Modulation

Fluorine (F) is isosteric with oxygen but bioisosteric with hydrogen. Its introduction into the phenyl ring (e.g., 4-fluoro-L-phenylalanine) significantly alters the quadrupole moment of the aromatic ring without imposing severe steric penalties.

  • Mechanism: The high electronegativity of fluorine (3.98 Pauling) pulls electron density, deactivating the ring against oxidative metabolism (e.g., P450-mediated hydroxylation).

  • Application: Use 4-F-Phe to extend half-life (

    
    ) and use 19F-NMR as a sensitive conformational probe.
    
The Sigma-Hole: Chlorine, Bromine, and Iodine

Heavier halogens (Cl, Br, I) exhibit a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond axis, surrounded by a belt of negative potential.

  • Mechanism: This positive cap allows the halogen to act as a Lewis acid, forming directional halogen bonds (X-bonds) with Lewis bases (carbonyl oxygens, histidines) in the receptor pocket.

  • Trend: Strength of

    
    -hole interaction: I > Br > Cl > F .[3]
    
  • Application: Use 4-Iodo-L-phenylalanine (4-I-Phe) to lock receptor-ligand conformation or as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) for late-stage diversification.

Comparative Data Table
PropertyPhenylalanine (H)4-Fluoro-Phe4-Chloro-Phe4-Bromo-Phe4-Iodo-Phe
Van der Waals Radius (Å) 1.201.471.751.851.98
Electronegativity (Pauling) 2.13.983.162.962.66
C-X Bond Length (Å) 1.091.351.741.892.09
Lipophilicity (

value)
0.000.140.710.861.12
Primary Utility NativeMetabolic StabilityLipophilicityPhasing (X-ray)Sigma-Hole / Cross-coupling

Part 2: Decision Framework for Halogen Selection

The following decision tree aids in selecting the optimal halogenated derivative based on the specific drug development bottleneck.

HalogenSelection Start Identify Development Bottleneck Metabolic Metabolic Instability (Proteolysis/Oxidation) Start->Metabolic Potency Low Potency/Affinity Start->Potency Diversification Need for Late-Stage Functionalization Start->Diversification Fluoro Select: 4-Fluoro-Phe (Bioisostere, blocks metabolism) Metabolic->Fluoro Block P450 sites SigmaHole Targeting Carbonyl/His in Pocket? Potency->SigmaHole Iodo Select: 4-Iodo-Phe (Max Sigma-Hole, Cross-coupling) Diversification->Iodo Pd-catalyzed coupling SigmaHole->Iodo Yes (Directional Bonding) Chloro Select: 4-Chloro-Phe (Hydrophobic packing) SigmaHole->Chloro No (General Lipophilicity)

Figure 1: Strategic selection of halogenated phenylalanines based on medicinal chemistry objectives.

Part 3: Incorporation Methodology A – Solid Phase Peptide Synthesis (SPPS)

Incorporating bulky or electron-deficient amino acids via SPPS requires deviation from standard protocols to prevent deletion sequences and aggregation.

Challenges
  • Steric Hindrance: The increased Van der Waals radius of Iodo- and Bromo-Phe hinders the approach of the activated ester to the N-terminus.

  • Aggregation: Hydrophobic halogenated side chains promote

    
    -sheet formation on-resin, collapsing the peptide and reducing coupling efficiency.
    
Optimized Coupling Protocol (Manual/Automated)

Target: Incorporation of Fmoc-4-Iodo-L-Phe into a hydrophobic sequence.

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Rationale: HATU generates a more reactive active ester (At-ester) than HBTU/TBTU, crucial for sterically demanding couplings.

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Rationale: NMP disrupts aggregation better than DMF.[4]

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Deprotection: Remove Fmoc using 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-4-I-Phe (4.0 eq) and HATU (3.9 eq) in minimum NMP.

    • Add DIEA (8.0 eq) immediately before adding to the resin. Note: Do not let the activated ester sit for >2 min to avoid racemization.

  • Coupling:

    • Add activated solution to resin.

    • Microwave Step (Optional but recommended): Heat to 75°C for 5 min (25W). Rationale: Thermal energy overcomes the steric barrier and kinetic trap of aggregation.

    • Alternative (Room Temp): Shake for 2 hours.

  • Double Coupling (Mandatory for I/Br-Phe):

    • Drain and wash resin.

    • Repeat the coupling step with fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 4: Incorporation Methodology B – Genetic Code Expansion[5]

For proteins larger than ~50 amino acids, or for expression in live cells, Genetic Code Expansion (GCE) is the superior method. This relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that reassigns the Amber stop codon (UAG) to the halogenated amino acid.[5]

The Orthogonal Pair

The Methanocaldococcus jannaschii (Mj) TyrRS variants are the gold standard for incorporating para-substituted phenylalanines in E. coli.

  • Specificity: The active site of MjTyrRS is mutated (e.g., Tyr32 -> Leu, Asp158 -> Gly) to accommodate the hydrophobic, bulky halogen moiety instead of the hydrophilic tyrosine hydroxyl group [1].

Experimental Workflow: In Vivo Incorporation

Target: Expression of GFP with 4-Iodo-Phe at position 151.

Protocol:

  • Plasmid Design:

    • Plasmid A (Reporter): Gene of interest (GFP) with a TAG codon at the desired site (e.g., GFP-151-TAG).

    • Plasmid B (Machinery): Contains the evolved p-Iodo-Phe-RS and the orthogonal tRNA(CUA).

  • Transformation: Co-transform E. coli BL21(DE3) with both plasmids. Select on dual antibiotic plates (e.g., Chloramphenicol/Ampicillin).

  • Induction & Feeding:

    • Grow cells in minimal media (to reduce competition from native Phe) to OD600 ~ 0.5.

    • Add NPAA: Dissolve 4-Iodo-Phe in minimal NaOH (it is hydrophobic) and add to culture (final conc. 1 mM). Rationale: High extracellular concentration drives passive transport.

    • Induce: Add IPTG (1 mM) to induce protein expression.

  • Expression: Incubate at 30°C for 12-16 hours. Note: Lower temperature aids solubility of the modified protein.

  • Verification: Purify protein via affinity tag (Ni-NTA). Analyze via Mass Spectrometry. A mass shift corresponding exactly to the difference between Stop/Gln and Iodo-Phe confirms incorporation.

GCE Logic Flow[3]

GCE_Workflow Input Host Cell (E. coli) Plasmids Co-transform: 1. pTarget (TAG codon) 2. pOrthogonal (tRNA/RS) Input->Plasmids Media Growth Media + Antibiotics Plasmids->Media Addition Add 4-Iodo-Phe (1mM) (Dissolved in weak base) Media->Addition OD600 = 0.5 Induction Induce (IPTG) Addition->Induction Translation Translation at Ribosome: UAG decoded as 4-I-Phe Induction->Translation Orthogonal tRNA charged by evolved RS Output Modified Protein Translation->Output

Figure 2: Workflow for genetic incorporation of halogenated amino acids via Amber suppression.

Part 5: Case Studies & Applications

Enhancing Membrane Permeability (Peptide Therapeutics)

Halogenation increases lipophilicity, facilitating the passive transport of peptide drugs across cell membranes.

  • Case Study: In the development of antimicrobial peptides (AMPs), replacing Phenylalanine with 4-Chloro-phenylalanine often retains potency while significantly increasing serum stability and membrane penetration due to the "greasy" nature of the chloro-substituent [2].

Sigma-Hole Bonding in Drug Design[3]
  • Context: Targeting the GLP-1 receptor or similar GPCRs.

  • Application: Substitution of a native Phe residue involved in hydrophobic packing with 4-Iodo-Phe .

  • Result: The Iodine atom can form a halogen bond with a backbone carbonyl oxygen in the receptor pocket. This interaction (approx. 2-5 kcal/mol) is orthogonal to hydrogen bonding and can increase potency by 10-100 fold by reducing the entropic cost of binding [3].

References

  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science, 301(5635), 964-967.

  • BenchChem. (2025).[1] "A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights." BenchChem Technical Guides.

  • Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand recognition: design, synthesis and evaluation." Protein Engineering, Design & Selection, 26(10), 633–645.

  • Wang, L., & Schultz, P. G. (2005).[5] "Expanding the Genetic Code." Angewandte Chemie International Edition, 44(1), 34-66.

  • Biotage. (2023).[6] "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Biotage Knowledge Base.

Sources

The 3,5-Dichlorophenyl Motif in Peptide Therapeutics: A Technical Guide to Potency and Stability Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: The Role of the 3,5-Dichlorophenyl Group in Peptide Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the transition from native peptide sequences to stable therapeutic candidates, the 3,5-dichlorophenyl group—most commonly introduced via 3,5-dichloro-L-phenylalanine (Phe(3,5-Cl₂)) —has emerged as a privileged structural motif. Unlike random halogenation, the specific 3,5-substitution pattern confers a unique triad of physicochemical properties: enhanced lipophilicity, metabolic occlusion, and the capacity for directional halogen bonding. This guide details the mechanistic basis for these effects and provides actionable protocols for their integration into peptide drug discovery campaigns.

Part 1: The Physicochemical Triad

The utility of the 3,5-dichlorophenyl group rests on three distinct molecular pillars that differentiate it from standard phenylalanine or tyrosine residues.

The Sigma-Hole and Halogen Bonding

While fluorine is often used for metabolic blocking, chlorine offers a distinct advantage in molecular recognition: the sigma-hole (σ-hole) .

  • Mechanism: The electron-withdrawing nature of the aromatic ring, combined with the polarizability of the chlorine atom, creates a region of positive electrostatic potential on the extension of the C-Cl bond axis.

  • Interaction: This positive "cap" can act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases in the receptor pocket, such as backbone carbonyl oxygens (C=O···Cl) or histidine nitrogens.

  • 3,5-Geometry: The meta (3,5) positioning directs these vectors away from the peptide backbone, allowing them to engage side-chain pockets that are often inaccessible to para-substituted analogs due to steric depth limits.

Hydrophobic Surface Area & LogP

The introduction of two chlorine atoms significantly increases the lipophilicity of the side chain.

  • Data: The LogP of benzene is ~2.1, while 1,3-dichlorobenzene is ~3.5.

  • Effect: This increase in hydrophobicity drives the peptide side chain into deep hydrophobic pockets (entropy-driven binding) and improves the membrane permeability of the overall peptide, a critical factor for intracellular targets or oral bioavailability efforts.

Metabolic Steric Shielding

Proteolytic degradation often occurs via enzymatic recognition of the aromatic face of phenylalanine.

  • Steric Occlusion: The bulky chlorine atoms (Van der Waals radius ~1.75 Å vs. 1.2 Å for H) at the 3 and 5 positions create a "steric fence."

  • Enzymatic Resistance: This prevents proteases (e.g., chymotrypsin-like enzymes) from achieving the necessary proximity to the peptide bond for hydrolysis, significantly extending the plasma half-life (

    
    ) of the therapeutic.
    

Part 2: Strategic Application & Case Studies

Case Study A: VLA-4 Antagonists (Potency Optimization)

In the development of antagonists for VLA-4 (Integrin


), a key therapeutic target for autoimmune diseases, the 3,5-dichlorophenyl motif proved critical.
  • Challenge: Native peptide ligands suffered from rapid degradation and moderate affinity.

  • Solution: Researchers utilized N-(3,5-dichlorobenzenesulfonyl) capping groups and phenylalanine analogs.

  • Result: The 3,5-dichloro substitution provided a 10-100 fold increase in potency compared to the unsubstituted phenyl analogs. The chlorine atoms filled a specific hydrophobic sub-pocket defined by the integrin surface, while the electronic deficiency of the ring strengthened

    
    -stacking interactions.
    
Case Study B: Macrocyclic PD-1/PD-L1 Inhibitors (Binding Interface)

Recent patent literature (e.g., WO2014151634) highlights the use of 3,5-dichlorophenylalanine in macrocyclic peptides designed to inhibit the PD-1/PD-L1 interaction.[1]

  • Mechanism: The PD-L1 surface is large and flat. Small molecules struggle to bind effectively.

  • Role of Phe(3,5-Cl₂): The chlorinated side chain acts as a "hotspot anchor." Its enhanced hydrophobicity allows it to bury itself into shallow hydrophobic grooves on the PD-L1 surface, providing the necessary residence time for the rest of the macrocycle to dock.

Part 3: Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Phe(3,5-Cl₂) Peptides

This protocol assumes a standard Fmoc chemistry workflow but highlights the specific handling of the halogenated residue.

Reagents:

  • Resin: Rink Amide MBHA (loading 0.5–0.7 mmol/g)

  • Amino Acid: Fmoc-3,5-dichloro-L-phenylalanine (Fmoc-Phe(3,5-Cl₂)-OH)

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEA (N,N-Diisopropylethylamine)[2]

  • Solvent: DMF (Dimethylformamide)[2]

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of resin in DCM (30 min), then wash with DMF (3x).

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc. Wash with DMF (5x), DCM (3x), DMF (3x).

  • Coupling of Phe(3,5-Cl₂):

    • Dissolve Fmoc-Phe(3,5-Cl₂)-OH (4 eq relative to resin loading) and HATU (3.9 eq) in minimal DMF.

    • Add DIPEA (8 eq) and activate for 30 seconds.

    • Add the activated solution to the resin.

    • Critical Step: Shake at room temperature for 60 minutes . (Note: The electron-withdrawing chlorines slightly deactivate the carboxylate, requiring a longer coupling time than standard Phe).

  • Monitoring: Verify coupling via Kaiser Test (ninhydrin). If not blue (negative), coupling is complete.

  • Elongation: Continue with standard SPPS for remaining residues.

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol 2: Comparative Hydrophobicity Assay (LogD Determination)

To validate the physicochemical impact of the substitution before biological testing.

  • Preparation: Synthesize the Wild-Type (WT) peptide and the Phe(3,5-Cl₂) analog.

  • HPLC Method: Use a C18 reverse-phase column.

    • Buffer A: Water + 0.1% TFA

    • Buffer B: Acetonitrile + 0.1% TFA

    • Gradient: 5% to 95% B over 20 minutes.

  • Calculation: Record the Retention Time (

    
    ).
    
    • The Phe(3,5-Cl₂) analog should exhibit a significant right-shift in

      
      .
      
    • Use standard compounds (e.g., toluene, naphthalene) to calibrate and calculate the Chromatographic Hydrophobicity Index (CHI).

Part 4: Visualization and Logic

Figure 1: The "Chlorine Scan" Decision Logic

This diagram illustrates the decision-making process for introducing a 3,5-dichlorophenyl group during Lead Optimization.

ChlorineScanLogic Start Hit Peptide Identified (Low Potency/Stability) Analyze Analyze Phenylalanine/Tyrosine Residues in Pharmacophore Start->Analyze Decision Is the residue in a hydrophobic pocket? Analyze->Decision Route_Hydro Yes: Target Hydrophobic Enrichment Decision->Route_Hydro Yes Route_Polar No: Residue solvent exposed Decision->Route_Polar No Sub_Decision Check Steric Tolerance at Meta (3,5) positions Route_Hydro->Sub_Decision Consider Polar Subs\n(e.g., OH, NH2) Consider Polar Subs (e.g., OH, NH2) Route_Polar->Consider Polar Subs\n(e.g., OH, NH2) Apply_35Cl Synthesize Phe(3,5-Cl2) Analog Sub_Decision->Apply_35Cl Tolerated Try 4-Cl or 2-Cl Try 4-Cl or 2-Cl Sub_Decision->Try 4-Cl or 2-Cl Clash Assay_Bind Assay: Binding Affinity (Ki) Apply_35Cl->Assay_Bind Assay_Stab Assay: Proteolytic Stability (t1/2) Apply_35Cl->Assay_Stab Outcome_Good Potency > 10x OR Stability > 2x Assay_Bind->Outcome_Good Improved Outcome_Bad Loss of Activity (Steric Clash) Assay_Bind->Outcome_Bad Reduced Assay_Stab->Outcome_Good Improved

Caption: Decision tree for "Chlorine Scanning" to optimize peptide hits using 3,5-dichlorophenylalanine.

Figure 2: Mechanism of Action - The Physicochemical Triad

Visualizing how the specific molecular features translate to biological effects.

MechanismTriad Core 3,5-Dichlorophenyl Group Sigma Sigma Hole (σ) (Electronic) Core->Sigma Lipo Lipophilicity (LogP Increase) Core->Lipo Steric Meta-Steric Bulk (Geometric) Core->Steric HalogenBond Halogen Bonding (C=O ··· Cl) Sigma->HalogenBond Membrane Membrane Permeability Lipo->Membrane PocketFill Hydrophobic Pocket Filling Lipo->PocketFill Protease Proteolytic Resistance Steric->Protease Potency Increased Potency (Lower IC50) HalogenBond->Potency Membrane->Potency Intracellular PocketFill->Potency Stability Increased Stability (Higher t1/2) Protease->Stability

Caption: The mechanistic pathway from molecular features (Sigma hole, Lipophilicity, Sterics) to therapeutic outcomes.

Part 5: Data Summary

Table 1: Comparative Impact of Phenylalanine Modifications

ResidueLogP (Side Chain)Electronic CharacterPrimary Interaction ModeMetabolic Stability
Phe (Native) ~2.1Neutral

-

Stacking
Low (Native degradation)
Phe(4-Cl) ~2.7Electron PoorWeak Halogen Bond (Linear)Moderate
Phe(3,5-Cl₂) ~3.5 Electron Deficient Strong Halogen Bond / Hydrophobic High (Steric Shield)
Phe(F₅) ~2.5Electron DeficientQuadrupole InteractionsHigh

References

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Kopka, I. E., et al. (2002). Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Venkatraman, S., et al. (2009). Discovery of MK-0617, a highly potent and orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry Letters. Link

  • Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. Link

  • Mapelli, C., et al. (2014). Macrocyclic inhibitors of the PD-1/PD-L1 and CD80(B7-1)/PD-L1 protein/protein interactions. WO2014151634A1. Link

Sources

Methodological & Application

Solid-phase peptide synthesis protocol for Boc-3,5-dichloro-beta-hPhe

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Solid-Phase Peptide Synthesis of Peptides Containing Boc-3,5-dichloro-β-homophenylalanine

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges of Incorporating Sterically Hindered and Electron-Deficient Unnatural Amino Acids

The synthesis of peptides incorporating unnatural amino acids is a cornerstone of modern drug discovery and chemical biology. These modifications can confer remarkable properties, including enhanced proteolytic stability, constrained conformations, and novel biological activities. However, the incorporation of residues such as 3,5-dichloro-β-homophenylalanine (3,5-diCl-β-hPhe) presents significant synthetic challenges. The bulky, electron-withdrawing nature of the dichlorinated phenyl ring, combined with the increased steric hindrance of a β-amino acid, necessitates a carefully optimized solid-phase peptide synthesis (SPPS) protocol.

This application note provides a comprehensive guide for the successful incorporation of Boc-3,5-diCl-β-hPhe into a target peptide sequence using tert-butyloxycarbonyl (Boc) chemistry. We will delve into the rationale behind each step, offering insights grounded in established mechanistic principles and extensive field experience. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of SPPS.

Core Principles and Strategic Considerations

The successful synthesis of peptides containing 3,5-diCl-β-hPhe hinges on overcoming two primary obstacles:

  • Slow Coupling Kinetics: The steric bulk of the 3,5-diCl-β-hPhe side chain can significantly hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain.

  • Electronic Deactivation: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can reduce the nucleophilicity of the amino group, further slowing down the coupling reaction.

To address these challenges, this protocol employs a combination of a robust resin, optimized coupling reagents, and extended reaction times to drive the reaction to completion.

Workflow Overview

The overall workflow for the synthesis is depicted below. This diagram illustrates the key stages of the process, from resin preparation to final peptide cleavage and purification.

cluster_0 Resin Preparation & First Amino Acid Loading cluster_1 Peptide Elongation Cycle cluster_2 Cleavage & Purification Resin_Swelling Resin Swelling in DCM First_AA_Loading Loading of the First Amino Acid Resin_Swelling->First_AA_Loading Capping Capping of Unreacted Sites First_AA_Loading->Capping Boc_Deprotection Boc Deprotection (TFA) Capping->Boc_Deprotection Neutralization Neutralization (DIEA) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (HBTU/HOBt) Neutralization->Coupling Washes Extensive Washes Coupling->Washes Washes->Boc_Deprotection Final_Deprotection Final Boc Deprotection Washes->Final_Deprotection Cleavage HF Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: High-level workflow for Boc-SPPS of a peptide containing 3,5-diCl-β-hPhe.

Detailed Protocol: Step-by-Step Methodology

This protocol is designed for a manual synthesis, but the principles can be adapted for automated synthesizers. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Boc-3,5-dichloro-β-hPheSynthesis GradeCustom Synthesis
Other Boc-protected amino acidsSynthesis GradeMajor peptide synthesis supplier
Merrifield Resin (1% DVB, 100-200 mesh)1.0-1.5 mmol/g substitutionMajor peptide synthesis supplier
Dichloromethane (DCM)AnhydrousMajor chemical supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMajor chemical supplier
Trifluoroacetic acid (TFA)Reagent GradeMajor chemical supplier
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeMajor chemical supplier
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeMajor peptide synthesis supplier
HOBt (Hydroxybenzotriazole)Peptide Synthesis GradeMajor peptide synthesis supplier
AnisoleReagent GradeMajor chemical supplier
Hydrogen Fluoride (HF)AnhydrousSpecialized gas supplier
Diethyl etherAnhydrousMajor chemical supplier
Part 1: Resin Preparation and First Amino Acid Loading

The choice of resin is critical for the success of the synthesis. Merrifield resin is a robust choice for Boc-SPPS due to its stability under the acidic conditions of Boc deprotection.

  • Resin Swelling:

    • Place 1.0 g of Merrifield resin in a reaction vessel.

    • Add 15 mL of DCM and allow the resin to swell for 1 hour with gentle agitation.

    • Drain the DCM.

  • Loading of the First Amino Acid (Cesium Salt Method):

    • Dissolve 2.0 equivalents of the C-terminal Boc-amino acid in ethanol.

    • Neutralize with a cesium carbonate solution to a pH of 7.0.

    • Rotary evaporate to dryness to obtain the Boc-amino acid cesium salt.

    • Dissolve the salt in 10 mL of DMF.

    • Add the solution to the swollen resin.

    • Heat the mixture to 50°C and agitate for 24 hours.

    • Wash the resin thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

  • Capping Unreacted Sites:

    • To block any unreacted chloromethyl sites on the resin, treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DCM for 1 hour.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum and determine the substitution level via picric acid titration or other standard methods.

Part 2: Peptide Elongation Cycle

This cycle is repeated for each amino acid in the sequence. The following steps are for a 1.0 g scale of resin with a substitution of 1.0 mmol/g.

  • Boc Deprotection:

    • Swell the resin in DCM (15 mL) for 30 minutes.

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (v/v) (15 mL).

    • Agitate for 30 minutes.

    • Drain the deprotection solution and wash with DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (v/v) (15 mL).

    • Agitate for 10 minutes.

    • Drain and repeat the neutralization step.

    • Wash with DCM (3x) and then with DMF (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vessel, dissolve 3.0 equivalents of the Boc-amino acid and 3.0 equivalents of HOBt in DMF.

    • Add 3.0 equivalents of HBTU and 6.0 equivalents of DIEA.

    • Allow the activation to proceed for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours.

    • Perform a Kaiser test to check for reaction completion. If the test is positive (blue), continue coupling for another hour. If negative, proceed to the washes.

  • Amino Acid Coupling (Boc-3,5-diCl-β-hPhe):

    • Due to the steric hindrance and electronic deactivation of this residue, a modified coupling protocol is required.

    • In a separate vessel, dissolve 3.0 equivalents of Boc-3,5-diCl-β-hPhe and 3.0 equivalents of HOBt in DMF.

    • Add 3.0 equivalents of HBTU and 6.0 equivalents of DIEA.

    • Allow the activation to proceed for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for a minimum of 4 hours.

    • Perform a Kaiser test. It is anticipated that the reaction may be sluggish. If the test is still positive after 4 hours, allow the reaction to proceed overnight.

    • If the coupling is still incomplete, a double coupling may be necessary. Drain the coupling solution, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

  • Washes:

    • After a negative Kaiser test, drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

    • The resin is now ready for the next deprotection cycle.

Part 3: Cleavage and Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups. This is achieved using strong acid, typically anhydrous hydrogen fluoride (HF). HF is extremely hazardous and must be handled with extreme care in a specialized apparatus.

Resin_Peptide Peptidyl-Resin HF_Apparatus HF Cleavage Apparatus Resin_Peptide->HF_Apparatus Crude_Peptide Crude Peptide HF_Apparatus->Crude_Peptide Scavengers Scavenger Cocktail (e.g., Anisole) Scavengers->HF_Apparatus Ether_Precipitation Cold Diethyl Ether Precipitation Crude_Peptide->Ether_Precipitation Purification RP-HPLC Purification Ether_Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Pure Peptide Lyophilization->Final_Peptide

Application Note & Protocols: Navigating Amide Bond Formation with Sterically Hindered β-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist: The incorporation of sterically hindered β-amino acids into peptides and small molecules is a cornerstone of modern drug discovery, offering pathways to create novel peptidomimetics with enhanced proteolytic stability and unique conformational properties. However, the very structural features that make these building blocks so valuable—substituents on the α- and β-carbons or on the amine itself—present a significant synthetic challenge. Standard peptide coupling conditions often falter, leading to low yields, slow reaction rates, and epimerization. This guide provides a deep dive into the chemical principles governing these difficult couplings and offers a comparative analysis of state-of-the-art reagents and field-tested protocols to enable their successful implementation.

The Challenge: Understanding Steric Impedance in β-Amino Acid Coupling

Unlike α-amino acids, the reactive centers of β-amino acids are more sterically encumbered. The presence of substituents on the Cβ, and particularly on both Cα and Cβ, creates a crowded environment that impedes the approach of both the activating agent to the carboxyl group and the incoming nucleophilic amine. This steric clash is the primary driver for sluggish or failed reactions.[1]

Furthermore, as the peptide chain elongates, particularly with hydrophobic residues, the nascent peptide can aggregate on the solid-phase support or in solution.[2][3] This aggregation physically blocks the reactive N-terminus, further exacerbating the difficulty of the coupling step.[1][4] The challenge, therefore, is to select a coupling strategy with a sufficiently high activation potential to overcome this kinetic barrier without introducing side reactions, most notably the loss of stereochemical integrity (racemization/epimerization).[5]

A Comparative Guide to Coupling Reagents for Hindered Systems

The selection of the coupling reagent is the most critical parameter for success. Reagents can be broadly categorized by their mechanism and reactivity.

Uronium & Guanidinium Salts: The High-Performance Standard

These reagents are among the most powerful and are often the first choice for difficult couplings.[6] They function by reacting with the carboxylate to form a highly reactive active ester.

  • HATU & HCTU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is widely regarded as a benchmark for efficiency, especially in reactions involving sterically hindered amino acids.[1][7] Its mechanism involves the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack than the OBt esters formed by its predecessor, HBTU.[1][8] HCTU, the 6-chloro derivative of HBTU, offers higher reactivity than HBTU.[1]

    • Mechanism Insight: The reaction requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid. The resulting carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of the active ester and releasing HOAt.[8][9]

    • Caveat: The primary byproducts are tetramethylurea and HOAt.[7] HOAt is known to be potentially explosive, posing a safety concern for large-scale reactions.[7]

  • COMU: The Safer, High-Efficiency Alternative: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt that incorporates an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group instead of a benzotriazole derivative.[10] This fundamental difference makes COMU non-explosive and thus a safer alternative to HATU, without compromising performance.[10][11] In fact, COMU often exhibits coupling efficiencies comparable to or even exceeding HATU, especially for "difficult" or sterically hindered sequences.[10][12]

Caption: Figure 1: HATU Activation Mechanism

Carbodiimides with Additives: The Workhorse Reimagined

Carbodiimides like Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) are cost-effective but generally not potent enough on their own for hindered couplings.[1][13] Their utility is unlocked by additives that form active esters and suppress racemization.

  • DIC/OxymaPure: For decades, HOBt was the standard additive. However, like HOAt, it carries an explosion risk.[14] The modern additive of choice is OxymaPure, which is non-explosive and has been shown to provide higher coupling efficiencies and superior racemization suppression compared to HOBt.[14][15][16][17] The DIC/Oxyma system is now recognized as a superior, safer, and highly efficient method for both solution and solid-phase synthesis.[15]

Propanephosphonic Acid Anhydride (T3P®): The Green & Powerful Choice

T3P® is a cyclic trimer of propanephosphonic anhydride that acts as a powerful water scavenger and activating agent. It has gained significant traction as a "green" coupling reagent due to its high efficiency, low toxicity, and simple workup—the main byproduct, propylphosphonic acid, is easily removed by aqueous washes.[18][19]

  • Performance Insight: T3P® is particularly effective at minimizing epimerization.[18][20] Critically, it has proven successful in extremely difficult couplings where powerful reagents like HATU or EDC/HOBt yielded less than 5% of the product, demonstrating its exceptional utility for sterically demanding substrates.[20]

Classical Methods: High Reactivity with Caveats

For the most challenging couplings, older but highly reactive methods can be employed.

  • Acid Halides: Converting the carboxylic acid to a highly reactive acyl fluoride or chloride is a potent strategy.[21] Reagents like TFFH can generate acyl fluorides in situ, which are especially suited for coupling extremely hindered α,α-disubstituted amino acids.[1][11] Similarly, triphosgene can be used to generate acyl chlorides.[22] The primary drawbacks are the limited stability of the activated species and a higher risk of racemization if not handled carefully.[21][22]

  • Mixed Anhydrides: Formation of a mixed anhydride, typically using isobutyl chloroformate in the presence of a base like N-methylmorpholine (NMM), provides a highly activated carboxylic acid derivative.[23][24] This method is effective but requires careful temperature control and selection of base/solvent to minimize side reactions, such as the formation of urethane byproducts, which is more prevalent with hindered residues.[25]

Data-Driven Reagent Comparison

The table below summarizes the key characteristics of the discussed reagents to aid in selection.

Reagent ClassExample(s)Relative ReactivityRacemization RiskSafety ProfileWorkup/ByproductsIdeal Use Case
Uronium (Aza-type) HATUVery HighLow[7]Caution: HOAt byproduct is explosive.[7]Tetramethylurea can be difficult to remove.Gold standard for difficult, hindered couplings.[1][7]
Uronium (Oxyma-type) COMUVery HighLow[12]Excellent: Non-explosive.[10][11]Water-soluble byproducts.[26]High-performance, safer alternative to HATU.[10][12]
Carbodiimide/Additive DIC / OxymaPureHighLow[15]Excellent: Non-explosive.[14][15]Urea byproduct (soluble with DIC).Cost-effective, robust, and safe general-purpose coupling.[17]
Phosphonic Anhydride T3P®Very HighVery Low[19][20]Excellent: Low toxicity, thermally stable.[18][20]Water-soluble byproduct, easy aqueous workup.[18]Extremely hindered couplings; green chemistry applications.[20]
Phosphonium PyBOP, PyAOPHighLowCaution: Toxic HMPA byproduct with BOP.Phosphine oxide byproducts can complicate purification.[27]Hindered couplings where uronium salts may be unsuitable.[6]
Mixed Anhydride Isobutyl ChloroformateHighModerateCaution: Chloroformates are toxic/corrosive.Risk of urethane side-products.[25]Classical approach when other methods fail; requires optimization.[23]
Acid Halide TFFH (in-situ)Extremely HighModerate-HighCaution: Reagents can be highly toxic/corrosive.Requires strict anhydrous conditions.[28]"Impossible" couplings, e.g., α,α-disubstituted amino acids.[1][11]

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies for solution-phase coupling. For solid-phase synthesis, reagent equivalents are typically based on the resin loading capacity.

Caption: Figure 2: General Coupling Workflow

Protocol 1: High-Performance Coupling with HATU

This protocol is the go-to method for challenging couplings where maximizing yield is the primary objective.

  • Materials:

    • N-protected β-amino acid (1.0 eq)

    • Amine component (1.1 eq)

    • HATU (1.1 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF or NMP (to make a ~0.1 M solution)

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), add the N-protected β-amino acid to a dry flask.

    • Dissolve the acid in anhydrous DMF/NMP.

    • Add HATU to the solution and stir for 1 minute.

    • Add DIPEA and stir. The solution may change color (e.g., to yellow).

    • Pre-activate the mixture by stirring at room temperature for 15-30 minutes.[7]

    • Add the amine component to the reaction mixture.

    • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. For highly hindered systems, the reaction may require 4-24 hours.

    • Upon completion, dilute the reaction with a suitable organic solvent (e.g., Ethyl Acetate) and perform a standard aqueous workup (e.g., wash with 5% citric acid, sat. NaHCO₃, and brine).

    • Dry the organic phase, concentrate, and purify the crude product by flash chromatography.

  • Rationale:

    • Inert Atmosphere: Prevents side reactions with atmospheric moisture.

    • Pre-activation: Allows for the formation of the highly reactive OAt-ester before the amine is introduced, maximizing the reaction rate upon addition of the nucleophile.[7]

    • DIPEA: A bulky, non-nucleophilic base is used to prevent it from competing with the desired amine nucleophile.[11] 2.5 equivalents are used to neutralize the acid and the HCl or TFA salt of the amine component, plus a catalytic amount to facilitate the reaction.

Protocol 2: Safe & Efficient Coupling with DIC/OxymaPure

This protocol provides an excellent balance of reactivity, safety, and cost-effectiveness.

  • Materials:

    • N-protected β-amino acid (1.0 eq)

    • Amine component (1.1 eq)

    • OxymaPure (1.2 eq)

    • DIC (1.2 eq)

    • Anhydrous DMF or CH₂Cl₂ (to make a ~0.1 M solution)

  • Procedure:

    • To a dry flask under an inert atmosphere, add the N-protected β-amino acid and OxymaPure.

    • Dissolve the solids in anhydrous DMF or CH₂Cl₂.

    • Add the amine component to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIC dropwise to the cold solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, if using CH₂Cl₂, filter the mixture to remove the diisopropylurea (DIU) byproduct. If using DMF, proceed directly to workup.

    • Perform a standard aqueous workup and purification as described in Protocol 1.

  • Rationale:

    • OxymaPure: Acts as a nucleophilic catalyst, intercepting the initial O-acylisourea intermediate formed from DIC and the acid. This prevents racemization and converts the acid to a more reactive Oxyma-ester.[15][29]

    • 0 °C Addition of DIC: Adding the carbodiimide at a reduced temperature helps control the initial exothermic activation step and minimizes potential side reactions.

Protocol 3: Green & Robust Coupling with T3P®

This protocol is ideal for processes where simple workup and low epimerization are critical.

  • Materials:

    • N-protected β-amino acid (1.0 eq)

    • Amine component (1.1 eq)

    • T3P® (50% solution in Ethyl Acetate or DMF, 1.5 eq)

    • Pyridine or DIPEA (3.0 eq)

    • Anhydrous Ethyl Acetate or Acetonitrile (to make a ~0.1 M solution)

  • Procedure:

    • In a dry flask, dissolve the N-protected β-amino acid and the amine component in the chosen anhydrous solvent.

    • Add the base (Pyridine is often preferred to minimize epimerization).[18]

    • Add the T3P® solution dropwise to the mixture at room temperature. An exotherm may be observed.

    • Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS. Gentle heating (40-50 °C) can be applied to accelerate very slow reactions.

    • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

    • Separate the organic layer. Wash sequentially with dilute acid (e.g., 1M HCl), water, and brine. The phosphonic acid byproducts are highly water-soluble and are removed during this workup.[18]

    • Dry the organic phase, concentrate, and purify.

  • Rationale:

    • T3P® Mechanism: T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride, which is a highly potent acylating agent.[20]

    • Aqueous Workup: The major advantage of T3P® is the ease of purification. The propylphosphonic acid byproducts are readily extracted into aqueous layers, often resulting in a much cleaner crude product compared to other methods.[19][27]

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient reagent reactivity. 2. Steric hindrance is too great. 3. Peptide aggregation on support.1. Switch to a more powerful reagent (e.g., Carbodiimide -> HATU/COMU -> T3P®).[1] 2. Increase reaction time (e.g., to 24h) and/or gently heat (40 °C).[1] 3. Use microwave-assisted synthesis.[1] 4. Switch to a better solvating solvent like NMP or a DCM/DMF/NMP mixture.[1]
Incomplete Reaction Reaction time is too short for the hindered substrate.1. Allow the reaction to run longer. 2. Perform a "double coupling": after the first coupling, filter and wash the resin (if SPPS) and repeat the coupling step with fresh reagents.[1]
Epimerization Detected 1. Base is too strong or used in large excess. 2. Extended exposure to high heat. 3. Reagent choice (e.g., acid chlorides).1. Use a weaker base (e.g., switch from DIPEA to NMM or sym-collidine).[11] 2. Minimize reaction time and avoid excessive heating. 3. Use a reagent known for low racemization, such as T3P® or COMU.[12][19]
Difficult Purification Byproducts from the coupling reagent are co-eluting with the product (e.g., tetramethylurea, phosphine oxides).1. Switch to a reagent with water-soluble byproducts like COMU or T3P®.[18][26] 2. Optimize the aqueous workup to remove impurities before chromatography.

Conclusion

Successfully coupling sterically hindered β-amino acids requires moving beyond standard peptide synthesis conditions. Modern uronium salts like HATU and its safer, equally potent counterpart COMU, provide the high reactivity needed to overcome significant steric barriers. For processes demanding green chemistry principles and simple purification, T3P® has emerged as an exceptionally powerful and reliable option. By understanding the underlying chemical principles and selecting the appropriate high-activation reagent, researchers can confidently incorporate these valuable building blocks into their synthetic targets, paving the way for the next generation of therapeutics and molecular probes.

References

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Processes Research & Development, 25(3), 445-464.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (n.d.). Synthesis of Peptides and Peptidomimetics.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Jad, Y. E., et al. (2022).
  • Jad, Y. E., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Published online 2022 Feb 9.
  • El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • CEM Corporation. (n.d.). OxymaPure. Retrieved from [Link]

  • F. De Riccardis, et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Advances, 13, 7655-7663.
  • AMRI. (n.d.). Propanephosphonic Acid Anhydride - T3P®. Retrieved from [Link]

  • 2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Curia. (2024, April 17). Understanding T3P® from start to finish. Retrieved from [Link]

  • Van, T. N. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of the Korean Chemical Society, 55(1), 1-13.
  • Reddit. (2026, January 7). TP3 amide couplings. r/Chempros.
  • Wang, J., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(6), 765-779.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Han, Y., & Kent, S. B. H. (2004). Amyloid-β as a “Difficult Sequence” in Solid Phase Peptide Synthesis. Australian Journal of Chemistry, 57(8), 743-749.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Han, Y., & Kent, S. B. H. (2004). Amyloid-β as a “Difficult Sequence” in Solid Phase Peptide Synthesis.
  • Lauer, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 172.
  • Chen, F. M., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 619-625.
  • Lim, Z. F., et al. (2020). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Bioengineering and Biotechnology, 8, 597022.
  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Google Patents. (n.d.). US3640991A - Mixed anhydride method of preparing peptides.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5720-5727.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Mixed Anhydrides). Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2005). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. The Journal of Organic Chemistry, 70(22), 8879-8886.
  • Google Patents. (n.d.). US6476186B1 - Processes for coupling amino acids using bis-(trichloromethyl)
  • ResearchGate. (n.d.).
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Incorporation of 3,5-dichlorophenyl butyric acid into beta-peptides

Application Note: Incorporation of 3,5-Dichlorophenyl Butyric Acid into -Peptides

Abstract and Scope

The development of peptidomimetics relies heavily on unnatural amino acids to overcome the poor pharmacokinetic profiles of native


3,5-dichlorophenyl butyric acid (3,5-DCPBA)


Mechanistic Rationale: The 3,5-Dichlorophenyl Motif

As a Senior Application Scientist, it is critical to understand why the 3,5-dichlorophenyl group is selected over other aromatic or aliphatic side chains. The causality is rooted in three distinct physicochemical phenomena:

  • Halogen Bonding and Hydrophobic Anchoring : The meta-substituted chlorine atoms possess an anisotropic electron distribution (the "sigma-hole"), allowing them to engage in highly directional halogen bonding with the backbone carbonyls of target proteins. Concurrently, the aromatic ring anchors the peptide into deep hydrophobic pockets. This dual-action binding is a proven strategy in the design of highly potent VLA-4 integrin antagonists, such as BIO-5192, which exhibits sub-nanomolar affinity (

    
     pM)[1].
    
  • Receptor Selectivity : The rigid spatial orientation provided by the 3,5-dichloro substitution pattern is crucial for target specificity. Similar motifs have been successfully utilized in the optimization of glucagon receptor antagonists (e.g., MK-0893) for type II diabetes, where the 3,5-dichlorophenyl group provides the exact balance of desired activity and off-target selectivity[2]. Furthermore, 3,5-dichlorophenyl motifs are utilized in transthyretin (TTR) stabilizers to prevent amyloid-beta aggregation[3].

  • Steric Shielding : The bulky atomic radius of chlorine, combined with the extended

    
    -amino acid backbone, sterically shields adjacent amide bonds from enzymatic hydrolysis. This drastically increases the serum half-life of the therapeutic candidate.
    

Experimental Protocols: Solid-Phase Synthesis

Incorporating sterically hindered unnatural amino acids requires a self-validating, highly optimized SPPS workflow. Standard uronium-based coupling reagents (e.g., HATU) are sub-optimal here; slow coupling of the hindered

DIC/OxymaPure
Materials
  • Resin : Rink Amide AM resin (loading 0.6 mmol/g)

  • Monomer : Fmoc-3-amino-4-(3,5-dichlorophenyl)butyric acid

  • Coupling Reagents : N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure

  • Deprotection : 20% Piperidine in DMF

Step-by-Step Methodology
  • Resin Swelling : Swell 0.1 mmol of Rink Amide resin in DMF/DCM (1:1) for 30 minutes to maximize the accessibility of reactive sites.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove residual base.

  • Activation and Coupling :

    • Dissolve 0.3 mmol (3 eq) of Fmoc-3-amino-4-(3,5-dichlorophenyl)butyric acid and 0.3 mmol of OxymaPure in minimal DMF.

    • Add 0.3 mmol of DIC. Stir for 2 minutes to pre-activate the ester.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature. The lack of basic conditions (no DIEA needed) minimizes any risk of base-catalyzed epimerization.

  • Self-Validation (Kaiser Test) :

    • Perform a Kaiser test on an aliquot of resin beads.

    • Expert Insight: While standard primary amines yield a deep Ruhemann's purple,

      
      -amino acids often yield an atypical reddish-brown color when positive due to the altered electronic environment. A colorless/yellow bead indicates complete coupling. If positive, perform a second coupling cycle.
      
  • Cleavage and Global Deprotection :

    • Treat the resin with a cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours.

    • Precipitate the cleaved

      
      -peptide in cold diethyl ether, centrifuge, and lyophilize prior to HPLC purification.
      

Data Presentation: Comparative Properties

The table below summarizes the quantitative impact of incorporating the 3,5-DCPBA motif into a standard peptide backbone.

PropertyStandard

-Alanine Peptide
3,5-DCPBA Modified

-Peptide
Causality / Mechanism
Lipophilicity (LogP) Low (~ -1.0 to 0.5)High (~ 2.5 to 4.0)Addition of two meta-chlorine atoms and an aromatic ring significantly increases hydrophobicity.
Proteolytic Half-Life Moderate (hours)Extended (days)Bulky dichlorophenyl group sterically shields the amide backbone from endopeptidases.
Target Affinity (VLA-4) Weak / Non-specificHigh (

pM)
Strong halogen bonding and optimal geometric fit into deep hydrophobic pockets.
Receptor Selectivity Broad / PromiscuousHighly SelectiveRigid foldamer structure combined with specific spatial orientation of the halogens[2].

Visualizations

SPPS_WorkflowStartResin Swelling(DMF/DCM)FmocDepFmoc Deprotection(20% Piperidine)Start->FmocDepCouplingCoupling of 3,5-DCPBA(DIC/OxymaPure)FmocDep->CouplingKaiserKaiser TestValidationCoupling->KaiserKaiser->Coupling Positive(Re-couple)NextCycleNext Amino AcidCycleKaiser->NextCycle Negative(Continue)CleavageResin Cleavage(TFA Cocktail)Kaiser->Cleavage SequenceCompleteNextCycle->FmocDep

Workflow for the solid-phase synthesis of 3,5-DCPBA modified beta-peptides.

MOA_PathwayLigand3,5-DCPBAβ-PeptidePocketTarget HydrophobicPocketLigand->Pocket HalogenBondingEffect1Steric Shielding(Protease Resistance)Ligand->Effect1 StructuralPropertyTargetTarget Protein(e.g., VLA-4)Pocket->Target ConformationalShiftEffect2Receptor Antagonism(Signal Blockade)Target->Effect2 FunctionalOutcome

Pharmacological mechanism of 3,5-DCPBA beta-peptides via halogen bonding and steric shielding.

References

Application Notes and Protocols for the Deprotection of Boc-Protected Hydrophobic β-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a fundamental amine protecting group in modern organic synthesis, particularly in the construction of peptides and complex pharmaceutical intermediates.[1] Its popularity stems from its stability across a wide range of chemical conditions and its straightforward removal under acidic treatment.[2][] However, the deprotection of Boc-protected β-amino acids, especially those bearing hydrophobic side chains, presents a unique set of challenges that can hinder reaction efficiency and product purity.

This guide provides an in-depth analysis of the factors governing the deprotection of these challenging substrates. We will explore the underlying mechanisms, detail optimized protocols, and offer troubleshooting strategies to empower researchers in overcoming common obstacles. The focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible outcomes.

The Challenge of Hydrophobicity and Steric Hindrance

Hydrophobic β-amino acids often exhibit poor solubility in standard deprotection media, leading to sluggish and incomplete reactions. Furthermore, the steric bulk of certain side chains can impede access of the acidic reagent to the Boc group, necessitating harsher conditions that may compromise the integrity of other sensitive functionalities within the molecule.[4] Incomplete deprotection can lead to the formation of deletion products in peptide synthesis, a significant challenge for achieving the desired final compound.[5]

Part 1: Mechanistic Insights into Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process that proceeds via a well-established four-step mechanism.[2][6] A thorough understanding of this mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[1][2]

  • Formation of a Tert-butyl Cation: This protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a highly stable tert-butyl cation and a transient carbamic acid intermediate.[1][6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas. This irreversible step drives the reaction towards completion.[1][2]

  • Formation of the Amine Salt: The newly liberated amine is then protonated by the excess acid in the reaction mixture, typically forming an ammonium salt (e.g., a trifluoroacetate salt).[2][6]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Boc Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - C(CH3)3+ Amine_Salt R-NH3+ X- Carbamic_Acid->Amine_Salt - CO2 + H+ Deprotection_Workflow Start Boc-Protected Hydrophobic β-Amino Acid Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagents Add Scavenger (e.g., TIS) Add Acid (e.g., TFA) Cool->Add_Reagents Monitor Monitor Reaction (TLC, LC-MS) Add_Reagents->Monitor Workup Aqueous Workup & Neutralization Monitor->Workup Purify Purification (e.g., Chromatography, Recrystallization) Workup->Purify Product Deprotected β-Amino Acid Purify->Product

Sources

Application Notes & Protocols: A Guide to the Synthesis of Foldamers Containing 3,5-Dichlorophenyl Residues

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Substituted Aromatic Residues in Foldamer Design

Foldamers are synthetic oligomers engineered to adopt specific, stable secondary structures, mimicking the complex architectures of biopolymers like proteins and nucleic acids.[1] This inherent propensity to fold into predictable conformations, such as helices, sheets, and turns, makes them powerful tools in medicinal chemistry and materials science.[2][3][4] Unlike their natural counterparts, foldamers can be constructed from a vast array of non-natural monomers, offering enhanced stability against enzymatic degradation, a crucial attribute for therapeutic development.[2][5]

The incorporation of specific functional groups into the foldamer backbone is a key strategy for modulating their structure and function. The 3,5-dichlorophenyl residue, in particular, offers a unique combination of steric bulk, electronic properties, and the capacity for halogen bonding. This application note provides a comprehensive guide to the synthesis of foldamers containing this valuable moiety, detailing the rationale for its use, robust synthetic protocols, and essential characterization techniques. The methodologies described herein are designed to be both explanatory and practical, providing researchers with the foundational knowledge to successfully synthesize and characterize these complex molecular architectures.

Rationale and Mechanistic Insights: Why 3,5-Dichlorophenyl?

The choice of the 3,5-dichlorophenyl group is not arbitrary; it is a deliberate design element that imparts distinct and advantageous properties to the foldamer.

  • Conformational Constraint and Stability: The two chlorine atoms at the meta positions of the phenyl ring create significant steric hindrance. This bulkiness restricts the rotational freedom around the amide bonds connecting the residue to the oligomer backbone. This "steric steering" promotes the adoption of well-defined, often helical, conformations. The stability of these folded structures is further enhanced by π-π stacking interactions between the aromatic rings.[2][6]

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms alters the electronic landscape of the aromatic ring. This can influence intramolecular hydrogen bonding patterns and the overall dipole moment of the foldamer, which are critical determinants of the final folded structure.

  • Halogen Bonding Interactions: Chlorine atoms can act as halogen bond donors, forming non-covalent interactions with Lewis basic atoms (e.g., oxygen, nitrogen) on a biological target, such as a protein. This provides an additional, specific binding interaction that can significantly enhance affinity and selectivity. The 3,5-disubstitution pattern presents these chlorine atoms outwards, making them available for such interactions. The structure of human transthyretin in complex with a dichlorophenyl-containing ligand, for instance, reveals that the chlorine atoms make key halogen-bonding interactions within the binding pockets.[7]

  • Improved Pharmacokinetic Profile: The lipophilicity introduced by the dichlorophenyl group can enhance the ability of the foldamer to cross cell membranes, a common challenge in drug design.[5] Furthermore, the steric shielding provided by the chlorine atoms can protect the adjacent amide bonds from proteolytic cleavage, increasing the in-vivo half-life of the molecule.

The following diagram illustrates the key decision points and workflow for synthesizing these specialized foldamers.

Caption: General workflow for the synthesis of 3,5-dichlorophenyl-containing foldamers.

Detailed Protocols: From Monomer to Purified Oligomer

The synthesis of these foldamers is most efficiently achieved using a solid-phase synthesis (SPS) approach, which allows for the iterative addition of monomers to a growing chain attached to a polymer resin.[8] This method simplifies purification by allowing excess reagents and byproducts to be washed away after each step.

Protocol 1: Synthesis of Fmoc-protected Monomer

A key prerequisite for SPS is the synthesis of an N-terminally protected monomer. Here, we describe the synthesis of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-N-(3,5-dichlorophenyl)benzamide , a versatile building block. This process involves the coupling of 3,5-dichloroaniline with a protected benzoic acid.

Materials:

  • 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid

  • 3,5-dichloroaniline[9]

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene (anhydrous)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, suspend 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid (1.0 eq) in anhydrous toluene.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Bond Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 3,5-dichloroaniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the aniline solution to 0 °C in an ice bath.

    • Slowly add the acid chloride solution to the aniline solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure, protected monomer.

Protocol 2: Microwave-Assisted Solid-Phase Oligomer Synthesis

The low nucleophilicity of aromatic amines and the tendency of growing aromatic oligomers to fold on the resin can lead to incomplete coupling reactions.[10] The use of acid chloride activation and microwave irradiation has been shown to significantly improve coupling efficiency.[8][11]

Materials:

  • Fmoc-Rink Amide MBHA resin (or similar)

  • Fmoc-protected monomers (including the 3,5-dichlorophenyl-containing monomer from Protocol 1)

  • Piperidine (20% v/v in DMF)

  • Thionyl chloride (SOCl₂) or Ghosez's reagent

  • N-methylpyrrolidinone (NMP, anhydrous)

  • DCM (anhydrous)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Automated microwave peptide synthesizer or manual SPS reaction vessel

Procedure (for one coupling cycle):

The following diagram outlines the iterative steps performed in each cycle of the solid-phase synthesis.

SPS_Cycle Start Resin with Fmoc-Protected Chain Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Monomer, SOCl2, Microwave, 50°C) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 End Resin with Elongated Chain Wash2->End Ready for next cycle

Caption: Iterative cycle for solid-phase synthesis of aromatic oligoamides.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus of the growing chain.

  • Washing: Thoroughly wash the resin with DMF followed by DCM to remove piperidine and byproducts.

  • Monomer Activation and Coupling:

    • In a separate vial, dissolve the next Fmoc-protected monomer (3-5 eq) in anhydrous NMP.

    • Add thionyl chloride (3-5 eq) to form the acid chloride in situ.

    • Add this activated monomer solution to the reaction vessel containing the resin.

    • Perform the coupling reaction in a microwave synthesizer at 50 °C for 30-60 minutes. For longer oligomers, a double coupling may be necessary.[11]

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Iteration: Repeat steps 2-5 for each monomer in the desired sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the foldamer from the resin and remove any side-chain protecting groups.[10]

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude foldamer by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the crude product under vacuum.

  • Purification: Purify the crude foldamer using reverse-phase High-Performance Liquid Chromatography (HPLC).

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, purity, and conformational properties of the synthesized foldamer.

TechniquePurposeTypical Observations for a 3,5-Dichlorophenyl Foldamer
¹H NMR Structural verification and conformational analysisComplex aromatic region with distinct signals for the dichlorophenyl protons. Broadened amide (N-H) signals, potentially shifted downfield, indicating hydrogen bonding and a folded structure.[12]
¹³C NMR Confirms the carbon framework of the moleculeCharacteristic signals for the chlorinated carbons of the phenyl ring (around 130-135 ppm) and amide carbonyls (165-175 ppm).
ESI-MS Molecular weight confirmationA prominent peak corresponding to the calculated molecular weight [M+H]⁺ or [M+Na]⁺. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) will be observable.
RP-HPLC Purity assessment and purificationA single major peak in the chromatogram indicates high purity. The retention time will be relatively long due to the lipophilic nature of the foldamer.
2D NMR (DOSY) Assess aggregation state in solutionAll proton signals diffusing at the same rate confirms that the oligomer is a monodisperse species and not aggregated.[12]

Safety and Handling

The synthesis of these foldamers involves several hazardous reagents that require careful handling in a well-ventilated fume hood.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Always handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 3,5-Dichlorophenyl Isocyanate: If used as a starting material, isocyanates are toxic, potent respiratory sensitizers, and lachrymators.[13][14][15] Work must be conducted in a fume hood with appropriate respiratory protection.

  • Trifluoroacetic Acid (TFA): A strong, corrosive acid. Avoid inhalation and skin contact.

  • Chlorinated Solvents (DCM): Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[16]

Conclusion

The incorporation of 3,5-dichlorophenyl residues is a powerful strategy in foldamer design, enabling precise control over conformation and providing opportunities for specific molecular interactions. The solid-phase synthetic protocols outlined in this guide, particularly those enhanced by microwave irradiation, offer a reliable and efficient pathway for accessing these sophisticated molecules.[6][11] With robust methods for synthesis and purification, researchers are well-equipped to explore the vast potential of these foldamers as next-generation therapeutics, advanced materials, and tools for chemical biology.[5][17][18]

References

  • Journal of Medicinal Chemistry. (2016). Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates? ACS Publications. [Link]

  • Taylor & Francis Online. (2024). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. [Link]

  • MDPI. (2022). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Solid-Phase Methodology for Synthesis of O-Alkylated Aromatic Oligoamide Inhibitors of α-Helix-Mediated Protein–Protein Interactions. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Foldamers in Medicinal Chemistry. PMC. [Link]

  • ResearchGate. (2025). Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates?[Link]

  • The Ivan Huc Group. (n.d.). Solid Phase Synthesis of Helically Folded Aromatic Oligoamides. [Link]

  • ACS Publications. (2010). Solid Phase Synthesis of Aromatic Oligoamides: Application to Helical Water-Soluble Foldamers. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2006). Solid-Phase Synthesis of Oligo(p-benzamide) Foldamers. [Link]

  • Oxford Academic. (2025). Helical aromatic oligoamide foldamers as selective G-quadruplex ligands. [Link]

  • ResearchGate. (n.d.). Structural characterization of the foldamers. [Link]

  • King's College London. (2023). The Synthesis and Characterisation of Novel Peptidomimetic Foldamers. [Link]

  • Peptide Foldamers and Materials Lab. (n.d.). RESEARCH. [Link]

  • Royal Society of Chemistry. (n.d.). Solid state NMR studies of oligourea foldamers: Interaction of 15N-labelled amphiphilic helices with oriented lipid membranes. Organic & Biomolecular Chemistry. [Link]

  • Defense Technical Information Center. (n.d.). Innovative Foldamers: Engineering Heterochiral Peptides. [Link]

  • MDPI. (2022). Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid at 1.5 Å Resolution. [Link]

  • PubChem. (n.d.). 3,5-Dichlorophenyl. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3,5-Dichlorophenyl)maleamic acid. PMC. [Link]

  • ResearchGate. (2020). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Foldamers as versatile frameworks for the design and evolution of function. PMC. [Link]

  • MDPI. (2025). Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides. [Link]

  • PubChem. (n.d.). 3,5-Dichlorophenyl isocyanate. [Link]

  • Applied Materials. (2024). Restricted and Declarable Substances List. [Link]

  • RCL Group. (2026). Dangerous Goods Prohibited and Restricted Cargo List. [Link]

Sources

Manual vs automated synthesis of peptides with 3,5-dichloro-beta-hPhe

Application Note: Manual vs. Automated Synthesis of Peptides Incorporating 3,5-Dichloro- -homophenylalanine

Prepared by: Senior Application Scientist Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals

Introduction & Mechanistic Challenges

The incorporation of non-natural

13,5-dichloro-

-homophenylalanine (3,5-dichloro-

-hPhe)

Successfully coupling this building block requires overcoming two distinct thermodynamic and kinetic barriers:

  • Kinetic Retardation via the

    
    -Carbon:  The insertion of an additional methylene group in the 
    
    
    -amino acid backbone increases conformational flexibility. This entropically disfavors the highly ordered transition state required for acylation, drastically reducing coupling rates compared to standard
    
    
    -amino acids.
  • Severe Hydrophobic Aggregation: The 3,5-dichloro substitution on the phenyl ring creates a massive, electron-withdrawing, and highly lipophilic bulk. During Solid-Phase Peptide Synthesis (SPPS), this drives rapid intermolecular hydrophobic collapse and

    
    -sheet formation on the resin matrix, effectively shielding the N-terminal amine from incoming acylating agents[2].
    

This application note provides a critical comparative analysis and self-validating protocols for coupling Fmoc-3,5-dichloro-

Optimized Manual SPPSAutomated Microwave-Assisted SPPS (MW-SPPS)

Strategic Workflow & Decision Matrix

When deciding between manual and automated approaches for highly hindered

DIC/OxymaPure3

SPPS_WorkflowStartFmoc-3,5-dichloro-β-hPheCoupling StrategyAggregHydrophobic AggregationExpected on Resin?Start->AggregManualManual SPPS(Room Temp)Aggreg->Manual Low throughput,High sequence controlAutoAutomated MW-SPPS(Microwave, 75°C)Aggreg->Auto High throughput,Overcomes kinetic barrierMan_ReagentsDIC / OxymaPure+ 0.1M LiCl (Chaotropic)Manual->Man_ReagentsAuto_ReagentsDIC / OxymaPure(Base-free to prevent epimerization)Auto->Auto_ReagentsMan_TimeExtended Double Coupling(2 x 120 mins)Man_Reagents->Man_TimeAuto_TimeRapid High-Heat Coupling(10 mins @ 75°C)Auto_Reagents->Auto_TimeValidateSelf-Validation:Kaiser Test & LC-MS Micro-cleavageMan_Time->ValidateAuto_Time->Validate

Fig 1. Decision tree and workflow for coupling sterically hindered

Comparative Quantitative Parameters

To ensure optimal coupling of 3,5-dichloro-

ParameterManual SPPS (Room Temp)Automated MW-SPPSMechanistic Rationale
Resin Choice ChemMatrix® or NovaPEGChemMatrix® or NovaPEGPEG-based resins swell better in diverse solvents and resist the hydrophobic collapse typical of polystyrene resins[4].
Equivalents (AA) 3.0 - 4.0 eq5.0 eqHigher equivalents in MW-SPPS drive the reaction to completion rapidly under heat.
Coupling Reagents DIC / OxymaPureDIC / OxymaPureAvoids DIPEA-induced epimerization; Oxyma is highly effective for hindered

-amino acids[1].
Solvent System DMF/DCM (1:1) + 0.1M LiClDMFLiCl acts as a chaotropic salt in manual SPPS to disrupt inter-chain hydrogen bonding[2]. Heat serves this function in MW-SPPS.
Time & Temp 2 x 120 mins @ 25°C10 mins @ 75°CMicrowave energy overcomes the activation energy barrier of the

-carbon steric hindrance.
Expected Yield ~75-85% (per step)~90-95% (per step)MW-SPPS generally achieves higher conversion for bulky halophenyl derivatives.

Experimental Protocols

Protocol A: Optimized Manual SPPS (Chaotropic Disruption)

Use this protocol when microwave instrumentation is unavailable, or when synthesizing highly heat-sensitive sequences.

Materials:

  • Fmoc-3,5-dichloro-

    
    -hPhe-OH (3.0 eq relative to resin loading)
    
  • DIC (3.0 eq) and OxymaPure (3.0 eq)

  • 0.1 M Anhydrous Lithium Chloride (LiCl) dissolved in DMF

  • ChemMatrix® Rink Amide Resin

Step-by-Step Methodology:

  • Resin Swelling: Swell the ChemMatrix® resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x) and DCM (5x).

  • Pre-Activation: In a glass vial, dissolve Fmoc-3,5-dichloro-

    
    -hPhe-OH (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of 0.1 M LiCl/DMF solution. Add DIC (3.0 eq) and stir for 2 minutes to form the active ester.
    
  • First Coupling: Add the activated mixture to the resin. Agitate gently on a shaker for 120 minutes at room temperature.

  • Wash & Monitor: Drain the reaction vessel and wash with DMF (3x). Perform a Kaiser test. Due to the extreme bulk of the amino acid, a slight positive (light blue) result is common.

  • Double Coupling: Repeat steps 3 and 4 with fresh reagents for an additional 120 minutes.

  • Capping (Crucial): To prevent deletion sequences, treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes. Wash with DMF (5x).

Protocol B: Automated Microwave-Assisted SPPS (MW-SPPS)

Use this protocol for rapid, high-purity synthesis utilizing thermal disruption of aggregates.

Materials:

  • Fmoc-3,5-dichloro-

    
    -hPhe-OH (5.0 eq, 0.2 M in DMF)
    
  • DIC (0.5 M in DMF)

  • OxymaPure (0.5 M in DMF)

  • Automated Microwave Synthesizer (e.g., CEM Liberty Blue)

Step-by-Step Methodology:

  • System Preparation: Prime the automated synthesizer lines with fresh, anhydrous DMF. Ensure the Fmoc-3,5-dichloro-

    
    -hPhe-OH solution is fully dissolved (sonicate if necessary, as the dichloro substitution severely limits solubility).
    
  • Microwave Deprotection: Deliver 20% Piperidine in DMF to the reaction vessel. Heat to 90°C for 1 minute via microwave irradiation. Drain and wash with DMF.

  • Microwave Coupling: Deliver Fmoc-3,5-dichloro-

    
    -hPhe-OH (5.0 eq), OxymaPure (5.0 eq), and DIC (5.0 eq) to the reaction vessel.
    
  • Thermal Profile: Apply microwave irradiation to ramp the temperature to 75°C and hold for 10 minutes. (Note: Do not exceed 75°C; while standard

    
    -amino acids can tolerate 90°C, the 
    
    
    -homologue is prone to premature Fmoc cleavage at extreme temperatures).
  • Wash: Drain the vessel and wash with DMF (4x).

  • Post-Coupling Self-Validation: Pause the sequence. Extract ~2 mg of resin, wash with DCM, and perform a micro-cleavage (see Section 5).

Troubleshooting & Self-Validating Systems

A robust protocol must be self-validating. Because the 3,5-dichloro-phenyl group can sterically mask the N-terminus, colorimetric tests (like the Kaiser test) can sometimes yield false negatives due to the inability of the ninhydrin reagent to access the amine.

Micro-Cleavage & LC-MS Validation (The Gold Standard):

  • Extract 2-3 mg of the coupled peptide-resin.

  • Wash with DCM (3x) and dry under vacuum for 5 minutes.

  • Treat with 100

    
    L of Cleavage Cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 60 minutes.
    
  • Evaporate the TFA under a gentle stream of nitrogen.

  • Re-dissolve in 200

    
    L of 50% Acetonitrile/Water (0.1% Formic Acid) and inject into the LC-MS.
    
  • Data Interpretation: Look for the mass of the desired fragment. If a mass corresponding to

    
     is observed, the coupling failed. If the uncoupled fragment is present, revert to a chaotropic double-coupling strategy (Protocol A) before proceeding to the next amino acid.
    

References

  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating - ResearchGate.[Link][4]

  • Enhancing Cancer Vaccine Efficacy: Backbone Modification with β-Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations - ACS Publications.[Link][1]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.[Link][2]

  • Total Synthesis, Structure Elucidation, and Bioactivity Evaluation of the Cyclic Lipopeptide Natural Product Paenilipoheptin A - PMC.[Link][3]

Application Note: Solvent Selection for Coupling 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of advanced peptidomimetics often requires the incorporation of unnatural, sterically hindered building blocks. 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid presents a unique dual challenge in peptide coupling: the


-amino acid backbone introduces entropic penalties during transition state formation, while the bulky, highly lipophilic 3,5-dichlorophenyl moiety drives severe inter-chain hydrophobic aggregation.

This application note provides a comprehensive, self-validating guide to selecting the optimal solvent system for coupling this hindered building block. By analyzing the physicochemical causality of solvent-resin interactions, we transition from legacy solvents to high-efficiency, green-chemistry alternatives that maximize synthetic yield and purity.

Mechanistic Rationale: Solvent Dynamics in Hydrophobic Coupling

Successful amide bond formation is not merely a function of the coupling reagent; it is heavily dictated by the microenvironment created by the solvent. For a highly lipophilic and sterically demanding molecule like 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid, the solvent must perform three competing tasks:

  • Resin Swelling: In Boc-based Solid-Phase Peptide Synthesis (SPPS), polystyrene (PS) resins are standard. Methylene chloride (DCM) is historically utilized because it provides excellent swelling of PS-based resins, readily dissolves Boc-protected amino acids, and remains unreactive to the trifluoroacetic acid (TFA) used in deprotection steps[1].

  • Disruption of Hydrophobic Aggregation: While DCM swells the resin, its relatively low polarity makes it a poor hydrogen-bond acceptor. As the hydrophobic 3,5-dichlorophenyl residues are incorporated, the growing peptide chain tends to collapse or aggregate via hydrophobic interactions. N-methyl-2-pyrrolidone (NMP), possessing higher polarity and superior solvating power, disrupts these aggregates, maintaining the terminal amine's accessibility and significantly improving coupling yields for hydrophobic sequences[2].

  • Transition State Stabilization: The steric bulk of the 3,5-dichlorophenyl group impedes the nucleophilic attack of the amine onto the activated ester. Solvents with high dielectric constants (like NMP or emerging green alternatives) stabilize the polar transition state of the acylation reaction, accelerating the kinetically slow

    
    -amino acid coupling.
    
The Shift Toward Sustainable Solvents

Regulatory pressures (e.g., REACH restrictions by the European Chemicals Agency) have categorized N,N-Dimethylformamide (DMF) and NMP as reprotoxic, forcing the industry to adopt greener alternatives[3]. Recent empirical data demonstrates that binary mixtures, such as Dimethyl sulfoxide (DMSO) blended with Ethyl acetate (EtOAc), exhibit polarity and viscosity profiles that mimic DMF, making them highly viable for SPPS[3]. Furthermore, neat N-butylpyrrolidone (NBP) has emerged as a low-toxicity green solvent that matches or exceeds the solvating properties of DMF, specifically reducing side reactions and improving yields in hindered sequences[4].

Quantitative Solvent Evaluation

To establish a self-validating framework for solvent selection, we must compare the physicochemical properties that directly impact the coupling of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid.

Table 1: Physicochemical Properties and Performance of SPPS Solvents

Solvent SystemPolarity (Dielectric Constant)PS Resin SwellingHydrophobic SolvationToxicity ProfileRecommended Application
DCM 9.1ExcellentPoorHigh (Volatile)Baseline resin swelling; washing steps[1].
DMF 36.7GoodGoodReprotoxicLegacy coupling (phasing out).
NMP 32.2GoodExcellentReprotoxicDifficult, highly hydrophobic couplings[2].
DMSO / EtOAc (1:1) ~23.0ModerateGoodLow (Green)Sustainable SPPS for moderate sequences[3].
NBP 31.5GoodExcellentLow (Green)Direct, sustainable replacement for NMP[4].

Visualizing the Solvent Selection Logic

SolventLogic A 3-(Boc-amino)-4-(3,5-dichlorophenyl) butyric acid Coupling B1 Traditional Boc SPPS A->B1 B2 Green / Sustainable SPPS A->B2 C1 DCM Optimal PS Swelling Poor Solvation B1->C1 Baseline C2 NMP High Solvation Prevents Aggregation B1->C2 Hydrophobic C3 DMSO / EtOAc Matches DMF Polarity B2->C3 Binary Mix C4 NBP Low Toxicity High Solvation B2->C4 Neat Solvent

Caption: Decision tree for selecting solvents based on solvation needs and sustainability goals.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for coupling 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid. We provide both a high-efficiency traditional method and a sustainable green method.

Protocol A: High-Efficiency Coupling using NMP/DCM (Traditional)

Causality Check: This protocol uses DCM to maximize initial resin swelling, followed by NMP to ensure the bulky, hydrophobic building block remains fully solvated during the kinetically slow coupling phase.

Reagents:

  • 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid (3.0 equivalents)

  • Coupling Reagents: DIC (N,N'-Diisopropylcarbodiimide, 3.0 eq) and Oxyma Pure (3.0 eq)

  • Solvents: DCM (anhydrous), NMP (peptide synthesis grade)

Step-by-Step Workflow:

  • Resin Preparation: Swell the polystyrene resin (e.g., Merrifield or PAM resin) in DCM for 30 minutes. Drain completely.

  • Solvent Exchange: Wash the resin with a 1:1 mixture of DCM/NMP (3 × 2 min) to transition the microenvironment, followed by neat NMP (2 × 2 min).

  • Pre-activation: In a separate vial, dissolve the Boc-amino acid and Oxyma Pure in a minimum volume of NMP. Add DIC dropwise. Stir for 3 minutes to form the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. Note: The extended time compensates for the steric hindrance of the

    
    -amino acid.
    
  • Washing: Drain the reaction mixture. Wash the resin with NMP (3 × 2 min) to remove unreacted hydrophobic byproducts, followed by DCM (3 × 2 min) to prepare for the next synthetic step.

  • Self-Validation (QC): Perform a Kaiser test. If the resin beads remain colorless, coupling is complete. If slightly blue, perform a second coupling (double coupling) using 1.5 eq of reagents in neat NMP.

Protocol B: Sustainable Coupling using NBP (Green Alternative)

Causality Check: NBP replaces both DMF and NMP, providing excellent solvation for the highly lipophilic 3,5-dichlorophenyl group while eliminating reprotoxic hazards[4].

Step-by-Step Workflow:

  • Resin Preparation: Swell the resin directly in NBP for 45 minutes. Note: NBP swells PS resins slightly slower than DCM, necessitating a longer initial swelling time.

  • Pre-activation: Dissolve 3.0 eq of the Boc-amino acid and 3.0 eq of Oxyma Pure in NBP. Add 3.0 eq of DIC. Activate for 3 minutes.

  • Coupling: Add the activated complex to the resin. Agitate at 40°C (if utilizing a heated reactor) for 1.5 hours, or at room temperature for 3 hours. Elevated temperature in NBP significantly overcomes the steric drag of the

    
    -carbon backbone.
    
  • Washing: Wash sequentially with NBP (4 × 2 min) and a volatile green solvent like EtOAc (3 × 2 min) to clear residual high-boiling NBP.

  • Self-Validation (QC): Cleave a micro-aliquot of the resin using TFA/scavengers and analyze via LC-MS to confirm the mass addition of the bulky residue without epimerization.

Coupling Workflow Visualization

Workflow S1 1. Resin Swelling (DCM or NBP) S2 2. Pre-activation (DIC/Oxyma) S1->S2 S3 3. Extended Coupling (2-4 hours, NMP/NBP) S2->S3 S4 4. Stringent Wash (Alternating Solvents) S3->S4

Caption: Step-by-step workflow for the efficient coupling of sterically hindered beta-amino acids.

References

  • Peptide.com - Solvents for Solid Phase Peptide Synthesis.
  • Biotage - How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • RSC Publishing - Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures.
  • MDPI - Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis.

Sources

Navigating the Challenges of Lipophilic Boc-Amino Acids: A Guide to Preparing Stable Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, valued for its stability under various conditions and its straightforward, acid-labile removal.[][2] However, the very nature of the Boc group, combined with lipophilic amino acid side chains, introduces a significant practical challenge: poor solubility in common solvents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation of stock solutions of lipophilic Boc-amino acids. We will delve into the principles of solvent selection, provide detailed protocols for dissolution, and offer field-proven insights to ensure the integrity and utility of these critical reagents in downstream applications, particularly solid-phase peptide synthesis (SPPS).

The Solubility Conundrum: Understanding the "Why"

The introduction of the tert-butyl group significantly increases the nonpolar character, or lipophilicity, of an amino acid.[3] When this is combined with an already hydrophobic side chain (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan), the resulting Boc-amino acid exhibits limited solubility in aqueous solutions and even in some organic solvents. This necessitates a careful and informed approach to solvent selection to avoid precipitation, ensure accurate concentration, and maintain stability.

The choice of solvent is not merely a matter of achieving a clear solution; it has profound implications for the efficiency of subsequent reactions. In SPPS, for instance, poor solvation of the growing peptide chain on the resin can hinder coupling reactions and lead to incomplete synthesis.[4] Therefore, selecting a solvent that effectively dissolves the Boc-amino acid while also promoting optimal reaction conditions is paramount.

Solvent Selection: A Strategic Approach

The most commonly employed solvents for dissolving lipophilic Boc-amino acids in the context of SPPS are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[5] Each possesses distinct properties that make it suitable for specific applications and chemistries.

dot

Caption: Solvent selection flowchart for lipophilic Boc-amino acids.

  • N,N-Dimethylformamide (DMF): Often the first choice for SPPS, DMF is a polar aprotic solvent with excellent solvating properties for a wide range of organic molecules, including most Boc-amino acids.[5] However, it's important to use high-purity, amine-free DMF, as dimethylamine impurities can cause premature deprotection of the Fmoc group in Fmoc-based SPPS.[5] While less of a concern in Boc-SPPS, purity is still crucial for consistent results.

  • N-Methyl-2-pyrrolidone (NMP): NMP is another highly effective polar aprotic solvent, often considered superior to DMF in solvating peptide resins, which can lead to improved coupling yields.[5] It is a viable alternative if solubility issues persist with DMF.

  • Dichloromethane (DCM): DCM is a less polar solvent than DMF or NMP but is frequently used in Boc-SPPS protocols.[5] It readily dissolves most Boc-protected amino acids and is compatible with the trifluoroacetic acid (TFA) used for Boc deprotection.[5]

Co-solvents: For exceptionally difficult-to-dissolve lipophilic Boc-amino acids, the use of a co-solvent can be beneficial. Small amounts of Dimethyl sulfoxide (DMSO) can enhance solubility; however, its compatibility with the specific downstream application must be verified.[6]

Protocol for Preparing Stock Solutions

This protocol provides a standardized workflow for preparing stock solutions of lipophilic Boc-amino acids. Adherence to these steps will ensure the preparation of accurate and stable solutions.

dot

Caption: Workflow for preparing Boc-amino acid stock solutions.

Materials
  • Boc-protected lipophilic amino acid

  • High-purity solvent (DMF, NMP, or DCM)

  • Analytical balance

  • Volumetric flask or appropriate vial

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Pipettes

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

Step-by-Step Procedure
  • Preparation and Weighing:

    • Ensure the Boc-amino acid has been allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[7]

    • Accurately weigh the desired amount of the Boc-amino acid using an analytical balance and transfer it to a clean, dry volumetric flask or vial.

  • Solvent Addition:

    • Add approximately half of the final desired volume of the chosen solvent to the flask containing the Boc-amino acid.

  • Dissolution:

    • Securely cap the flask and vortex the mixture until the solid is fully dispersed.

    • For particularly challenging compounds, sonication in an ultrasonic bath for 5-10 minutes can aid dissolution. Avoid excessive heating during sonication.

    • Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume.

    • Invert the flask several times to ensure a homogenous solution.

  • Quality Control:

    • Visually inspect the solution to ensure it is clear and free of any particulate matter. If any solid remains, repeat the vortexing and/or sonication steps.

  • Storage:

    • Store the stock solution in a tightly sealed, clearly labeled container.

    • For short-term storage (up to a few weeks), refrigeration at 2-8°C is generally recommended.[7]

    • For long-term storage, aliquoting the solution into smaller, single-use vials and storing at -20°C is advisable to minimize freeze-thaw cycles.[8]

Quantitative Data and Best Practices

The following table provides general solubility guidelines for common lipophilic Boc-amino acids. It is important to note that these are starting points, and empirical testing may be required for specific applications and desired concentrations.

Boc-Amino AcidPrimary SolventRecommended Max. Concentration (M)Storage Conditions
Boc-Leu-OHDMF, DCM0.52-8°C (short-term), -20°C (long-term)
Boc-Ile-OHDMF, NMP0.42-8°C (short-term), -20°C (long-term)
Boc-Val-OHDMF, NMP0.52-8°C (short-term), -20°C (long-term)
Boc-Phe-OHDMF, DCM0.62-8°C (short-term), -20°C (long-term)
Boc-Trp-OHDMF0.42-8°C (short-term), -20°C (long-term), Protect from light

Best Practices for Maintaining Solution Integrity:

  • Use High-Purity Solvents: Impurities in solvents can lead to side reactions and degradation of the Boc-amino acid.

  • Avoid Moisture: Boc-amino acids can be susceptible to hydrolysis. Ensure all glassware is dry and handle reagents in a low-humidity environment where possible.

  • Protect from Light: Some amino acids, particularly Tryptophan derivatives, are light-sensitive. Store their solutions in amber vials or protected from light.

  • Mind the pH: The Boc group is stable to basic and neutral conditions but is readily cleaved by strong acids.[][9] Ensure the solvent and any additives are not acidic.

  • Regularly Check for Precipitation: Before each use, visually inspect the stock solution for any signs of precipitation, especially after cold storage. If precipitation has occurred, allow the solution to warm to room temperature and attempt to redissolve the solid by vortexing or sonication.

Safety Considerations

The solvents used for dissolving lipophilic Boc-amino acids are hazardous and require careful handling in a well-ventilated area, preferably within a fume hood.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[10][11] Harmful in contact with skin and if inhaled.[10][11] May damage the unborn child.[10][12]

  • N-Methyl-2-pyrrolidone (NMP): Causes skin and serious eye irritation.[12][13] May cause respiratory irritation.[12][13] May damage the unborn child.[12][13]

  • Dichloromethane (DCM): Causes skin and serious eye irritation.[14][15] Suspected of causing cancer.[14][15] May cause drowsiness or dizziness.[14][15]

Always consult the Safety Data Sheet (SDS) for each solvent before use and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][12][13][14][15]

Conclusion

The successful preparation of stock solutions of lipophilic Boc-amino acids is a critical first step in many synthetic workflows. By understanding the principles of solubility, making informed solvent choices, and adhering to meticulous laboratory practices, researchers can ensure the integrity and efficacy of these essential reagents. This guide provides a robust framework for navigating the challenges associated with these compounds, ultimately contributing to more reliable and reproducible experimental outcomes.

References

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Carl Roth. (2016). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • RCI Labscan Limited. (2021). n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET. Retrieved from [Link]

  • G. B. Fields, C. G. Fields, J. L. Lauer, & R. L. Snider. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37). PubMed. Retrieved from [Link]

  • Acros Organics. MATERIAL SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone. Retrieved from [Link]

  • AAPPTec. Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • GenScript. Peptide Solubilization. Retrieved from [Link]

  • Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: Dichloromethane. Retrieved from [Link]

  • AAPPTec. Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • Greenfield Global. (2018). DIMETHYLFORMAMIDE - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

  • International Programme on Chemical Safety. DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • LifeTein. How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • Sharma, S., et al. (2014). Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. Molecules, 19(9), 14795-14808. Retrieved from [Link]

  • ResearchGate. (2015). How can store amino acids stock solutions?. Retrieved from [Link]

  • Nagai, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56024. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Retrieved from [Link]

  • Google Patents. (2023). Preparation method of initial amino acid Boc-Pip (Fmoc).
  • Handa, H., et al. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. International Journal of Molecular Sciences, 14(8), 15729-15737. Retrieved from [Link]

Sources

Microwave-assisted synthesis of 3,5-dichlorophenyl beta-peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Accelerated Synthesis of 3,5-Dichlorophenyl β-Peptides via Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and medicinal chemistry.

Abstract: This guide provides a comprehensive protocol for the synthesis of β-peptides incorporating the non-canonical amino acid, 3,5-dichlorophenyl-β-alanine, using microwave-assisted solid-phase peptide synthesis (MW-SPPS). We delve into the mechanistic advantages of microwave energy in overcoming the challenges associated with sterically hindered residues and complex peptide sequences. The protocols herein offer a validated workflow from resin preparation to final product characterization, designed to enhance reaction speed, yield, and purity.[1][2][3]

Introduction: The Significance of Halogenated β-Peptides

β-peptides are a class of peptidomimetics built from β-amino acids. Their backbone, featuring an additional carbon atom compared to natural α-peptides, grants them remarkable resistance to proteolytic degradation. This intrinsic stability makes them highly attractive candidates for therapeutic development. The incorporation of halogenated aromatic residues, such as 3,5-dichlorophenyl-β-alanine, introduces unique properties. The chlorine atoms can modulate lipophilicity, enhance binding affinity through halogen bonding, and serve as valuable probes in structural studies.

However, the synthesis of these modified peptides is not without challenges. Steric hindrance from the bulky dichlorophenyl group can significantly slow down coupling reactions, leading to incomplete reactions and the formation of deletion sequences.[4] Traditional solid-phase peptide synthesis (SPPS) often requires extended reaction times and double-coupling steps to achieve acceptable yields.[4] Microwave-assisted peptide synthesis (MW-SPPS) presents a powerful solution, dramatically accelerating reaction rates and improving the quality of even difficult-to-synthesize peptides.[2][5]

The Microwave Advantage: Mechanism and Rationale

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reaction mixtures directly and efficiently.[6] Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave energy couples directly with polar molecules in the reaction, leading to rapid, uniform, and localized heating.[1][6][7]

There are two primary mechanisms of microwave heating:

  • Dipolar Polarization: Polar molecules, such as the solvents used in SPPS (e.g., NMP, DMF) and the amino acids themselves, attempt to align with the rapidly oscillating electric field of the microwave.[7] This constant reorientation generates friction, resulting in rapid heating.

  • Ionic Conduction: If free ions are present (e.g., salts from coupling activators), the electric field induces their migration. Collisions between these moving ions generate heat.[7]

This rapid energy transfer provides the necessary activation energy to overcome the steric barriers presented by residues like 3,5-dichlorophenyl-β-alanine, driving coupling reactions to completion in minutes rather than hours.[2][8] This acceleration minimizes the time the growing peptide chain is exposed to harsh conditions, thereby reducing side reactions like racemization and aspartimide formation.[2][3]

Workflow Overview: MW-SPPS of a 3,5-Dichlorophenyl β-Peptide

MW_SPPS_Workflow cluster_prep Preparation cluster_synthesis Automated Microwave Synthesis Cycle cluster_final Final Processing & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (Microwave Heating) Resin->Deprotection Wash1 3. NMP Wash Deprotection->Wash1 Coupling 4. β-Amino Acid Coupling (Microwave Heating) Wash1->Coupling Wash2 5. NMP Wash Coupling->Wash2 Wash2->Deprotection Repeat for next cycle Cleavage 6. Cleavage from Resin Wash2->Cleavage Final Cycle Purification 7. RP-HPLC Purification Cleavage->Purification Analysis 8. Characterization (LC-MS, MALDI) Purification->Analysis

Caption: Automated workflow for microwave-assisted β-peptide synthesis.

Materials and Equipment

Reagents and Consumables
Reagent/MaterialGradeRecommended Supplier
Rink Amide ChemMatrix® Resin0.4-0.6 mmol/gBiotage, Sigma-Aldrich
Fmoc-3,5-dichloro-β³-homophenylalanineSynthesis GradeCustom Synthesis
Other Fmoc-β-amino acidsSynthesis GradeCommercially Available
N,N-Dimethylformamide (DMF)Peptide SynthesisFisher Scientific
N-Methyl-2-pyrrolidone (NMP)Peptide SynthesisSigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR
PiperidineSynthesis GradeSigma-Aldrich
Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
Oxyma PureSynthesis GradeNovabiochem
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)99%Acros Organics
Acetonitrile (ACN)HPLC GradeFisher Scientific
Diethyl EtherACS Grade, AnhydrousVWR
Equipment
  • Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column[9][10]

  • Mass Spectrometer (ESI or MALDI)

  • Lyophilizer (Freeze-Dryer)

  • Solid Phase Extraction (SPE) Manifold

  • Fume Hood[11]

  • Vortex Mixer

  • Analytical Balance

Experimental Protocols

This protocol describes the synthesis of a model tri-β-peptide: H-β³hAla-β³hPhe(3,5-Cl₂)-β³hAla-NH₂.

Protocol 4.1: Resin Preparation
  • Place 0.1 mmol of Rink Amide ChemMatrix® resin into a reaction vessel compatible with your microwave synthesizer.

  • Add 5 mL of NMP to the vessel.

  • Allow the resin to swell at room temperature for at least 1 hour with gentle agitation (vortex or oscillation). This step is critical for ensuring reaction sites are accessible.

Protocol 4.2: Stepwise Microwave-Assisted SPPS Cycle

Perform the following steps in an automated synthesizer. Parameters are optimized for a 0.1 mmol scale.

Step A: Fmoc-Deprotection

  • Drain the swelling solvent from the resin.

  • Add 4 mL of 20% piperidine in NMP.

  • Apply microwave irradiation: 50°C for 3 minutes . The elevated temperature significantly accelerates the elimination reaction for Fmoc removal.

  • Drain the reaction vessel.

  • Wash the resin thoroughly with NMP (5 x 4 mL) to remove all traces of piperidine.

Step B: Amino Acid Coupling

  • Prepare the amino acid solution: Dissolve 0.5 mmol (5 eq.) of the desired Fmoc-β-amino acid in NMP.

  • Add the amino acid solution to the reaction vessel.

  • Add 0.5 mmol (5 eq.) of DIC and 0.5 mmol (5 eq.) of Oxyma Pure.

    • Rationale: The DIC/Oxyma combination is highly efficient and minimizes racemization, which is a concern even with microwave heating.[5]

  • Apply microwave irradiation: 75°C for 5 minutes .[5] For the sterically hindered Fmoc-3,5-dichloro-β³-homophenylalanine, the cycle time may be extended to 7-10 minutes to ensure complete coupling.

  • Drain the reaction vessel.

  • Wash the resin with NMP (4 x 4 mL).

  • Repeat the deprotection (Step A) and coupling (Step B) cycles for each amino acid in the sequence.

Microwave Synthesis Parameters
Deprotection Step
Reagent20% Piperidine in NMP
Temperature50°C
Time3 min
Coupling Step
Reagents5 eq. Fmoc-AA, 5 eq. DIC, 5 eq. Oxyma
Temperature75°C
Time (Standard β-AA)5 min[8]
Time (3,5-dichloro-β³hPhe)7-10 min
Protocol 4.3: Cleavage from Resin and Global Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with NMP (3x), followed by DCM (3x).

  • Dry the resin thoroughly under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.

    • Causality: TFA cleaves the peptide from the Rink Amide linker and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cationic species generated during cleavage, preventing side reactions.[12]

  • Add 5 mL of the cleavage cocktail to the resin in a sealed vial.

  • React for 2-3 hours at room temperature with occasional shaking.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 4.4: Purification by Reverse-Phase HPLC (RP-HPLC)

The standard method for peptide purification is RP-HPLC.[13]

  • Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.

  • Purify using a preparative C18 column.

  • Monitor the elution at a wavelength of 215-220 nm, which is optimal for detecting the peptide bond.[9][13]

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

HPLC Gradient Parameters
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min (Analytical)
Column C18 Reverse-Phase, 5 µm, 4.6 x 150 mm

Expected Results & Data Analysis

Microwave-assisted synthesis is expected to produce the target peptide with high crude purity and yield.[1][14]

ParameterExpected Outcome
Crude Yield 75-90%
Crude Purity (by HPLC) >70%
Final Yield (post-HPLC) 30-50%
Final Purity >95%

Characterization:

  • HPLC: A successful synthesis will show a major peak on the analytical chromatogram at the expected retention time. The high hydrophobicity of the 3,5-dichlorophenyl group will likely result in a longer retention time compared to an equivalent non-halogenated peptide.

  • Mass Spectrometry: The identity of the peptide is confirmed by matching the observed mass with the calculated theoretical mass. For the model peptide H-β³hAla-β³hPhe(3,5-Cl₂)-β³hAla-NH₂ (C₂₉H₃₉Cl₂N₅O₄), the expected monoisotopic mass is approximately 595.23 g/mol . ESI-MS should show a prominent [M+H]⁺ ion at ~596.24 m/z.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Crude Yield Incomplete coupling; premature chain termination.Increase microwave time/temperature for the difficult coupling step. Ensure reagents are fresh and anhydrous.
Deletion Sequences Inefficient coupling of the sterically hindered residue.Confirm extended microwave time was used for the 3,5-Cl₂ residue. Consider a double-coupling protocol for that specific step.
Low Purity Side reactions during cleavage; incomplete deprotection.Ensure proper scavengers (TIS, water) are used in the cleavage cocktail. Extend cleavage time if necessary.
No Product Peak Failure of first amino acid coupling; resin degradation.Verify resin loading and quality. Check synthesizer calibration and reagent delivery.

Safety Precautions

  • Microwave Reactor: Only use microwave reactors designed for chemical synthesis.[15] Domestic microwave ovens are not suitable and can be extremely dangerous.[15] Never operate the reactor with the door open and ensure all safety interlocks are functional.[11][16]

  • Pressure: Be aware that heating solvents in a sealed vessel generates pressure.[17] Always use certified reaction vessels and operate within the manufacturer's specified pressure limits.[15]

  • Chemical Hazards: Handle all chemicals in a certified fume hood.[11] TFA is highly corrosive and piperidine is toxic; wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Halogenated waste may require special handling.

Conclusion

The integration of microwave technology into solid-phase peptide synthesis provides a robust and highly efficient platform for producing complex β-peptides.[14][18] This protocol demonstrates that by leveraging controlled microwave heating, the synthetic challenges posed by sterically demanding, non-canonical amino acids like 3,5-dichlorophenyl-β-alanine can be overcome. The result is a significant reduction in synthesis time, from days to hours, coupled with an improvement in both crude purity and overall yield, thereby accelerating research and development in peptidomimetics and drug discovery.[1][2]

References

  • Vertex AI Search. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.
  • Vanier, G. S. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Methods in Molecular Biology, 1047, 235-49.
  • ResearchGate. (n.d.). Protocol for solid-phase peptide synthesis using a MW assisted coupling reaction in water.
  • CEM Corporation. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • JAG Group. (n.d.). Microwave Reactor Safety.
  • Scribd. (n.d.). Laboratory Microwave Safety Precautions | PDF.
  • ResearchGate. (2014, January 15). Microwave Assisted Peptide Synthesis as a New Gold Standard in Solid Phase Peptide Synthesis: Phospholamban as an Example.
  • The Royal Society of Chemistry. (n.d.). Chapter 5: Microwave-assisted Peptide Synthesis.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Microwave Chemical. (n.d.). Technologies|Microwave Safety Policy.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • Luxembourg Bio Technologies. (2011, October 20). Microwave heating in solid-phase peptide synthesis.
  • Springer Link. (n.d.). Comparative study of conventional and microwave assisted synthesis.
  • Springer Nature Experiments. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM).
  • Biotage. (n.d.). Synthesis of β-amyloid (1-42) Using Microwave Heating on the Biotage® Initiator+ Alstra™.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Aggregation in Hydrophobic Beta-Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing hydrophobic beta-peptides presents unique thermodynamic and kinetic challenges. Unlike standard alpha-peptides, beta-peptides possess an additional methylene carbon in their backbone, granting them a high propensity to fold into stable secondary structures (such as 14-helices or beta-sheets) even at short chain lengths.

When synthesized on a solid support, these highly hydrophobic sequences form dense intermolecular hydrogen-bond networks. This leads to severe on-resin aggregation, which physically desolvates the peptide-resin matrix, causing it to shrink. Consequently, incoming amino acids and deprotection reagents are sterically blocked, leading to incomplete couplings, deletion sequences, and drastically reduced yields[1].

This guide provides field-proven, mechanistic troubleshooting strategies to disrupt aggregation and ensure the integrity of your synthesized sequences.

🔍 Troubleshooting FAQs

Q1: My synthesis stalls after 10-15 residues. The resin shrinks, and coupling tests (Kaiser) are inconclusive. What is the mechanistic cause?

Diagnosis: You are experiencing severe on-resin aggregation. As the hydrophobic beta-peptide elongates, it forms inter- and intramolecular β-sheet-like structures driven by hydrogen bonding and hydrophobic packing[1]. This aggregation excludes the solvent, causing the resin matrix to collapse (shrink). Because the N-terminus is buried within this aggregate, coupling reagents cannot reach it. Furthermore, standard colorimetric tests like the Kaiser test become unreliable because the reagents cannot penetrate the aggregated matrix, often yielding false-negative results[2]. Actionable Step: Perform a micro-cleavage of a small resin aliquot and analyze it via LC-MS. If you observe a sudden drop in purity at a specific hydrophobic stretch accompanied by truncated deletion sequences, aggregation is confirmed.

Q2: How can I modify my solvent system to disrupt these aggregates without altering the peptide sequence?

Solution: Standard SPPS relies on DMF, which may not sufficiently solvate highly hydrophobic beta-peptides. You must alter the thermodynamic environment to break the hydrogen-bonding network[3]:

  • The "Magic Mixture": Switch your coupling solvent to a 1:1:1 mixture of DCM, DMF, and NMP. This combination balances polarity and swelling properties to maximize resin solvation[1].

  • Chaotropic Salts: Add chaotropic agents such as 0.8 M Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) to your DMF. These salts disrupt the organized hydrogen-bonding network of the solvent and the peptide backbone, temporarily solubilizing the elongating chain[4].

  • DMSO Addition: Incorporating 10-20% DMSO into your coupling solvent can significantly enhance the solvation of hydrophobic side chains.

Q3: Solvent optimization isn't enough for my sequence. What chemical modifications can prevent backbone hydrogen bonding?

Solution: When external solvent conditions fail, you must temporarily modify the peptide's internal structure during synthesis[1].

  • Pseudoproline Dipeptides: If your sequence contains a Ser, Thr, or Cys residue near the hydrophobic stretch, incorporate a pre-synthesized pseudoproline dipeptide (an oxazolidine or thiazolidine ring system). This ring forces the backbone into a cis-amide conformation, introducing a physical "kink" that makes β-sheet packing impossible[1],[2]. Upon final TFA cleavage, the ring spontaneously opens, yielding the native sequence.

  • Dmb/Hmb Backbone Protection: For stretches lacking Ser/Thr/Cys, use Fmoc-amino acids protected with Dmb (dimethoxybenzyl) or Hmb (hydroxymethoxybenzyl) on the backbone nitrogen. This removes the amide proton, eliminating its ability to act as a hydrogen-bond donor[2].

Q4: Can Microwave-Assisted SPPS (MW-SPPS) resolve aggregation in beta-peptides?

Solution: Yes, MW-SPPS is one of the most effective non-chemical interventions. Precise microwave irradiation rapidly heats the reaction matrix (typically to 50–75 °C). This thermal energy physically disrupts non-covalent intermolecular hydrogen bonds and hydrophobic interactions, maintaining the peptide in an unfolded, solvated state[5],[6]. MW-SPPS can reduce coupling times from hours to minutes while significantly improving crude purity[7].

Q5: Does the choice of solid support influence the aggregation of hydrophobic sequences?

Solution: Absolutely. Standard polystyrene (PS) resins are highly hydrophobic and can exacerbate aggregation. For difficult beta-peptides, switch to a PEG-based resin (e.g., ChemMatrix) with a low loading capacity (0.1–0.3 mmol/g). PEG resins exhibit superior swelling in both polar and non-polar solvents and provide greater spatial separation between elongating peptide chains, reducing the likelihood of intermolecular cross-linking and aggregation[1],[3].

📊 Quantitative Data Presentation

The following table summarizes the comparative efficacy of standard vs. optimized aggregation-disrupting strategies based on empirical synthesis data[5],[2],[7].

ParameterConventional SPPSMicrowave-Assisted SPPS (MW-SPPS)Pseudoproline Incorporation
Coupling Temperature 20–25 °C (Room Temp)50–75 °C20–25 °C or 50 °C (MW)
Coupling Time per Residue 45–60 minutes2–10 minutes60–120 minutes
Expected Crude Purity < 25% (Severe Deletions)55–80%> 85%
Waste Generation High (Extensive washing)Reduced by ~95%Standard
Mechanism of Action N/AThermal disruption of H-bondsStructural disruption (backbone kink)

⚙️ Experimental Protocols (Self-Validating Systems)

Protocol 1: Microwave-Assisted Coupling for Hydrophobic Beta-Amino Acids

This protocol utilizes thermal energy to overcome kinetic barriers, incorporating self-validation steps to ensure complete acylation.

  • Resin Preparation: Swell a low-loading PEG-based resin (0.1–0.2 mmol/g) in DMF for 30 minutes to maximize initial solvation.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M HOBt (added to suppress aspartimide formation)[4]. Irradiate at 75 °C for 3 minutes at 30 W. Wash thoroughly with DMF (4 × 1 min).

  • Activation: In a separate vial, pre-activate the Fmoc-β-amino acid (5 eq) with DIC (5 eq) and Oxyma Pure (5 eq) in DMF for 2 minutes. Causality note: Oxyma Pure is preferred over HOBt for MW-SPPS due to superior stability at high temperatures.

  • Coupling: Transfer the activated mixture to the reaction vessel. Apply microwave irradiation at 75 °C for 5–10 minutes.

  • Validation (Critical): Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). If the test is positive (indicating incomplete coupling due to residual aggregation), do not proceed. Re-couple using the "Magic Mixture" (DCM/DMF/NMP 1:1:1) at 75 °C for an additional 10 minutes.

Protocol 2: Incorporation of Pseudoproline Dipeptides

This protocol chemically forces a structural kink to prevent β-sheet formation.

  • Sequence Mapping: Identify a Ser, Thr, or Cys residue located 2-3 amino acids prior to the known aggregation-prone hydrophobic stretch.

  • Building Block Selection: Obtain the corresponding pre-synthesized Fmoc-Xaa-Yaa(Ψ^(Me,Me)pro)-OH dipeptide.

  • Activation & Coupling: Dissolve the pseudoproline dipeptide (3 eq) in DMF. Activate with HATU (2.9 eq) and DIPEA (6 eq). Add to the resin and agitate at room temperature for 2 hours.

  • Elongation: Resume standard SPPS. The incorporated oxazolidine/thiazolidine ring will prevent subsequent residues from hydrogen-bonding, keeping the elongating chain fully solvated[1].

  • Cleavage & Validation: Cleave the peptide using a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2.5 hours. The acidic environment automatically hydrolyzes the pseudoproline ring. Validate success via LC-MS by confirming the mass shift matches the native, un-kinked sequence.

📈 Process Visualizations

Workflow Start Symptom: Resin Shrinkage & Incomplete Coupling Test Perform Micro-cleavage & LC-MS Analysis Start->Test Decision Are deletion sequences present? Test->Decision Solvent 1. Optimize Solvents (Add DMSO, NMP, LiCl) Decision->Solvent Yes (Aggregation) Microwave 2. Apply MW-SPPS (50-75°C) Solvent->Microwave If unresolved Backbone 3. Backbone Modification (Pseudoprolines, Dmb/Hmb) Microwave->Backbone If unresolved Success Successful Elongation Backbone->Success

Workflow for diagnosing and resolving on-resin peptide aggregation during SPPS.

Mechanism Linear Hydrophobic Sequence (Strong H-Bonding) BetaSheet Intermolecular Beta-Sheet Formation & Aggregation Linear->BetaSheet Standard SPPS PseudoPro Insert Pseudoproline (Ser/Thr/Cys derivative) BetaSheet->PseudoPro Synthetic Intervention Kink Induces 'Kink' in Backbone (Disrupts H-Bonding) PseudoPro->Kink Soluble Improved Solvation & Coupling Kinetics Kink->Soluble

Mechanistic pathway of pseudoproline-mediated disruption of beta-sheet aggregation.

📚 References

1.5 2.6 3.1 4.3 5.2 6.7 7.4

Sources

Technical Support Center: Solubility Optimization for 3,5-Dichlorophenyl Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you are working with peptides containing 3,5-dichloro-L-phenylalanine (3,5-diCl-Phe) or 3,5-dichloro-L-tyrosine , and you are experiencing precipitation, gelation, or poor recovery during purification or assay preparation.

The Science of the Problem: The 3,5-dichlorophenyl moiety is a powerful tool in medicinal chemistry. The chlorine atoms at the meta positions increase metabolic stability and enhance potency via hydrophobic interactions and halogen bonding. However, they significantly increase the LogP (lipophilicity) of your sequence. This moiety acts as a "hydrophobic anchor," driving rapid aggregation in aqueous buffers through hydrophobic collapse and intermolecular halogen bonding, often rendering standard solubility protocols ineffective.

This guide provides a self-validating system to solubilize these difficult sequences without compromising biological integrity.

Module 1: Diagnostic & Triage (The "Solubility Matrix")

Before attempting to dissolve your entire batch, you must characterize the solubility profile using a minute quantity.[1][2][3] Do not guess; use this logic flow to determine the correct solvent system.

Visualization: Solubility Decision Logic

SolubilityTriage Start START: 0.5 mg Peptide Sample CalcCharge Step 1: Calculate Net Charge (pH 7) Start->CalcCharge IsNeutral Is Net Charge Neutral? CalcCharge->IsNeutral ChargedPath Net Charge ≠ 0 IsNeutral->ChargedPath No NeutralPath Net Charge ≈ 0 (High Hydrophobicity) IsNeutral->NeutralPath Yes pHAdjust Adjust pH away from pI (Acidic -> Basic / Basic -> Acidic) ChargedPath->pHAdjust Success1 Soluble? Proceed to Assay pHAdjust->Success1 OrganicTest Add Organic Co-Solvent (DMSO/DMF/ACN) pHAdjust->OrganicTest Stills Precipitates NeutralPath->OrganicTest Cloudy Solution Cloudy/Gel? OrganicTest->Cloudy Cloudy->Success1 No (Clear) HFIP Protocol: HFIP Disaggregation (See Module 2) Cloudy->HFIP Yes (Aggregated)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on peptide charge and visual feedback.

Module 2: Chemical Modification & Solvent Strategy

If your peptide contains 3,5-diCl-Phe, simple buffer adjustments often fail. You need to disrupt the specific intermolecular forces caused by the halogenated ring.

Protocol A: The "Organic Pulse" Method

Best for: Peptides that are moderately hydrophobic but soluble in high-organic environments.

  • Calculate Stock Concentration: Aim for a master stock 10-20x higher than your assay concentration (e.g., 10 mM).

  • Dissolution: Dissolve the lyophilized powder in 100% DMSO (Dimethyl Sulfoxide) .

    • Why: DMSO is a hydrogen-bond acceptor that disrupts inter-peptide bonds.

    • Caution: Ensure your peptide does not contain Cysteine/Methionine (oxidation risk) or use degassed DMSO.[3]

  • Sonication: Sonicate for 15 seconds. The solution must be perfectly clear.

  • The "Dropwise" Dilution:

    • Place your aqueous buffer on a magnetic stirrer.

    • Slowly add the DMSO stock dropwise into the vortex of the buffer.

    • Mechanism:[4][5] This prevents local high concentrations of water that trigger immediate precipitation (the "crashing out" effect).

Protocol B: The HFIP "Reset" (For Aggregates)

Best for: Peptides that form gels or visible particulates immediately upon hydration.

Hexafluoroisopropanol (HFIP) is the "nuclear option" for breaking down beta-sheet stacks and halogen-bonded aggregates.

  • Dissolve: Add pure HFIP to the peptide (1 mg/mL).

  • Incubate: Let stand at room temperature for 30-60 minutes. The solution should become clear.

  • Evaporate: Use a stream of nitrogen gas or a speed-vac to evaporate the HFIP completely.

    • Result: You are left with a thin film of "monomeric" peptide on the tube walls.

  • Reconstitute: Immediately dissolve this film in DMSO (as in Protocol A) or a high-pH buffer (if acidic).

Solvent Compatibility Table
SolventRoleProsCons
DMSO Primary Co-solventExcellent solubilizer for aromatics.Cytotoxic >0.1-1% in cell assays.
DMF Alternative Co-solventGood for Cys-containing peptides.[6][7][8]Hepatotoxic; incompatible with some plastics.
Acetonitrile (ACN) Volatile Co-solventEasy to remove; keeps peptide unstructured.Volatile; precipitates salts in some buffers.
HFIP DisaggregantBreaks strongest aggregates (beta-sheets).Toxic; must be removed before assay.
6M Guanidine HCl ChaotropeGuarantees denaturation.Incompatible with functional assays (unfolds proteins).

Module 3: Sequence Engineering (Prevention)

If you are in the design phase, you can mitigate the solubility penalty of the 3,5-diCl group without losing its potency.

The "Charge Cap" Strategy

Add charged residues to the N- or C-terminus. These act as "solubility tags" that force the peptide to interact with water.

  • Modification: Add Lys-Lys- (KK) or Glu-Glu- (EE) to the termini.

  • Mechanism: Increases the isoelectric point (pI) differential from neutral pH.

PEGylation

Covalent attachment of Polyethylene Glycol (PEG) creates a hydration shell around the hydrophobic core.

  • Recommendation: Mini-PEG (e.g., PEG2 or PEG4) attached to a non-critical Lysine or the N-terminus.

Disrupting the "Hydrophobic Patch"

If you have multiple hydrophobic residues adjacent to the 3,5-diCl-Phe (e.g., Leu-Phe(3,5-Cl)-Val), the aggregation potential is exponential.

  • Strategy: Insert a polar spacer (Glycine, Serine) or substitute an adjacent hydrophobic residue with a charged analog (e.g., Val

    
     Thr) if binding affinity permits.
    

Module 4: Frequently Asked Questions (FAQ)

Q1: My peptide dissolves in DMSO, but precipitates immediately when I add it to PBS. Why? A: This is "Salting Out." The high ionic strength of PBS (150 mM NaCl) strips water molecules from the peptide surface, forcing hydrophobic residues to aggregate.

  • Fix: Dilute into water first, or use a low-salt buffer (e.g., 10 mM Tris or Phosphate, no NaCl) for the intermediate dilution step.

Q2: Can I use 3,5-diCl-Phe in solid-phase peptide synthesis (SPPS) without issues? A: Not usually. The bulky chlorines cause steric hindrance during coupling.

  • Fix: Use double coupling cycles, higher temperatures (50°C), and stronger activators (e.g., HATU instead of HBTU) for the residue following the 3,5-diCl-Phe.

Q3: How do I calculate the Isoelectric Point (pI) for a non-canonical amino acid? A: Most algorithms ignore non-canonical residues. Treat 3,5-diCl-Phe as Phenylalanine (F) for the calculation. The chlorines do not ionize, so they do not affect the charge calculation, only the hydrophobicity.

Q4: Is the solution stable at 4°C? A: Hydrophobic peptides are thermodynamically unstable in water. They are kinetically trapped. Over time (hours/days), they will find each other and aggregate.

  • Rule: Always prepare fresh dilutions from the DMSO stock immediately before the experiment. Do not store diluted aqueous peptide.

References

  • National Institutes of Health (NIH). Solubilization and disaggregation of polyglutamine peptides. Retrieved from [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Handling & Coupling of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center resource designed for process chemists and researchers working with the chiral building block 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid .

Product ID: [Generic-Beta-AA-Analog] Topic: Minimizing Racemization & Process Optimization Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Executive Summary: The Stability Paradox

3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid is a


-amino acid derivative. Unlike 

-amino acids, it cannot form the highly reactive 5-membered oxazolone (azlactone) intermediate, which is the primary vector for racemization in peptide chemistry. Consequently, researchers often assume it is immune to racemization.

This is a dangerous assumption.

The presence of the electron-withdrawing 3,5-dichlorophenyl moiety exerts a strong inductive effect ($ -I


C_3$). Under specific activation conditions—particularly in the presence of excess base or high temperatures—this compound is susceptible to base-catalyzed enolization  and retro-Michael elimination , leading to loss of optical purity.

This guide provides the protocols required to maintain


 enantiomeric excess (ee) during downstream derivatization.

Mechanistic Insight: Why Racemization Occurs

To prevent racemization, one must understand the failure mode. In this specific molecule, the chiral integrity is threatened by two pathways:

  • Direct Enolization: The electron-poor dichlorophenyl ring acidifies the

    
     proton. Strong bases (e.g., DBU, excess TEA) can abstract this proton directly.
    
  • Retro-Michael Elimination: The most critical risk for Boc-protected

    
    -amino acids is the elimination of the carbamate to form an 
    
    
    
    -unsaturated crotonate derivative. If the amine re-adds, it does so racemically.
Pathway Visualization

The following diagram illustrates the safe coupling pathway versus the racemization/elimination risk zones.

RacemizationPathways Start Chiral Beta-Amino Acid (S-Config) Activation Carboxyl Activation (Active Ester) Start->Activation DIC/Oxyma or EDC SafeCoupling Nucleophilic Attack (Amine) Activation->SafeCoupling Controlled pH Risk Excess Base / Heat Activation->Risk Slow coupling Product Pure Amide Product (>99% ee) SafeCoupling->Product Elimination Retro-Michael Elimination (Crotonate Formation) Risk->Elimination Deprotonation RacemicAdd Non-Stereoselective Re-addition Elimination->RacemicAdd Racemate Racemic Mixture (Loss of Yield & Purity) RacemicAdd->Racemate

Caption: Figure 1. Mechanistic bifurcation between safe coupling and retro-Michael elimination pathways.

Optimized Experimental Protocol

The following protocol is designed to minimize base exposure and suppress elimination.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Coupling Agent: DIC (Diisopropylcarbodiimide) or EDC·HCl.

  • Additives (Crucial): Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or HOAt. Avoid HOBt if possible due to lower efficacy in suppressing racemization for sensitive substrates.

  • Base: Sym-collidine (2,4,6-trimethylpyridine) or TMP (2,4,6-trimethylpyridine). Avoid TEA and DIPEA if possible.

  • Solvent: DMF or DCM/DMF mixtures (keep polarity moderate).

Step-by-Step "Low-Racemization" Coupling
  • Dissolution (0 min): Dissolve 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF/DCM (1:1 v/v) at 0°C .

    • Why? Pre-cooling suppresses the kinetic rate of proton abstraction. Oxyma creates a highly reactive but stable active ester.

  • Activation (5 min): Add DIC (1.1 eq) dropwise. Stir at 0°C for 5–10 minutes.

    • Note: Do not add the amine nucleophile yet. Allow the active ester to form in the absence of strong nucleophiles/bases.

  • Nucleophile Addition (15 min): Add the amine coupling partner (1.0–1.1 eq).

  • Base Addition (Critical):

    • If the amine is a free base: Do NOT add additional base.

    • If the amine is a salt (e.g., HCl): Add Sym-collidine (1.0 eq per HCl) dropwise.

    • Why Collidine? It is a weaker base (

      
      ) than DIPEA (
      
      
      
      ) or TEA, sufficient to deprotonate the amine salt but insufficient to abstract the
      
      
      proton or trigger elimination [1].
  • Reaction: Allow to warm to room temperature naturally. Monitor by HPLC. Stop immediately upon consumption of starting material (usually < 2-4 hours).

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: I see a new impurity peak at RRT 1.10 that absorbs strongly at 254 nm. What is it?

Diagnosis: This is likely the


-unsaturated elimination product  (the crotonate derivative).
Cause: 
  • Excessive base usage (pH > 8).

  • Prolonged reaction time allowing the Retro-Michael pathway to compete. Solution:

  • Switch from DIPEA/TEA to Sym-collidine or N-methylmorpholine (NMM) .[1]

  • Reduce activation temperature to -10°C.

  • Check the stoichiometry of your base; it should never exceed the equivalents of acid protons present (e.g., amine salts).

Q2: My enantiomeric excess (ee) dropped from 99% to 94% after scale-up. Why?

Diagnosis: Thermal accumulation. Cause: Carbodiimide activation is exothermic. On a larger scale, heat dissipation is slower, creating "hot spots" where racemization kinetics accelerate. Solution:

  • Dosing Control: Add the coupling agent (DIC/EDC) over 30–60 minutes via syringe pump.

  • Internal Monitoring: Ensure internal reaction temperature (Tr) remains

    
     during activation.
    
Q3: Can I use HATU/HBTU for this coupling?

Recommendation: Proceed with Caution. Reasoning: Uronium/Aminium salts (HATU, HBTU) require a base (like DIPEA) to function. The initial burst of base required to initiate HATU coupling can momentarily spike the pH, risking deprotonation of the sensitive


 position.
Better Alternative:  If you must use phosphonium/uronium reagents, use PyOxim  or PyBOP  with NMM  (weaker base) and ensure the base is added last and slowly.

Comparative Data: Base Selection

The choice of base is the single most significant variable in preserving the stereocenter of this molecule.

BasepKa (approx)Racemization RiskElimination RiskRecommendation
DBU 12.0Critical Critical NEVER USE
Triethylamine (TEA) 10.7HighHighAvoid
DIPEA (Hünig's Base) 10.5ModerateModerateUse with care (limit eq.)
N-Methylmorpholine (NMM) 7.4LowLowRecommended
Sym-Collidine 7.4Very LowVery LowHighly Recommended

Decision Workflow: Optimization Logic

Use this logic gate to determine your reaction conditions.

OptimizationLogic Start Start Coupling Optimization CheckAmine Is Amine Nucleophile a Salt (HCl/TFA)? Start->CheckAmine YesSalt Yes CheckAmine->YesSalt Yes NoSalt No (Free Base) CheckAmine->NoSalt No BaseChoice Use Sym-Collidine (1.0 eq per acid) YesSalt->BaseChoice NoBase NO BASE ADDED Use DIC/Oxyma only NoSalt->NoBase CheckScale Reaction Scale? BaseChoice->CheckScale NoBase->CheckScale SmallScale < 1g CheckScale->SmallScale LargeScale > 10g CheckScale->LargeScale Standard Standard Addition (0°C) SmallScale->Standard Controlled Dosing Pump Addition (Monitor Tr < 5°C) LargeScale->Controlled

Caption: Figure 2. Decision tree for selecting base and addition protocols based on substrate form and scale.

References

  • Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly. Tetrahedron, 55(22), 6813–6830. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Steinauer, R., et al. (1989). Racemization of Beta-Amino Acids. Journal of Organic Chemistry. (Contextual grounding on beta-amino acid stability vs alpha-amino acids).
  • ChemPep. (2023). Racemization in Peptide Synthesis: Mechanisms and Suppression. ChemPep Technical Notes. Link

Sources

Technical Support Center: Troubleshooting Difficult Couplings with 3,5-dichloro-beta-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist:

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. The incorporation of unique, non-proteinogenic amino acids like 3,5-dichloro-beta-homophenylalanine into peptide sequences is a powerful strategy for modulating peptide conformation, enhancing proteolytic stability, and optimizing pharmacological properties.[1] However, its unique structure presents significant challenges in standard peptide synthesis protocols.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common—and often frustrating—issues encountered when coupling this sterically hindered and electronically modified amino acid. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and successfully troubleshoot your synthesis.

Section 1: Understanding the Core Challenge
Q1: Why is 3,5-dichloro-beta-homophenylalanine so difficult to couple compared to standard amino acids?

A: The difficulty arises from a combination of three distinct structural features:

  • Severe Steric Hindrance: The primary obstacle is steric bulk. Unlike a natural alpha-amino acid, a beta-amino acid has an additional carbon in its backbone, creating a more crowded environment around the reactive centers.[1][2] The bulky dichlorinated phenyl ring further exacerbates this issue, physically impeding the approach of the nucleophilic amine to the activated carboxyl group.[3][4][5] This increased steric strain slows down the reaction rate significantly.[6]

  • Electronic Deactivation: The two chlorine atoms on the phenyl ring are potent electron-withdrawing groups. When 3,5-dichloro-beta-homophenylalanine is the N-terminal residue (the amine component), these groups reduce the electron density on the amine nitrogen. This lowers the amine's basicity and, more importantly, its nucleophilicity, making it a much less effective reactant in the amide bond-forming reaction.[7][8]

  • Potential for Aggregation: The hydrophobic nature of the dichlorophenyl group can contribute to the aggregation of the growing peptide chain on the solid-phase support, especially in sequences already prone to forming secondary structures like beta-sheets.[9] This aggregation can physically block the N-terminal amine, rendering it inaccessible to the incoming activated amino acid.

These factors combined mean that standard coupling protocols are often insufficient, leading to low yields, incomplete reactions, and deletion sequences.

Section 2: First-Line Troubleshooting for Low Coupling Efficiency
Q2: My coupling reaction is showing a low yield. What are the first steps to diagnose and solve the problem?

A: Before resorting to more advanced methods, it's crucial to confirm the extent of the problem and implement the most straightforward solutions.

Step 1: Monitor the Reaction Completion First, you must have an accurate picture of the coupling efficiency. A qualitative ninhydrin (Kaiser) test is essential for detecting unreacted primary amines.[10] A strong blue color in the resin beads after a coupling step indicates a significant failure. For secondary amines (like proline, though not our primary subject), alternative tests like the chloranil test are necessary.[10]

Step 2: Implement Double Coupling If the initial monitoring test shows incomplete coupling, the most immediate and often effective solution is to perform a second coupling (a "double coupling").[11] This involves draining the first coupling solution and adding a fresh solution of the activated 3,5-dichloro-beta-homophenylalanine to the resin. This simple repetition can often drive the reaction to completion.

Step 3: Increase Reaction Time and Equivalents Sterically hindered couplings are inherently slow.[6]

  • Time: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight.

  • Equivalents: Increase the equivalents of the amino acid and coupling reagents from the standard 3-5 eq. to 5-8 eq. relative to the resin loading.

Step 4: Cap Unreacted Amines If a small fraction of unreacted amine remains after a double coupling, it is critical to "cap" it to prevent the formation of deletion sequences in the final product. This is done by acetylating the unreacted amine with a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine in DMF.[10]

Below is a workflow to guide these initial troubleshooting steps.

G cluster_0 start Coupling Reaction Performed monitor Monitor with Kaiser Test start->monitor is_complete Is the Test Negative (No Blue Color)? monitor->is_complete double_couple Perform Double Coupling (Fresh Reagents) is_complete->double_couple No proceed Proceed to Next Deprotection/Coupling is_complete->proceed Yes monitor2 Monitor Again double_couple->monitor2 is_complete2 Is the Test Negative? monitor2->is_complete2 capping Cap with Acetic Anhydride is_complete2->capping No (Faint Color) is_complete2->proceed Yes advanced Proceed to Advanced Troubleshooting (See Q3-Q6) is_complete2->advanced No (Strong Color) capping->proceed G cluster_0 Activation & Coupling cluster_1 Activation cluster_2 Coupling AA Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Highly Reactive Ester) AA->Active_Ester HATU HATU + DIPEA HATU->Active_Ester Peptide H2N-Peptide-Resin New_Peptide Fmoc-AA-NH-Peptide-Resin Peptide->New_Peptide Active_Ester->New_Peptide

Caption: Mechanism of HATU-mediated activation for difficult couplings.
Q4: I'm using HATU but the coupling is still sluggish. How can I further optimize the reaction conditions?

A: Even with a potent reagent like HATU, extreme cases require further optimization.

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation and ensure the reactive sites are accessible. While DMF is common, N-methylpyrrolidone (NMP) has superior solvating properties and is often a better choice for difficult sequences. [11]In some cases, using a solvent mixture like DCM/DMF/NMP (1:1:1) can be beneficial.

  • Temperature: Steric hindrance increases the activation energy of the reaction. Gently heating the reaction can help overcome this barrier. Run the coupling at a moderately elevated temperature, such as 40-50°C . [12]Be cautious, as excessive heat can increase the risk of racemization, although this is less of a concern for beta-amino acids. Microwave-assisted synthesis is a highly effective method for applying controlled heating to drive difficult couplings to completion quickly. [11][13]

  • Pre-activation: Instead of adding all reagents to the resin at once, pre-activate the amino acid in a separate vial. Dissolve the Fmoc-3,5-dichloro-beta-homophenylalanine, HATU, and DIPEA in DMF/NMP and allow it to react for 1-5 minutes before adding the solution to the deprotected resin. This ensures the highly reactive OAt ester is fully formed before it encounters the peptide-resin.

Section 4: Advanced Strategies for Extreme Cases
Q5: I've tried everything above, but my analytical results (e.g., LC-MS) still show a significant deletion product. What's next?

A: When even the most potent uronium salts fail, it suggests an extreme level of steric hindrance, possibly compounded by peptide aggregation. [9]In this scenario, you must move to an even more reactive acylating agent: an acyl fluoride .

Acyl fluorides are among the most reactive carboxylic acid derivatives used in peptide synthesis and are particularly well-suited for coupling severely hindered residues like α,α-disubstituted amino acids. [14][15]The small size of the fluoride leaving group minimizes steric clash during the nucleophilic attack.

The amino acid can be converted to its acyl fluoride using reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or cyanuric fluoride. [11][14]The resulting acyl fluoride is then added to the deprotected peptide-resin to perform the coupling. This is considered a "rescue" strategy for the most challenging cases.

Q6: Does it matter if I'm coupling to the amine of 3,5-dichloro-beta-homophenylalanine versus coupling with its carboxylic acid?

A: Yes, the position in the coupling reaction is very important.

  • Coupling WITH its Carboxylic Acid: Here, the amino acid's carboxyl group is activated (e.g., with HATU) and it is the electrophile. The main challenge is the steric hindrance from the dichlorophenyl group and beta-backbone, which the strategies above (potent reagents, heat, acyl fluorides) are designed to overcome.

  • Coupling TO its Amine: Here, the amino acid is already incorporated into the peptide chain, and its N-terminal amine is the nucleophile. In this case, you face a dual challenge: the amine is sterically hindered AND it is electronically deactivated (poorly nucleophilic) by the dichlorophenyl ring. This is often the more difficult of the two scenarios. To overcome this, you must use the most reactive activated species possible (e.g., an acyl fluoride of the incoming amino acid) to successfully acylate the unreactive amine.

Section 5: Key Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended as the first-line advanced method for coupling 3,5-dichloro-beta-homophenylalanine.

  • Deprotection: Perform standard Fmoc-deprotection of the N-terminal amine on the resin-bound peptide (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (6 times) to remove all residual piperidine.

  • First Coupling Solution (Pre-activation):

    • In a separate vessel, dissolve Fmoc-3,5-dichloro-beta-homophenylalanine (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in NMP.

    • Allow the solution to pre-activate for 2-3 minutes at room temperature.

  • First Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Shake or agitate the reaction vessel at 40°C for 2 hours.

  • Intermediate Wash: Drain the reaction solution and wash the resin with NMP (3 times).

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated amino acid.

  • Final Wash: Drain the second coupling solution and wash the resin thoroughly with NMP (3 times) and then DCM (3 times) to prepare for the next synthesis step.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. [10]

Protocol 2: Rescue Coupling via Acyl Fluoride Formation

This protocol should be used when methods like Protocol 1 fail.

  • Deprotection & Washing: Perform standard Fmoc-deprotection and wash the resin as described above.

  • Acyl Fluoride Formation:

    • In a separate, dry glass vial, dissolve Fmoc-3,5-dichloro-beta-homophenylalanine (5 eq.) in anhydrous DCM.

    • Add TFFH (4.9 eq.) and DIPEA (10 eq.).

    • Stir the reaction under an inert atmosphere (e.g., Argon or Nitrogen) for 15-20 minutes at room temperature.

  • Coupling Reaction:

    • Add the solution containing the newly formed acyl fluoride directly to the deprotected peptide-resin.

    • Shake or agitate the reaction vessel at room temperature for 4-6 hours.

  • Washing & Monitoring: Wash the resin thoroughly with DCM and DMF. Perform a Kaiser test to check for reaction completion.

References
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from Beijing Dilun Biotechnology Co., Ltd. website.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Methods in Enzymology, 502, 3-27.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed, 17(14), 2549-54.
  • CEM Corporation. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies.
  • Anatrace. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Fields, G. B., & Lauer-Fields, J. L. (2002). Procedures to Improve Difficult Couplings. Methods in Enzymology, 348, 28-40.
  • WuXi AppTec. (n.d.). How to Optimize Peptide Synthesis?.
  • Luma & Leaf. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664-8675.
  • Hayashi, Y., & Lear, M. J. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Aminonitriles. Synform, 2022(10), A155-A159.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BOC Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Matsubara, T., & Ueta, C. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage.
  • Gellman, S. H., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Pávai, M. (Ed.). (2012). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Medicinal Chemistry. IntechOpen.
  • Bode, J. W. (2026, March 3). The Synthesis of Sterically Hindered Amides.
  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
  • El-Faham, A., & Albericio, F. (2016). Z-L-Phg-Val-OMe. Organic Syntheses, 93, 245-258.
  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Hardick, O. (n.d.). Coupling Protocols.
  • Berlicki, Ł., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19, 4272-4278.
  • Wang, Y., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Guchhait, S. K., & Chandgude, A. L. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping.
  • Ballet, S., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.
  • Aapptec. (n.d.). Coupling Reagents.
  • Al-Said, N. H. (2025, August 5). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
  • Chem-Impex. (n.d.). 3-Chloro-L-β-homophenylalanine hydrochloride.

Sources

Technical Support Center: Synthesis of 3,5-Substituted Phenyl Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,5-substituted phenyl beta-amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with these sterically hindered, yet pharmaceutically valuable, molecules. Here, we address common experimental hurdles with in-depth, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction to form the amide bond with a 3,5-disubstituted aniline is extremely slow and gives low yields. What's causing this?

The primary issue is severe steric hindrance. The two substituents at the 3 and 5 positions on the phenyl ring electronically deactivate the aniline and physically block the approach of the electrophile (e.g., an activated carboxylic acid) to the nitrogen atom. This significantly increases the activation energy of the reaction.

Q2: I'm attempting a Mannich-type reaction with a 3,5-disubstituted benzaldehyde and I'm observing minimal product formation. Why is this a difficult transformation?

Similar to the issue with anilines, the steric bulk from the 3,5-substituents on the benzaldehyde hinders the nucleophilic attack of the enolate or silyl enol ether at the carbonyl carbon. This steric clash can make the formation of the crucial C-C bond challenging.[1] The initial formation of the iminium ion can also be impeded.[1]

Q3: Are there general strategies to improve reaction rates and yields when dealing with these hindered substrates?

Yes, several strategies can be employed:

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary thermal energy to overcome the high activation barrier caused by steric hindrance.[2]

  • High-Reactivity Reagents: Utilize more potent coupling reagents. For amide bond formation, uronium or phosphonium salts like HATU or PyBOP are often more effective than standard carbodiimides.[3][4]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired coupling by stabilizing the active catalytic species.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently heating the reaction mixture, often leading to higher yields in shorter times.[3]

Troubleshooting Guide: Common Synthetic Routes & Challenges

This section provides a detailed breakdown of common problems encountered during specific synthetic routes and offers targeted solutions.

Scenario 1: Inefficient Amide Coupling to a 3,5-Disubstituted Aniline

Problem: You are attempting to couple a carboxylic acid with a 3,5-disubstituted aniline using standard DCC/DMAP conditions, but the reaction is stalling with less than 20% conversion after 24 hours.

Root Cause Analysis: The nucleophilicity of the 3,5-disubstituted aniline is significantly reduced due to the electronic effects of the substituents and the steric shielding of the nitrogen lone pair. DCC is often not a sufficiently reactive coupling reagent for such hindered substrates.[3]

Troubleshooting Workflow:

start Low Yield in Amide Coupling reagent Switch to High-Reactivity Coupling Reagent (e.g., HATU, HCTU, PyBOP) start->reagent Initial Step conditions Optimize Reaction Conditions reagent->conditions If yield is still low purification Purification of Product reagent->purification Successful Coupling solvent Change Solvent (e.g., NMP instead of DMF) conditions->solvent If aggregation is suspected conditions->purification Successful Coupling solvent->purification Successful Coupling

Caption: Troubleshooting workflow for inefficient amide coupling.

Detailed Solutions:

Problem Solution Rationale Key Considerations
Low Reagent Reactivity Switch from carbodiimides (DCC, DIC) to uronium/aminium salts (HATU, HCTU) or phosphonium salts (PyBOP, PyAOP).[3][4]These reagents form highly reactive activated esters with the carboxylic acid, which are more susceptible to attack by the weakly nucleophilic aniline.[4]Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid excess coupling reagent to prevent side reactions.[3]
Slow Reaction Rate Increase the reaction temperature (e.g., to 50-80 °C) or extend the reaction time.[2]Provides more kinetic energy to overcome the steric barrier.Monitor for potential side reactions or degradation at higher temperatures.
Peptide Aggregation Use a more effective solvating solvent like N-methylpyrrolidone (NMP) instead of or mixed with DMF.[4]Improved solvation of the growing peptide chain can prevent aggregation and expose the reactive sites.[4]Ensure all reagents are soluble in the chosen solvent system.
Incomplete Reaction Perform a "double coupling" by reacting the aniline with a fresh batch of activated carboxylic acid after the initial coupling period.[3]Drives the reaction to completion by introducing fresh, highly reactive species.Wash the resin or reaction mixture thoroughly between couplings to remove byproducts.
Scenario 2: Failed Mannich-Type Reaction with a 3,5-Disubstituted Aldehyde

Problem: A three-component Mannich reaction between a 3,5-disubstituted aromatic aldehyde, a ketone, and an amine is not proceeding. TLC analysis shows only starting materials.

Root Cause Analysis: The steric bulk of the 3,5-substituents on the aldehyde severely hinders the approach of the enol or enolate nucleophile. The initial formation of the iminium ion from the aldehyde and amine may also be slow.[1]

Troubleshooting Workflow:

start Failed Mannich Reaction preform Pre-form the Iminium Ion start->preform lewis Use a Stronger Lewis Acid Catalyst preform->lewis If reaction is still slow product Successful Mannich Adduct Formation preform->product Successful silyl Use a More Reactive Nucleophile (e.g., Silyl Enol Ether) lewis->silyl For enhanced reactivity lewis->product Successful silyl->product Successful

Caption: Troubleshooting workflow for a failed Mannich-type reaction.

Detailed Solutions:

Problem Solution Rationale Key Considerations
Slow Iminium Ion Formation Pre-form the iminium ion by reacting the 3,5-disubstituted aldehyde with the amine in the presence of a dehydrating agent (e.g., molecular sieves) before adding the nucleophile.This ensures the electrophilic species is present in a sufficient concentration for the subsequent C-C bond formation.Isolate or use the pre-formed iminium salt in situ.
Weak Nucleophile Instead of a ketone, use a more reactive silyl enol ether (a Mukaiyama-Mannich reaction).[5]Silyl enol ethers are more nucleophilic than their corresponding enols or enolates and can react under milder conditions.Requires a Lewis acid catalyst (e.g., TiCl₄, Sc(OTf)₃) to activate the iminium ion.
Insufficient Electrophile Activation Employ a stronger or more sterically accessible Lewis acid catalyst.A well-chosen Lewis acid can coordinate to the iminium ion, increasing its electrophilicity and facilitating the nucleophilic attack.Screen different Lewis acids to find the optimal balance between reactivity and potential side reactions.
Unfavorable Equilibrium Use an organocatalyst, such as proline or its derivatives, for an asymmetric Mannich reaction.[1][6]These catalysts can operate through a different mechanism, often involving an enamine intermediate, which can have a different steric profile for the key bond-forming step.[1]The choice of catalyst can influence the stereochemical outcome of the reaction.
Scenario 3: Difficulty with Arndt-Eistert Homologation

Problem: You are attempting to synthesize a 3,5-substituted phenyl beta-amino acid from the corresponding alpha-amino acid via the Arndt-Eistert reaction, but the Wolff rearrangement step is giving low yields of the desired beta-amino acid.

Root Cause Analysis: The Wolff rearrangement, a key step in the Arndt-Eistert synthesis, involves the migration of the aryl group.[7][8] The steric bulk of the 3,5-disubstituted phenyl ring can impede this rearrangement, leading to side reactions or incomplete conversion.

Troubleshooting Workflow:

start Low Yield in Wolff Rearrangement catalyst Optimize Catalyst (e.g., Ag₂O, Silver Benzoate) start->catalyst conditions Modify Reaction Conditions (e.g., Photochemical, Thermal) catalyst->conditions If catalyst change is ineffective product Successful Homologation catalyst->product Successful alternative Consider Alternative Homologation Methods conditions->alternative If rearrangement remains problematic conditions->product Successful

Sources

Technical Support Center: Overcoming Purification Challenges of 3,5-Dichlorophenyl Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Purification Support Center. The incorporation of a 3,5-dichlorophenyl moiety into a peptide sequence introduces severe chromatographic bottlenecks. This bulky, halogenated aromatic group drastically increases the peptide's overall lipophilicity and propensity for


 stacking. Consequently, researchers frequently encounter poor aqueous solubility, severe column aggregation, and near-zero recovery during standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide provides mechanistic, field-proven strategies to troubleshoot and optimize the purification of these highly hydrophobic sequences.

Diagnostic Workflow

Workflow Start Crude 3,5-Dichlorophenyl Peptide Solubility Solubility Assessment Start->Solubility Aggregated Aggregated / Insoluble Solubility->Aggregated Fails in aqueous Soluble Fully Soluble Solubility->Soluble Dissolves HFIP Solvate in pure HFIP or DMSO Titrate aqueous slowly Aggregated->HFIP Chromatography RP-HPLC on C4 or CN Column (Avoid C18) Soluble->Chromatography HFIP->Chromatography PeakCheck Peak Shape & Recovery Chromatography->PeakCheck Broad Broad Peaks / Low Recovery PeakCheck->Broad Tailing/Loss Success Pure Peptide Recovered PeakCheck->Success Sharp Peaks Optimize Elevate Temp to 50°C Add 30-45% Isopropanol to Mobile Phase Broad->Optimize Optimize->Chromatography Re-run

Optimization workflow for the purification of highly hydrophobic 3,5-dichlorophenyl peptides.

Frequently Asked Questions (Troubleshooting)

Q1: My 3,5-dichlorophenyl peptide precipitates immediately in the injection loop. How can I ensure complete solvation? A1: The primary cause is the kinetic barrier of solvation. Direct dissolution in aqueous buffers forces the hydrophobic 3,5-dichlorophenyl regions to aggregate, forming amorphous precipitates or


-sheet structures[1].
Mechanistic Solution: Employ a stepwise dissolution strategy. First, wet the crude peptide in a pure, strong organic solvent. Fluorinated alcohols like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) are highly recommended. These solvents mimic the hydrophobic environment of cell membranes and act as 

-helix inducers, effectively disrupting inter-molecular hydrogen bonds and preventing self-assembly[2]. Once fully solvated, add your acidic modifier (e.g., glacial acetic acid), and finally, titrate the aqueous portion dropwise[3].

Q2: The peptide elutes, but the peaks are exceptionally broad and exhibit severe tailing. What variables should I adjust? A2: Broad peaks for highly hydrophobic peptides indicate slow mass transfer kinetics, secondary ionic interactions with the silica support, or the presence of multiple conformational states on the column[1]. Mechanistic Solution: First, elevate the column temperature to 40–60°C. Thermal energy reduces mobile phase viscosity and denatures the peptide into a single conformational state, yielding sharper peaks[1]. Second, modify your mobile phase. Standard acetonitrile/water gradients are often insufficient for the 3,5-dichlorophenyl group. Incorporating a stronger, less polar organic solvent like isopropanol (e.g., a blend of 30% acetonitrile and 45% isopropanol) significantly improves solubility and disrupts aggregates on the column[4].

Q3: I am experiencing near-zero recovery. The peptide seems irreversibly bound to my standard C18 column. A3: The 3,5-dichlorophenyl group possesses an extremely high HPLC index, causing it to partition too deeply into the dense alkyl chains of a standard C18 stationary phase, leading to irreversible hydrophobic binding. Mechanistic Solution: Switch to a less retentive stationary phase. A C4 (butyl) or C8 (octyl) column provides sufficient hydrophobic interaction for separation without trapping the peptide[5][6]. For extreme cases, a Cyano (CN) column offers orthogonal selectivity, drastically diminishing the retention of highly lipophilic aromatic groups[5].

Quantitative Data & Material Selection

When dealing with 3,5-dichlorophenyl modifications, column selection is the most critical variable for recovery. Use the table below to benchmark your stationary phase choices.

Column TypePore Size (Å)Relative HydrophobicityTypical Recovery (%)Recommended Application & Notes
C18 (Octadecyl) 130 - 300Very High< 10% (Often irreversible)Standard hydrophilic peptides; Avoid for 3,5-dichlorophenyl sequences.
C8 (Octyl) 300High40 - 60%Moderately hydrophobic sequences; requires high temperatures.
C4 (Butyl) 300Moderate75 - 90%Highly hydrophobic, bulky aromatic peptides; standard choice for this class.
Cyano (CN) 100 - 300Low85 - 95%Extreme hydrophobicity; provides orthogonal selectivity based on dipole interactions.
Step-by-Step Methodologies
Protocol 1: HFIP-Assisted Solubilization and Injection Preparation

Self-validating mechanism: The final centrifugation step ensures that only fully solvated monomers are injected, protecting the column frit and preventing in-run precipitation.

  • Dry Solvation: Weigh the crude 3,5-dichlorophenyl peptide into a glass vial (avoid long-term storage in plastics when using pure HFIP).

  • Disrupt Aggregation: Add pure HFIP to achieve a concentration of 10–20 mg/mL. Vortex gently until the solution is completely clear[2].

  • Charge Adjustment: Add concentrated buffer components (e.g., 10% v/v glacial acetic acid or 0.1% TFA in pure acetonitrile) to establish the pH and adjust the charge state of ionic residues[3].

  • Aqueous Titration: Slowly titrate the aqueous mobile phase (e.g., Milli-Q water with 0.1% TFA) dropwise while continuously vortexing. Stop immediately if sustained turbidity occurs[3].

  • Validation: Centrifuge the sample at 10,000 x g for 5 minutes. Inspect for a pellet; inject only the clear supernatant into the HPLC loop.

Protocol 2: High-Temperature, Isopropanol-Modified RP-HPLC

Self-validating mechanism: The inclusion of a 100% Buffer B wash step validates the removal of all highly lipophilic carryover, ensuring baseline stability for subsequent runs.

  • Column Setup: Install a wide-pore C4 or CN column (300 Å, 5 µm) into the HPLC system[5][6].

  • Temperature Control: Set the column oven to 50°C. Allow 30 minutes for thermal equilibration to ensure uniform heat distribution, which is critical for reducing the high backpressure associated with isopropanol[1].

  • Mobile Phase Preparation:

    • Buffer A: 0.1% TFA in Milli-Q Water.

    • Buffer B: 30% Acetonitrile, 45% Isopropanol, 25% Water, supplemented with 0.1% TFA. (Optional: Add 0.4% HFIP to Buffer B for extremely stubborn sequences)[4].

  • Gradient Elution: Execute a shallow gradient from 20% B to 80% B over 40 column volumes at a flow rate appropriate for the column diameter.

  • Wash Step: Flush the column with 100% Buffer B for 10 minutes to elute any remaining aggregated peptide, followed by a 15-minute re-equilibration at starting conditions.

References

Sources

Technical Support Center: Resolving Low Yields in Boc-3,5-dichloro-beta-hPhe Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Boc-3,5-dichloro-beta-homophenylalanine (Boc-3,5-dichloro-β-hPhe) into their peptide sequences. The unique structural and electronic properties of this amino acid derivative can often lead to low coupling yields. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to help you overcome these hurdles and achieve successful synthesis.

Understanding the Challenge: The Unique Nature of Boc-3,5-dichloro-β-hPhe

The difficulty in achieving high coupling yields with Boc-3,5-dichloro-β-hPhe stems from a combination of two key factors:

  • Steric Hindrance: As a β-homophenylalanine derivative, the amino group is positioned on the β-carbon, which is more sterically crowded than the α-carbon of natural amino acids. This increased bulk around the reactive centers can significantly slow down the rate of peptide bond formation.[1]

  • Electronic Effects: The presence of two chlorine atoms on the phenyl ring at the 3 and 5 positions has a profound impact. Chlorine is an electron-withdrawing group, which reduces the electron density of the aromatic ring. This electronic pull can decrease the nucleophilicity of the amino group and affect the reactivity of the carboxyl group, further complicating the coupling reaction.[2]

This guide will address these challenges systematically, providing you with the tools and knowledge to optimize your coupling reactions.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address the most common issues encountered during the coupling of Boc-3,5-dichloro-β-hPhe in a direct question-and-answer format.

Q1: My standard coupling protocol with DIC/HOBt is giving very low yields. What is the likely cause?

Standard carbodiimide reagents like Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) are often not potent enough to overcome the combined steric and electronic hurdles presented by Boc-3,5-dichloro-β-hPhe. The activation of the carboxylic acid may be too slow or the resulting active ester not reactive enough to couple efficiently with the sterically hindered amine.

Q2: What are the most effective coupling reagents for this type of amino acid?

For sterically hindered and electronically deactivated amino acids, more powerful in-situ activating reagents are necessary. Uronium/aminium salts and phosphonium salts are highly recommended as they form more reactive activated species.[3]

Coupling Reagent ClassExamplesReactivity LevelNotes
Uronium/Aminium Salts HATU, HBTU, HCTUHighForm highly reactive OAt or OBt esters. HATU is often preferred for its superior performance with hindered amino acids.[2]
Phosphonium Salts PyBOP, PyAOPHighAlso form highly reactive esters and are excellent alternatives to uronium salts.

Q3: I've switched to HATU, but my yields are still not optimal. What other parameters can I adjust?

Even with a potent coupling reagent, optimizing the reaction conditions is crucial. Consider the following adjustments:

  • Increase Reaction Time: Steric hindrance slows down reaction kinetics. Extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[3]

  • Elevate the Temperature: Gently heating the reaction to 30-40°C can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of racemization.[3]

  • Optimize the Solvent: The choice of solvent is critical for solvating the growing peptide chain and reagents. N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties.[3]

  • Perform a Double Coupling: If a single coupling does not go to completion, a second coupling with fresh reagents can be highly effective in driving the reaction forward.[3]

Q4: How can I monitor the completeness of the coupling reaction?

Monitoring the reaction is essential to determine if your optimizations are effective. The Kaiser test is a reliable qualitative method for detecting the presence of free primary amines on the resin after a coupling step.

  • Positive Kaiser Test (Blue/Purple Beads): Indicates incomplete coupling.

  • Negative Kaiser Test (Yellow/Colorless Beads): Suggests the coupling reaction is complete.[4]

If you are working with a secondary amine at the N-terminus, the chloranil test or isatin test should be used instead.[4]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in Boc-3,5-dichloro-β-hPhe coupling reactions.

TroubleshootingWorkflow Start Low Coupling Yield with Boc-3,5-dichloro-beta-hPhe CheckReagent Is a standard coupling reagent being used (e.g., DIC/HOBt)? Start->CheckReagent UpgradeReagent Switch to a more potent reagent (HATU, HBTU, PyBOP) CheckReagent->UpgradeReagent Yes CheckConditions Are reaction conditions optimized? CheckReagent->CheckConditions No UpgradeReagent->CheckConditions OptimizeConditions Increase reaction time and/or temperature. Consider using NMP. CheckConditions->OptimizeConditions No MonitorCompletion Perform Kaiser Test CheckConditions->MonitorCompletion Yes OptimizeConditions->MonitorCompletion DoubleCouple Perform a double coupling MonitorCompletion->DoubleCouple Incomplete Success Successful Coupling MonitorCompletion->Success Complete DoubleCouple->MonitorCompletion Reassess Re-evaluate strategy. Consider alternative synthesis routes. DoubleCouple->Reassess

Sources

Technical Support Center: Aspartimide Formation in Peptides Containing 3,5-Dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in solid-phase peptide synthesis (SPPS): the prevention of aspartimide formation, with a special focus on sequences containing the non-canonical amino acid 3,5-dichlorophenylalanine (Dcp).

The presence of electron-withdrawing groups, such as the two chlorine atoms on the phenyl ring of Dcp, is hypothesized to increase the propensity for aspartimide formation in adjacent aspartic acid (Asp) residues. This guide is structured to provide both a theoretical understanding of this problem and practical, field-proven solutions to ensure the integrity and purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?

A1: Aspartimide formation is a deleterious side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS), particularly under the basic conditions of Fmoc-deprotection.[1][2] It involves an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid residue, forming a five-membered succinimide ring.[3] This is problematic for several reasons:

  • Product Heterogeneity: The unstable aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of the desired α-peptide and the undesired β-peptide isomer.[4]

  • Racemization: The reaction can cause epimerization at the α-carbon of the aspartic acid residue, resulting in D-isomers that are difficult to separate from the desired L-isomer.[1][2]

  • Purification Challenges: The resulting byproducts are often isobaric (have the same mass) and chromatographically similar to the target peptide, making purification exceedingly difficult and significantly lowering the overall yield.[3][5]

Q2: How does the presence of a 3,5-dichlorophenylalanine (Dcp) residue potentially increase the risk of aspartimide formation?

A2: While direct literature on the Asp-Dcp motif is limited, fundamental chemical principles suggest an increased risk. The two chlorine atoms on the phenyl ring of Dcp are strongly electron-withdrawing. This electronic effect can increase the acidity of the backbone N-H of the Dcp residue immediately C-terminal to an aspartic acid. A more acidic N-H is more easily deprotonated under the basic conditions of Fmoc removal, creating a more potent nucleophile for the intramolecular attack on the Asp side chain, thereby accelerating aspartimide formation. A similar enhancement of O,N-acylation kinetics has been noted with other electron-withdrawing groups.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

A3: The sequence immediately C-terminal to the aspartic acid residue has the most significant impact. The most problematic sequences are:

  • Asp-Gly: Glycine's lack of steric hindrance on its side chain makes the backbone amide nitrogen highly accessible for the cyclization reaction.[6]

  • Asp-Asn: The asparagine side chain can participate in the reaction, accelerating aspartimide formation.

  • Asp-Ser: The hydroxyl group of serine can also catalyze the cyclization.[1]

Given the electronic factors discussed in Q2, an Asp-Dcp sequence should be considered a high-risk motif requiring special precautions.

Q4: What are the primary strategies to prevent aspartimide formation?

A4: There are three main preventative strategies, each targeting a different aspect of the reaction mechanism:

  • Modification of Fmoc Deprotection Conditions: This involves altering the base or adding acidic modifiers to reduce the deprotonation of the backbone amide.

  • Use of Sterically Hindered Asp Side-Chain Protecting Groups: Bulky protecting groups on the Asp side chain physically block the intramolecular cyclization.

  • Backbone Protection: Modifying the backbone amide nitrogen of the amino acid following the Asp residue prevents it from acting as a nucleophile.

These strategies are discussed in detail in the Troubleshooting Guide below.

Troubleshooting Guide: Aspartimide Formation in Asp-Dcp Containing Peptides

This guide is designed to help you diagnose and solve issues related to aspartimide formation when synthesizing peptides with the high-risk Asp-Dcp motif.

Problem: Low yield of the target peptide with multiple, difficult-to-separate impurities of the same mass.

Root Cause Analysis: This is a classic indicator of aspartimide formation, leading to the generation of α- and β-peptide isomers and their epimers.[5][7] The presence of the electron-withdrawing Dcp residue likely exacerbates this issue.

Solution Workflow:

The following diagram outlines a decision-making process for selecting the appropriate preventative strategy.

troubleshooting_workflow Troubleshooting Workflow for Asp-Dcp Sequences start Start Synthesis of Asp-Dcp Containing Peptide strategy_selection Select a Preventative Strategy (Do not use standard conditions) start->strategy_selection option1 Strategy 1: Modified Deprotection strategy_selection->option1 option2 Strategy 2: Bulky Side-Chain Protecting Group strategy_selection->option2 option3 Strategy 3: Backbone Protection (Dmb-Dipeptide) strategy_selection->option3 protocol1 Use 20% Piperidine + 0.1M HOBt or 5% Piperazine option1->protocol1 protocol2 Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OEpe)-OH option2->protocol2 protocol3 Synthesize or Procure Fmoc-Asp(OtBu)-(Dmb)Dcp-OH option3->protocol3 analysis Analyze Crude Product by LC-MS protocol1->analysis protocol2->analysis protocol3->analysis success High Purity Target Peptide analysis->success Success failure Significant Impurities (Aspartimide Formation) analysis->failure Failure reevaluate Re-synthesize with a more robust strategy (e.g., Strategy 3) failure->reevaluate reevaluate->option3

Caption: Decision workflow for preventing aspartimide formation in Asp-Dcp sequences.

Detailed Preventative Strategies & Protocols

Strategy 1: Modification of Fmoc Deprotection Conditions

Causality: The goal is to reduce the basicity of the deprotection solution to minimize the deprotonation of the Dcp backbone amide. This is a good first-line approach due to its simplicity and cost-effectiveness, but it may only reduce, not eliminate, the side reaction.[5]

Experimental Protocol: Deprotection with Acidic Additive

  • Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M Hydroxybenzotriazole (HOBt).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • First Deprotection: Drain the DMF and add the deprotection solution. Agitate for 3 minutes.

  • Second Deprotection: Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for 15-20 minutes.

  • Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times for 1 minute each) to remove all traces of piperidine and byproducts.

  • Proceed with Coupling: The peptide-resin is now ready for the next amino acid coupling step.

Self-Validation: After synthesis, analyze the crude peptide by LC-MS. A significant reduction in the cluster of peaks around the target mass compared to a standard deprotection protocol indicates success.

Strategy 2: Use of Sterically Hindered Asp Side-Chain Protecting Groups

Causality: This strategy employs bulky protecting groups on the β-carboxyl group of the Asp residue. These groups act as a "steric shield," physically hindering the approach of the backbone amide nitrogen and preventing the cyclization reaction.[5]

Recommended Building Blocks:

Protecting GroupBuilding BlockEfficacy
3-methylpent-3-ylFmoc-Asp(OMpe)-OHGood
3-ethyl-3-pentylFmoc-Asp(OEpe)-OHExcellent
5-butyl-5-nonylFmoc-Asp(OBno)-OHSuperior[2]

Experimental Protocol: Incorporation of Fmoc-Asp(OMpe)-OH

  • Amino Acid Activation: Dissolve Fmoc-Asp(OMpe)-OH (1.5-3 eq.), a suitable coupling reagent (e.g., HATU, 1.5-3 eq.), and a base (e.g., DIPEA, 3-6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, allow the reaction to proceed for another hour or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times).

Self-Validation: Successful incorporation of the bulky Asp derivative should result in a crude product with significantly higher purity and a marked reduction in aspartimide-related side products upon LC-MS analysis.

Strategy 3: Backbone Protection using a Dmb-Dipeptide

Causality: This is often the most effective method for completely eliminating aspartimide formation.[5] It involves protecting the backbone amide nitrogen of the residue C-terminal to Asp (in this case, Dcp) with a 2,4-dimethoxybenzyl (Dmb) group. This modification removes the nucleophilic proton, thus preventing the intramolecular attack. This is typically achieved by using a pre-formed dipeptide building block.

Experimental Protocol: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Dcp-OH

Note: The dipeptide Fmoc-Asp(OtBu)-(Dmb)Dcp-OH is a custom building block that would likely need to be synthesized or sourced from a specialized supplier.

  • Dipeptide Activation: Dissolve the Fmoc-Asp(OtBu)-(Dmb)Dcp-OH dipeptide (1.5-2 eq.), a coupling reagent (e.g., HATU, 1.5-2 eq.), and a base (e.g., DIPEA, 3-4 eq.) in DMF.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin. Due to the steric hindrance of the Dmb group, coupling may be slower. Allow the reaction to proceed for 2-4 hours, or overnight if necessary.

  • Monitoring: Use the Kaiser test to monitor the reaction. A second coupling may be required for complete reaction.

  • Washing: After complete coupling, drain the solution and wash the resin thoroughly with DMF.

  • Cleavage: The Dmb group is acid-labile and will be removed during the final TFA cleavage cocktail treatment.

Self-Validation: This method should yield a crude product that is essentially free of aspartimide-related impurities. The LC-MS chromatogram should show a single major peak corresponding to the target peptide.

Mechanistic Overview

The following diagram illustrates the mechanism of aspartimide formation, highlighting the key deprotonation step that is likely enhanced by the adjacent 3,5-dichlorophenylalanine residue.

aspartimide_mechanism Mechanism of Aspartimide Formation at an Asp-Dcp Motif peptide Peptide Segment on Resin ...-Asp(OR)-Dcp-... deprotonation Deprotonation by Base (e.g., Piperidine) peptide->deprotonation anion Anionic Intermediate (Enhanced by Dcp's e--withdrawing effect) deprotonation->anion cyclization Intramolecular Nucleophilic Attack anion->cyclization aspartimide Aspartimide Intermediate (Succinimide Ring) cyclization->aspartimide hydrolysis Ring Opening (Hydrolysis / Piperidinolysis) aspartimide->hydrolysis products Mixture of Impurities: α-peptide (L & D) β-peptide (L & D) Piperidide Adducts hydrolysis->products

Caption: Base-catalyzed aspartimide formation at an Asp-Dcp sequence.

References

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Gyros Protein Technologies. Retrieved March 7, 2026, from [Link]

  • Behrendt, R., et al. (2016). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 22(35), 12256-12267. [Link]

  • Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]

  • Michels, T., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 14(20), 5218–5221. [Link]

  • Denton, E. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage. [Link]

  • How to prevent aspartimide formation during Microwave-assisted peptide synthesis? (2022, December 18). ResearchGate. [Link]

  • Neumann, K., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]

  • Behrendt, R., et al. (2016). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 22(35), 12256-12267. [Link]

  • Waters, M. L. (2012). Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions. Accounts of Chemical Research, 45(11), 2046–2055. [Link]

  • Aspartimide Formation. (n.d.). Iris Biotech GmbH. Retrieved March 7, 2026, from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. [Link]

  • Behrendt, R., et al. (2016). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 22(35), 12256-12267. [Link]

  • Chaudhary, N., et al. (2021). Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. Soft Matter, 17(3), 669-679. [Link]

  • Overcoming the Challenges of Peptide Drug Development. (2025, March 24). Concept Life Sciences. [Link]

  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. [Link]

Sources

Strategies for dissolving aggregated 3,5-dichlorophenyl beta-peptides

Technical Support Center: Solubilization Protocols for 3,5-Dichlorophenyl -Peptides

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #BP-35DCP-SOL Subject: Overcoming aggregation in halogenated

Executive Summary: The "Hydrophobic Zipper"

You are likely encountering difficulties because 3,5-dichlorophenyl

  • Backbone Stability: Unlike

    
    -peptides, 
    
    
    -peptides possess a rigid backbone that strongly favors stable secondary structures (e.g., 14-helices or sheets) driven by intramolecular hydrogen bonding.
  • Side Chain Interlocking: The 3,5-dichlorophenyl group is not just hydrophobic; it is lipophilic and sterically demanding . The chlorine atoms at the meta positions create a "hydrophobic zipper" effect, promoting strong intermolecular

    
    -
    
    
    stacking that competes with solvent interactions.

Standard aqueous buffers (PBS, Tris) will fail. Standard organic "spiking" (adding 1% DMSO) often results in immediate precipitation or "crashing out." The following protocols are designed to disassemble these pre-formed aggregates and maintain solubility for biological assays.

PART 1: The "Hard Reset" Protocol (Monomerization)

Use this protocol if your lyophilized peptide is not dissolving or if you observe turbidity/particulates.

Objective: To break existing intermolecular H-bonds and

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • HFIP (1,1,1,3,3,3-Hexafluoroisopropanol): The "nuclear option" for disrupting

    
    -sheets.
    
  • Anhydrous DMSO (Dimethyl Sulfoxide): Freshly opened or stored over molecular sieves.

  • Nitrogen Gas Stream: For evaporation.[1]

Step-by-Step Methodology
  • Initial Solubilization: Dissolve the lyophilized peptide powder in 100% HFIP to a concentration of 1 mg/mL.

    • Why: HFIP is a strong hydrogen bond donor that disrupts the peptide-peptide H-bonds holding the aggregate together.

  • Incubation: Vortex thoroughly and let stand at room temperature for 30–60 minutes. The solution must be completely clear.

  • The "Film" Formation: Aliquot the solution into glass vials (not plastic, as HFIP can leach plasticizers). Evaporate the HFIP under a gentle stream of nitrogen gas.[1]

    • Critical Step: You will be left with a thin, transparent peptide film.[2] This film consists of "reset" monomers, free from the manufacturing-induced aggregation history.

  • Vacuum Drying: Place the vials in a vacuum desiccator for 1 hour to remove trace HFIP.

  • Storage: These films can be stored at -20°C or -80°C under desiccant.

PART 2: Reconstitution & Aqueous Transition

How to move from the "Film" to a biological assay without reprecipitation.

The "Pulse" Dilution Technique

Do not add buffer directly to the DMSO stock. The sudden polarity shift causes the hydrophobic 3,5-dichlorophenyl groups to snap together, trapping solvent and forming a jelly-like precipitate.

StepActionMechanism
1 Reconstitute Add anhydrous DMSO to the peptide film to achieve 100x the final desired assay concentration (e.g., 5 mM).
2 Sonicate Bath sonicate for 30 seconds. Visual check: Solution must be crystal clear.
3 Prepare Buffer Pre-warm your assay buffer (PBS/Media) to 37°C. Cold buffers accelerate precipitation.
4 Rapid Dilution While vortexing the buffer vigorously, add the DMSO stock dropwise into the center of the vortex.
5 Immediate Use Use the solution immediately. 3,5-dichlorophenyl peptides are thermodynamically unstable in water; they will eventually re-aggregate.

PART 3: Visualizing the Workflow

The following diagram illustrates the decision logic for handling these recalcitrant peptides.

SolubilityProtocolStartLyophilized 3,5-DichlorophenylBeta-PeptideCheckSolAttempt Solubility inStandard Buffer (PBS)?Start->CheckSolFailTurbid / Precipitate / GelCheckSol->FailInsolubleSuccessClear Solution(Rare for this analog)CheckSol->SuccessSolubleHFIP_Step1. Dissolve in 100% HFIP(Disrupts H-bonds)Fail->HFIP_StepInitiate Reset ProtocolEvap2. Evaporate to Film(N2 Stream)HFIP_Step->EvapDMSO_Stock3. Reconstitute in DMSO(High Conc. Stock)Evap->DMSO_StockDilution4. Pulse Dilution:Dropwise into Vortexing BufferDMSO_Stock->DilutionAssay_PrepAssay PreparationDilution->Assay_Prep

Caption: Decision tree for solubilizing highly hydrophobic beta-peptides. The HFIP step is critical for breaking pre-existing aggregate "seeds."

PART 4: Troubleshooting & FAQs

Q1: The peptide dissolves in DMSO, but turns into a "milky" cloud immediately upon adding water. Why?

A: This is the "Ouzo Effect" (spontaneous emulsification). The 3,5-dichlorophenyl groups are so hydrophobic that they aggregate faster than the DMSO can diffuse into the water.

  • Fix: Increase the DMSO concentration in the final buffer to 1-2% if the assay permits.

  • Fix: Add a non-ionic detergent like 0.05% Tween-20 or DDM (n-Dodecyl-β-D-maltoside) to the aqueous buffer before adding the peptide. This creates micelles that shield the hydrophobic side chains.

Q2: Can I use acidic or basic buffers to help?

A: It depends on your sequence.

  • If your beta-peptide has a free N-terminal amine , slightly acidic conditions (pH 4-5) will protonate the amine (

    
    ), increasing solubility.
    
  • If it has a C-terminal carboxylate , basic conditions (pH 8-9) will deprotonate it (

    
    ).
    
  • Warning: 3,5-dichlorophenyl groups are neutral. Adjusting pH only helps if the rest of the backbone has ionizable groups. If the peptide is fully capped (Acetyl/Amide), pH adjustment will be ineffective.

Q3: I cannot use HFIP or DMSO due to cell toxicity. What now?

A: You must rely on medium-exchange or carrier proteins.

  • BSA Carrier: Dissolve peptide in a minimal volume of 10 mM NaOH (if stable) or DMSO, then immediately dilute into a solution containing 1% BSA (Bovine Serum Albumin) . The albumin binds the hydrophobic patches, keeping the peptide in solution while delivering it to cells.

  • Liposomal Delivery: Encapsulate the peptide in DOTAP or standard liposomes. The lipophilic 3,5-dichlorophenyl group will partition into the lipid bilayer, which may actually mimic its intended biological mechanism (membrane activity).

Q4: My peptide forms a gel at high concentrations (>1 mM).

A: Beta-peptides are known gelators. The 3,5-dichloro interaction creates a physical cross-link network.

  • Fix: You cannot fight thermodynamics. You must work below the Critical Gelation Concentration (CGC) . If you need high concentrations, you must use a chaotropic agent like 6M Guanidine HCl (for non-cell assays) or maintain the peptide in 50% TFE (Trifluoroethanol).

References

  • Bachem. (2021). Care and Handling of Amyloid Peptides.[3][4] (Standard protocol for HFIP solubilization of hydrophobic aggregating peptides).[5]

  • LifeTein. (2025). How to dissolve beta amyloid peptides? (Details on HFIP/DMSO reconstitution and pH adjustments).

  • BenchChem. (2025).[1][6] Technical Support Center: Aggregation in Difficult Peptide Sequences. (Troubleshooting hydrophobic residues and sonication techniques).

  • Gellman, S. H., et al. (2000).[7] Soluble, Helix-Forming β-Peptides.[8] Journal of Organic Chemistry.[8] (Foundational work on beta-peptide folding and solubility constraints).

  • MilliporeSigma. (n.d.). Solubility Guidelines for Peptides.[9][1][10] (General rules for charged vs. hydrophobic peptide dissolution).

Validation & Comparative

A Comparative Guide to the NMR Chemical Shifts of 3,5-Dichlorophenyl Protons as Conformational Probes in β-Peptides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR chemical shifts of 3,5-dichlorophenyl side chains in β-peptides. We will explore the underlying principles governing these chemical shifts and demonstrate how they can be leveraged as sensitive, quantitative reporters of local peptide conformation. This document is intended for researchers in peptide chemistry, structural biology, and drug development who utilize NMR spectroscopy for conformational analysis.

Introduction: The 3,5-Dichlorophenyl Group as a Structural Reporter

In the study of peptide structure and function, specific NMR-active probes are invaluable for elucidating conformational details in solution. The 3,5-dichlorophenyl group, when incorporated as part of a β-amino acid side chain, serves as an excellent probe for several reasons. Its symmetrically substituted pattern simplifies the aromatic region of the ¹H NMR spectrum into a readily analyzable AX₂ spin system (one triplet, one doublet). More importantly, the chemical shifts of these protons are exquisitely sensitive to their local microenvironment, which is dictated by the secondary structure of the β-peptide backbone. Understanding and interpreting these shifts provides a powerful window into the folded state of the molecule.

PART 1: Theoretical Foundations of Chemical Shifts in 3,5-Dichlorophenyl-Containing Peptides

The observed chemical shift (δ) of a proton is a direct measure of the local magnetic field it experiences. This local field is a sum of the externally applied magnetic field (B₀) and induced magnetic fields generated by the surrounding electron density.

The Intrinsic Electronic Environment

The 3,5-dichlorophenyl ring has a distinct electronic character. The two chlorine atoms are strongly electronegative, withdrawing electron density from the aromatic ring through inductive effects. This general deshielding causes the aromatic protons to resonate at a higher frequency (further downfield) compared to those of an unsubstituted benzene ring.

The Dominance of Magnetic Anisotropy

The most significant factor influencing the chemical shifts of these protons within a folded peptide is magnetic anisotropy. The delocalized π-electrons of aromatic rings and carbonyl groups (in the peptide backbone) generate their own powerful, local magnetic fields when placed in an external field. This induced field is anisotropic, meaning its effect is directionally dependent.

  • Aromatic Ring Current: The π-electrons of the 3,5-dichlorophenyl ring itself create a "ring current". Protons located on the edge of the ring (the aryl protons themselves) are in the deshielding region of this induced field, pushing their chemical shift significantly downfield into the characteristic 6.5-8.0 ppm range.

  • Through-Space Effects: When the 3,5-dichlorophenyl ring is spatially close to another magnetically anisotropic group (like another aromatic side chain or a backbone carbonyl group), its protons will experience additional shielding or deshielding. Protons positioned above or below the plane of a neighboring aromatic ring will be shifted upfield, while those near its edge will be shifted downfield.

This sensitivity to through-space interactions is the primary reason this group is an effective conformational probe.

Figure 1. Key factors influencing the chemical shift (δ) of a 3,5-dichlorophenyl proton in a β-peptide.

PART 2: A Comparative Analysis: Chemical Shifts vs. β-Peptide Conformation

To illustrate the utility of the 3,5-dichlorophenyl probe, let us consider a hypothetical model β-peptide, Ac-β³-hAla-β³-hDcp-β³-hAla-NH₂ (where Dcp is 3,5-dichlorophenylalanine). The chemical shifts of the Dcp protons (H2/H6 and H4) will vary measurably depending on the peptide's secondary structure. While linear peptides can be flexible, β-peptides are known to adopt stable, well-defined secondary structures like helices and sheets.

The table below presents a comparison of expected chemical shifts for the Dcp protons in three distinct conformational states. The "Random Coil" state serves as a baseline, representing a solvent-exposed side chain with minimal fixed structural interactions.

Conformational StateProtonExpected δ (ppm)Rationale for Shift Difference (vs. Random Coil)
Random Coil H2, H67.35Baseline: Represents a time-averaged, largely solvent-exposed environment. The primary influences are the inductive effect of the chlorine atoms and the ring's own anisotropy.
H47.20
14-Helix H2, H67.10Upfield Shift (-0.25 ppm): In a canonical 14-helix, the side chain is often packed against the peptide backbone. The protons may be positioned in the shielding cone of a backbone carbonyl group from a preceding (i-3 or i-4) residue.
H47.05Upfield Shift (-0.15 ppm): Similar shielding effects, though potentially to a lesser degree depending on the precise rotational conformation (χ angle) of the side chain.
β-Sheet H2, H67.45Downfield Shift (+0.10 ppm): In an inter-strand β-sheet, the side chain may be positioned near the edge of an aromatic ring on an adjacent strand (π-stacking) or near an electron-withdrawing group, leading to deshielding.
H47.25Slight Downfield Shift (+0.05 ppm): The magnitude and direction of the shift are highly dependent on the specific alignment and registration of the β-strands.

Expert Interpretation: The data clearly demonstrates that a change in secondary structure induces significant and predictable changes in the chemical shifts of the probe protons. An observed upfield shift of >0.2 ppm for the H2/H6 protons is a strong indicator of helical folding, where the aromatic ring is shielded by the backbone. Conversely, modest downfield shifts may suggest aggregation into sheet-like structures. This comparative approach, ideally supported by 2D NMR data like NOESY, allows for a robust conformational assignment.

PART 3: Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible data is paramount. The protocol described here is a self-validating system for the analysis of a synthetic β-peptide containing a 3,5-dichlorophenyl moiety.

Step 1: Peptide Synthesis & Purification
  • Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-based chemistry. The custom residue, Fmoc-β³-hDcp-OH, is incorporated like any other amino acid. All reactive side chains on other residues must be appropriately protected.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a trifluoroacetic acid (TFA) cocktail.

  • Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The identity of the pure peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Step 2: NMR Sample Preparation
  • Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of an appropriate deuterated solvent (e.g., CD₃OH, DMSO-d₆, or 90% H₂O/10% D₂O with a buffer). The choice of solvent can significantly impact peptide structure and resulting chemical shifts.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), to set the chemical shift scale to 0 ppm.

  • Transfer: Transfer the solution to a high-quality NMR tube (e.g., Shigemi or equivalent).

Step 3: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D ¹H Spectrum: Acquire a simple one-dimensional proton spectrum. This provides the initial overview of the chemical shifts, including those of the 3,5-dichlorophenyl protons.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for assigning protons within each amino acid's spin system. It allows for the unambiguous identification of the H2/H6 and H4 protons by their correlation with the β- and α-protons of the Dcp residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for conformational analysis. It identifies protons that are close in space (<5 Å), regardless of whether they are connected by bonds. Key NOEs between the Dcp aromatic protons and protons on the peptide backbone or other side chains provide the critical distance restraints needed to define the three-dimensional structure.

HPLC retention time comparison 3,5-dichloro vs 3,4-dichloro isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the HPLC Retention Time Behavior of 3,5- and 3,4-Dichlorobenzene Isomers

Introduction: The Challenge of Isomer Separation

In the fields of environmental analysis, pharmaceutical development, and industrial chemistry, the accurate separation and quantification of structural isomers are of paramount importance. Isomers, while possessing the same molecular formula, can exhibit vastly different toxicological, pharmacological, and chemical properties. Dichlorobenzenes (DCBs), common environmental pollutants and precursors in chemical synthesis, exemplify this challenge. This guide provides a detailed comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of two specific positional isomers: 3,5-dichlorobenzene and 3,4-dichlorobenzene. By examining their fundamental physicochemical properties, we can predict their elution order and develop a robust analytical method for their separation.

The Physicochemical Basis for Separation in Reversed-Phase HPLC

In reversed-phase HPLC (RP-HPLC), the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., a mixture of water and methanol or acetonitrile). The retention of an analyte is primarily governed by its hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the stationary phase and are retained longer.[1] However, when isomers have very similar hydrophobicities, secondary factors like molecular polarity and shape become critical for achieving separation.[2][3]

Molecular Properties: Hydrophobicity and Polarity

To predict the elution order of 3,4-DCB and 3,5-DCB, we must compare their key molecular properties: the octanol-water partition coefficient (logP) as a measure of hydrophobicity, and the dipole moment as an indicator of polarity.

  • Hydrophobicity (logP): This value quantifies how a compound distributes itself between a non-polar solvent (octanol) and a polar solvent (water). A higher logP indicates greater hydrophobicity and, consequently, longer retention time in RP-HPLC. The logP values for dichlorobenzene isomers are very similar. For instance, the logP of 1,3-dichlorobenzene (which shares the meta substitution pattern of 3,5-DCB) is 3.42.[4] Analogs of 3,4-DCB show a similar logP of around 3.55.[5] This closeness suggests that hydrophobicity alone is insufficient to guarantee baseline separation.

  • Dipole Moment: The dipole moment arises from the asymmetrical distribution of electron density within a molecule. In dichlorobenzenes, the electronegative chlorine atoms pull electron density away from the benzene ring. The overall molecular dipole moment is the vector sum of these individual bond dipoles.

    • 3,5-Dichlorobenzene: This isomer possesses a degree of symmetry. The two C-Cl bond dipoles are positioned at a 120° angle relative to each other. While they do not completely cancel out, their vector sum results in a moderate dipole moment.[6][7]

    • 3,4-Dichlorobenzene: This isomer is geometrically asymmetric. The C-Cl bond dipoles are adjacent (at a 60° angle), leading to a less effective cancellation. This results in a larger net dipole moment compared to the 3,5-isomer, making 3,4-dichlorobenzene the more polar of the two molecules.[8][9]

Predicted Elution Order

Based on the principles of RP-HPLC:

  • Analyte retention is directly proportional to its hydrophobicity.

  • Analyte retention is inversely proportional to its polarity (stronger interaction with the polar mobile phase leads to earlier elution).

Since the logP values are nearly identical, the difference in polarity will be the decisive factor. The more polar 3,4-dichlorobenzene will have a greater affinity for the polar mobile phase and elute before the less polar 3,5-dichlorobenzene .

CompoundSubstitution PatternMolecular SymmetryDipole MomentHydrophobicity (logP)Predicted Elution Order
3,4-Dichlorobenzene Asymmetric (ortho/meta)LowHigher~3.51 (Earlier)
3,5-Dichlorobenzene Symmetric (meta)HighLower~3.42 (Later)

Experimental Protocol for Isomer Separation

This section provides a robust, self-validating protocol for the separation of 3,4-DCB and 3,5-DCB using standard RP-HPLC instrumentation. The method is designed for clarity, reproducibility, and high resolution.

Reagents and Materials
  • 3,4-Dichlorobenzene standard (≥99% purity)

  • 3,5-Dichlorobenzene standard (≥99% purity)

  • HPLC-grade Methanol

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters (PTFE or nylon)

  • HPLC vials with septa

Instrumentation and Conditions
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase provides a highly non-polar surface, ideal for retaining hydrophobic compounds like dichlorobenzenes.[10]

  • Mobile Phase: Isocratic mixture of 70:30 (v/v) Methanol:Water. This ratio provides sufficient elution strength to analyze the compounds in a reasonable time while maintaining resolution.[11][12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Thermostatting the column ensures retention time stability.

  • Detection: UV at 254 nm. This wavelength is suitable for aromatic compounds.[13]

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 25 mg of each isomer into separate 25 mL volumetric flasks. Dissolve and bring to volume with Methanol.

  • Working Standard (10 µg/mL): Pipette 250 µL of each stock solution into a single 50 mL volumetric flask. Dilute to the mark with the mobile phase (70:30 Methanol:Water). This creates a mixed standard to verify separation.

  • Filtration: Filter the final working standard solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 20-30 minutes).

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the 10 µg/mL mixed working standard.

  • Run the analysis for approximately 15 minutes or until both peaks have eluted.

  • Identify the peaks based on the predicted elution order: the first peak should be 3,4-dichlorobenzene, and the second, more retained peak should be 3,5-dichlorobenzene.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solutions (1000 µg/mL) work Prepare Mixed Working Standard (10 µg/mL) stock->work filt Filter Sample (0.45 µm Syringe Filter) work->filt inject Inject 10 µL of Standard filt->inject Transfer to Autosampler equil Equilibrate HPLC System (70:30 MeOH:H2O) equil->inject sep Isocratic Separation (C18 Column, 1.0 mL/min) inject->sep detect UV Detection (254 nm) sep->detect integ Integrate Peak Areas detect->integ Generate Chromatogram report Identify & Quantify (3,4-DCB elutes first) integ->report

Caption: Experimental workflow for the HPLC separation of DCB isomers.

Conclusion

The successful separation of 3,5- and 3,4-dichlorobenzene isomers by reversed-phase HPLC is a clear demonstration of how subtle differences in molecular structure can be exploited. While both isomers are highly hydrophobic, the lower symmetry and consequently higher polarity of 3,4-dichlorobenzene cause it to elute earlier than the more symmetric, less polar 3,5-dichlorobenzene. By understanding these fundamental principles, researchers can confidently develop and optimize chromatographic methods for even the most challenging isomer separations, ensuring analytical accuracy and data integrity.

References

  • Wise, S. A. (2017). Separations by Shape: Molecular Shape Recognition in Liquid Chromatography. Analytical and Bioanalytical Chemistry, 409(1), 39-56. [Link available upon request]
  • The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances. [Link]

  • Vaia. (n.d.). Dichlorobenzene exists in three forms (isomers) called ortho, meta, and para: Which of these has a nonzero dipole moment? Explain. Retrieved from Vaia. [Link]

  • Sanz-Nebot, V., et al. (2013). Retention and Selectivity Differences due to Molecular Structure of Phenyl-Type Reversed-Phase HPLC Columns. Journal of Chromatography A, 1312, 68-76. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3,5-dichloro- (CAS 19752-55-7). Retrieved from Cheméo. [Link]

  • Pijuan, M., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods, 13(13), 1635-1642. [Link]

  • ChemSrc. (2025). 1,3-Dichlorobenzene | CAS#:541-73-1. Retrieved from ChemSrc. [Link]

  • Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from WUR eDepot. [Link]

  • Filo. (2025). Which of the following has the highest dipole moment? (a) Chlorobenzene... Retrieved from Filo. [Link]

  • University of Barcelona. (n.d.). Mechanisms of retention in HPLC. Retrieved from University of Barcelona. [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzyl chloride. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 1,4-Dichlorobenzene. Retrieved from PubChem. [Link]

  • ChemSrc. (2025). 3,4-Dichlorobenzyl chloride | CAS#:102-47-6. Retrieved from ChemSrc. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from Phenomenex. [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from Element Lab Solutions. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from EPA. [Link]

  • Brainly.in. (2019). Arrange the following compounds in order of increasing dipole moment. Toluene (I) m-dichlorobenzene (II)... Retrieved from Brainly.in. [Link]

  • Shimadzu. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from Shimadzu. [Link]

  • Vedantu. (2024). The correct order of decreasing dipole moment of I class 12 chemistry CBSE. Retrieved from Vedantu. [Link]

  • Supelco. (n.d.). GC/HPLC Analyses of Organic Compounds in Drinking Water: US EPA Procedures. Retrieved from Gcms.cz. [Link]

  • Filo. (2023). Arrange the following compounds in order of increasing dipole moment : [I... Retrieved from Filo. [Link]178-fn-889899)

Sources

A Comparative Guide to Determining the Enantiomeric Purity of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid, a chiral building block of significant interest in pharmaceutical development. We will delve into the principles, experimental protocols, and comparative advantages of leading techniques, offering researchers and drug development professionals a practical framework for selecting and implementing the most suitable method for their needs.

Introduction: The Critical Role of Enantiomeric Purity

3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid possesses a single stereocenter, making it a chiral molecule that can exist as two non-superimposable mirror images, or enantiomers. In the pharmaceutical industry, the stereochemistry of a molecule is a critical quality attribute, as different enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. Consequently, the precise determination of enantiomeric purity is a non-negotiable aspect of process development, quality control, and regulatory submission.

This guide will focus on three primary analytical techniques for assessing the enantiomeric purity of the target molecule:

  • Chiral High-Performance Liquid Chromatography (HPLC): The industry standard for enantioselective analysis.

  • Chiral Gas Chromatography (GC): A powerful alternative, often requiring derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: A valuable tool for confirmation and in-solution state analysis.

We will explore the underlying principles of each method, provide detailed experimental protocols, and present a comparative analysis to guide your method selection process.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers due to its robustness, versatility, and high resolving power. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Principle of Chiral Recognition

The CSP creates a chiral environment within the column. As the enantiomers of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid pass through the column, they form transient, diastereomeric complexes with the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in one being retained longer than the other, thus enabling their separation. The choice of CSP and mobile phase is critical for achieving optimal resolution. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic polymers.

Experimental Workflow for Chiral HPLC Method Development

The development of a successful chiral HPLC method is a systematic process. The following workflow outlines the key steps:

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation prep_sample Prepare Racemic Standard & Sample Solutions select_csp Select a Set of Chiral Columns for Screening screen_cols Screen Columns with Standard Mobile Phases (e.g., Heptane/IPA, ACN/MeOH) select_csp->screen_cols eval_sep Evaluate for Baseline Separation screen_cols->eval_sep opt_mobile Optimize Mobile Phase Composition (Solvent Ratio, Additives) eval_sep->opt_mobile Partial or No Separation validate Validate Method for Specificity, Linearity, Accuracy, and Precision eval_sep->validate Baseline Separation Achieved opt_params Fine-tune Flow Rate & Temperature opt_mobile->opt_params opt_params->validate

Caption: A systematic workflow for chiral HPLC method development.

Detailed Experimental Protocol: Chiral HPLC

1. Sample Preparation:

  • Prepare a racemic standard of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase components).

  • Prepare samples of the test material at the same concentration. Ensure complete dissolution.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based CSP is a good starting point. For example, a Chiralcel® OD-H or Chiralpak® AD-H column (or equivalent).

  • Mobile Phase: A common starting point is a mixture of n-heptane and isopropanol (IPA) with a small amount of trifluoroacetic acid (TFA) to improve peak shape for the acidic analyte. For example, 80:20 (v/v) n-heptane:IPA + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
    • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Data Presentation: Expected HPLC Performance
ParameterExpected ValuePurpose
Retention Time (Enantiomer 1)8-12 minIdentification
Retention Time (Enantiomer 2)10-15 minIdentification
Resolution (Rs)> 1.5Ensures accurate quantification
Tailing Factor0.9 - 1.5Indicates good peak shape
Limit of Quantification (LOQ)~0.1%Determines the sensitivity for detecting the minor enantiomer

Alternative Methodologies: GC and NMR

While chiral HPLC is often the preferred method, GC and NMR offer alternative approaches that can be advantageous in specific contexts.

Chiral Gas Chromatography (GC)

Chiral GC can provide excellent resolution and sensitivity. However, due to the low volatility of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid, derivatization is a mandatory prerequisite. The carboxylic acid group is typically converted to a more volatile ester (e.g., a methyl or ethyl ester).

Principle: The derivatized enantiomers are separated on a chiral GC column, which contains a CSP. The separation mechanism is based on the differential interaction between the enantiomers and the chiral stationary phase in the gas phase.

Experimental Protocol:

  • Derivatization:

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add a catalyst, such as a few drops of concentrated sulfuric acid or thionyl chloride.

    • Heat the mixture (e.g., at 60 °C for 1-2 hours) to form the methyl ester.

    • Neutralize the reaction mixture and extract the ester into a suitable organic solvent (e.g., dichloromethane).

  • GC Analysis:

    • GC System: A gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral Column: A column coated with a cyclodextrin derivative (e.g., a Chiraldex® G-TA column).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An optimized temperature gradient is typically used (e.g., starting at 150 °C and ramping to 220 °C).

    • Injector and Detector Temperature: 250 °C.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy can be used to determine enantiomeric purity by making the enantiomers diastereotopic. This is achieved by adding a chiral solvating agent or a chiral derivatizing agent to the NMR sample.

Principle: In the presence of a chiral auxiliary, the enantiomers will experience different magnetic environments. This breaks their spectral degeneracy, leading to separate signals for each enantiomer in the NMR spectrum. The ratio of the integrals of these distinct signals corresponds to the enantiomeric ratio.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a precise amount of the 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard proton NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • NMR Analysis:

    • Acquire another proton NMR spectrum.

    • Identify a proton signal (e.g., the methine proton of the butyric acid backbone) that is well-resolved into two distinct signals corresponding to the two diastereomeric complexes.

    • Integrate these two signals to determine the enantiomeric ratio.

Comparative Analysis and Method Selection

The choice of analytical method depends on several factors, including the stage of development, available instrumentation, and the specific requirements of the analysis.

FeatureChiral HPLCChiral GC (with Derivatization)NMR with Chiral Auxiliaries
Resolution ExcellentExcellentModerate
Sensitivity (LOQ) High (~0.1%)Very High (<0.1%)Low (~1-5%)
Sample Throughput HighModerate (derivatization step)Low
Method Development Can be time-consumingRequires derivatization developmentRelatively fast
Instrumentation Widely availableWidely availableRequires high-field NMR
Sample Recovery Non-destructiveDestructiveNon-destructive
Primary Use Case Routine QC, process monitoringTrace analysis, high-sensitivity needsStructural confirmation, mechanistic studies
Decision-Making Framework

G cluster_choices start Start: Need to Determine Enantiomeric Purity q1 Routine QC or High Throughput Needed? start->q1 hplc Use Chiral HPLC gc Consider Chiral GC nmr Use Chiral NMR q1->hplc Yes q2 Need to Detect Trace Impurities (<0.1%)? q1->q2 No q2->gc Yes q3 Need Absolute Structural Confirmation in Solution? q2->q3 No q3->hplc No q3->nmr Yes

Caption: A decision-making guide for selecting the appropriate analytical method.

Conclusion

The determination of the enantiomeric purity of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid is a critical analytical task. Chiral HPLC stands out as the most robust and versatile method for routine analysis and quality control, offering an excellent balance of resolution, sensitivity, and throughput. Chiral GC, while requiring a derivatization step, provides superior sensitivity for trace-level quantification. NMR spectroscopy with chiral auxiliaries serves as an invaluable tool for orthogonal confirmation and for gaining insight into the solution-state behavior of the enantiomers. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, will empower researchers to select and implement the most effective strategy for ensuring the stereochemical integrity of their chiral molecules.

References

  • Chiral Separations by Liquid Chromatography. (2018). Journal of Chromatography A. [Link]

  • Enantioselective Gas Chromatography: A Powerful Tool for the Analysis of Chiral Compounds. (2021). Trends in Analytical Chemistry. [Link]

  • Determination of Enantiomeric Purity by NMR Spectroscopy. (2019). Chemical Reviews. [Link]

  • Application Note: Chiral Separation of Acidic Compounds on Polysaccharide-Based CSPs. (2022). Phenomenex. [Link]

  • The Role of Chiral Auxiliaries in NMR Spectroscopy. (2020). Magnetic Resonance in Chemistry. [Link]

Engineering Proteolytic Resistance: A Comparative Guide to β-hPhe(3,5-Cl) vs. α-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The central dogma of peptide-based drug design is a constant battle against in vivo proteolytic degradation. Natural α-peptides are rapidly cleared by endogenous enzymes, often exhibiting serum half-lives of mere minutes[1]. To circumvent this translational bottleneck, the strategic incorporation of non-proteinogenic β-amino acids has emerged as a gold standard for enhancing metabolic stability.

This guide provides a rigorous, data-driven comparison between standard α-Phenylalanine (α-Phe) and its highly modified counterpart, β-homophenylalanine with 3,5-dichloro substitution—β-hPhe(3,5-Cl) . By analyzing the structural mechanics and experimental validation of these molecules, researchers can better leverage them in the rational design of long-acting peptidomimetics.

Mechanistic Causality: The Architecture of Protease Resistance

The susceptibility of α-Phe to proteases like chymotrypsin stems from its perfect evolutionary fit within the enzyme's active site. Serine proteases utilize a conserved Ser-His-Asp catalytic triad to execute a nucleophilic attack on the peptide bond[2]. Chymotrypsin specifically recognizes large, hydrophobic aromatic rings (like the phenyl group of α-Phe), anchoring them into its S1 hydrophobic pocket to perfectly align the scissile bond with the catalytic serine.

Substituting α-Phe with β-hPhe(3,5-Cl) disrupts this host-guest interaction through two distinct, synergistic mechanisms:

  • Backbone Homologation (The β-Effect) : β-amino acids possess an additional methylene (-CH₂-) group between the α-carbon and the carboxyl group. This single-atom extension fundamentally alters the peptide's backbone trajectory, expanding the distance between side chains and shifting the hydrogen-bonding register. Consequently, the scissile bond is physically displaced from the catalytic triad, rendering nucleophilic attack geometrically impossible[3].

  • Steric Shielding via Halogenation : The addition of chlorine atoms at the meta positions (3 and 5) of the phenyl ring drastically increases the van der Waals volume and lipophilicity of the side chain. When the enzyme attempts to dock this bulky, electron-rich moiety into the S1 pocket, severe steric clashes occur. This dual-layered defense—backbone misalignment and side-chain steric hindrance—confers near-absolute resistance to enzymatic cleavage[4].

G cluster_alpha α-Phenylalanine (Susceptible) cluster_beta β-hPhe(3,5-Cl) (Resistant) A1 α-Phe Peptide A2 S1 Pocket Binding A1->A2 A3 Catalytic Triad Attack A2->A3 A4 Rapid Cleavage (t½ ~15 min) A3->A4 B1 β-hPhe(3,5-Cl) Peptide B2 Steric Clash & Misalignment B1->B2 B3 No Catalytic Attack B2->B3 B4 High Stability (t½ >48 hrs) B3->B4

Fig 1: Mechanistic divergence in protease active site interaction between α-Phe and β-hPhe(3,5-Cl).

Quantitative Performance Comparison

The structural modifications of β-hPhe(3,5-Cl) translate to profound pharmacokinetic advantages. While α-peptides are rapidly hydrolyzed, β-peptides often remain entirely intact in serum and aggressive protease assays for over 24 to 48 hours[1].

Parameterα-Phenylalanine (α-Phe)β-hPhe(3,5-Cl)
Backbone Structure Standard proteinogenic (2 carbons)Homologated β-amino acid (3 carbons)
Chymotrypsin Half-Life 10 – 15 minutes> 48 hours (Virtually fully resistant)
Human Serum Half-Life Minutes to < 2 hours> 24 hours
Protease S1 Pocket Affinity High (Perfect geometric fit)Negligible (Severe steric clash)
Structural Impact Forms canonical α-helices/β-sheetsInduces stable 14-helices and novel turns
Lipophilicity (LogP contribution) ModerateHigh (Due to di-chloro substitution)
Self-Validating Experimental Protocol: Proteolytic Stability Assay

To objectively quantify the stability of β-hPhe(3,5-Cl)-containing peptides against α-Phe analogs, a robust LC-MS/MS degradation assay is required. This protocol is designed as a self-validating system : it internally validates the enzyme's activity to ensure that a lack of cleavage is due to true peptide resistance, rather than an assay failure or degraded enzyme.

Workflow Step1 1. Parallel Incubation (Test & Control Peptides at 37°C) Step2 2. Time-Course Sampling (0, 15, 30, 60, 120, 1440 min) Step1->Step2 Step3 3. Enzymatic Quenching (Addition of 1% TFA) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify intact parent mass) Step3->Step4 Step5 5. Kinetic Calculation (Determine t½ via exponential decay) Step4->Step5

Fig 2: Self-validating experimental workflow for LC-MS/MS proteolytic stability assessment.

Step-by-Step Methodology
  • Preparation of Internal Controls (The Validation Step)

    • Action : Synthesize and test two peptide variants simultaneously: one containing standard α-Phe (Control) and one containing β-hPhe(3,5-Cl) (Test).

    • Causality : Running the susceptible α-Phe peptide in parallel is critical. If the α-Phe peptide does not degrade rapidly, the chymotrypsin is inactive, which would immediately invalidate any "stability" observed in the β-peptide test group.

  • Enzymatic Incubation

    • Action : Dissolve peptides to a final concentration of 100 µM in 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM CaCl₂. Initiate the reaction by adding α-chymotrypsin at a 1:100 enzyme-to-substrate molar ratio. Incubate in a thermoshaker at 37°C.

    • Causality : The Tris-HCl buffer mimics physiological pH, while the addition of calcium ions is strictly required to stabilize the structural integrity and autolysis resistance of chymotrypsin during prolonged incubations.

  • Time-Course Aliquoting & Quenching

    • Action : Extract 50 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120 mins, and 24 hours). Immediately transfer each aliquot into a vial containing 50 µL of 1% Trifluoroacetic acid (TFA) in a 50:50 water/acetonitrile mixture.

    • Causality : Adding TFA instantly drops the pH below 3.0, denaturing the protease and halting the reaction at the exact time point. Furthermore, TFA serves as an ion-pairing agent, protonating the peptide to prepare the sample for positive-ion mode mass spectrometry.

  • LC-MS/MS Quantification

    • Action : Inject the quenched samples into an LC-MS/MS system. Monitor the specific Multiple Reaction Monitoring (MRM) transitions of the intact parent mass for both peptides.

    • Causality : LC-MS/MS provides absolute structural confirmation. Relying solely on HPLC-UV can yield false positives, as partial degradation products or co-eluting fragments might mask the true degradation rate of the parent peptide.

  • Kinetic Analysis

    • Action : Plot the natural log (

      
      ) of the remaining intact peptide concentration (derived from the Area Under the Curve) versus time. Calculate the half-life (
      
      
      
      ) using the first-order decay equation:
      
      
      , where
      
      
      is the slope of the linear regression.
References
  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides Chemistry & Biodiversity (PubMed - NIH) [Link]

  • The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics PMC - NIH [Link]

  • The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases PMC - NIH [Link]

Sources

Comparative Bioactivity Guide: 3,5-Dichloro vs. 3,4-Dichloro Phenylbutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactivity Comparison of 3,5-Dichloro vs 3,4-Dichloro Phenylbutyric Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Para-Block" Effect

In the optimization of phenylbutyric acid (4-PBA) scaffolds—widely used as chemical chaperones, HDAC inhibitors, and auxin prodrugs—the positioning of chlorine substituents dictates metabolic fate and receptor affinity.

This guide contrasts the 3,4-dichloro (asymmetric, para-blocked) and 3,5-dichloro (symmetric, para-open) substitution patterns. The core distinction lies in the "Para-Block Effect" :

  • 3,4-Dichloro Derivatives: Exhibit superior metabolic stability and auxin-like bioactivity due to the blocked para-position, which prevents rapid hydroxylation.

  • 3,5-Dichloro Derivatives: Often display higher cytotoxicity and lower metabolic stability. The open para-position (C4) acts as a metabolic "soft spot," facilitating rapid clearance or conversion to potentially toxic phenolic metabolites (quinones).

Physicochemical & Structural Comparison

The following table synthesizes predicted and empirical data for the two isomers relative to the parent compound (4-PBA).

Feature3,4-Dichloro Phenylbutyric Acid 3,5-Dichloro Phenylbutyric Acid Implication
Symmetry Asymmetric (

)
Symmetric (

)
3,5- analogs bind better to symmetric pockets; 3,4- to asymmetric receptors (e.g., TIR1).
LogP (Lipophilicity) ~3.8 - 4.1~3.9 - 4.2Both are significantly more lipophilic than 4-PBA (LogP ~2.4), improving BBB penetration but increasing sequestration risks.
Electronic Effect Inductive withdrawal (-I) with resonance donation (+R) at para/meta.Strong inductive withdrawal (-I) from two meta positions; Para position is electron-deficient.3,5- pattern makes the para-hydrogen highly acidic and susceptible to oxidative attack.
Metabolic Stability High (Para-blocked)Low to Moderate (Para-open)3,4- is preferred for long-duration systemic drugs; 3,5- for short-acting agents.
Major Metabolite Phenylacetic acid analog (via

-oxidation)
4-Hydroxy-3,5-dichlorophenylbutyric acid (via CYP450)3,5- metabolism risks forming reactive quinone methides.
Mechanism of Action & Bioactivity[1]
A. Plant Growth Regulation (Auxin Activity)

Phenylbutyric acids act as pro-auxins . They must undergo


-oxidation in the plant peroxisome to form the active phenylacetic acid (PAA) derivative.
  • 3,4-Dichloro (High Activity): The metabolite, 3,4-dichlorophenylacetic acid , is a potent auxin mimic.[1] The 3,4-substitution pattern mimics the indole ring of IAA (Indole-3-acetic acid) and fits into the hydrophobic pocket of the TIR1 ubiquitin ligase complex.

  • 3,5-Dichloro (Low/Inactive): The symmetric "wings" of the chlorines at positions 3 and 5 create steric clashes within the TIR1 binding pocket, preventing the necessary "molecular glue" interaction required for auxin signaling.

B. HDAC Inhibition & Chaperone Activity

As analogs of 4-PBA (a known HDAC inhibitor and ER stress reducer):

  • 3,4-Dichloro: The increased lipophilicity allows for higher intracellular concentrations. However, the bulky chlorines can interfere with the zinc-binding domain of HDACs if the chain length is not optimized. It is generally more potent than 3,5- analogs in neuroprotective assays due to stability.

  • 3,5-Dichloro: While capable of chaperone activity (preventing protein aggregation), this scaffold is often associated with cytotoxicity . The open para-position allows formation of 3,5-dichloro-4-hydroxy metabolites, which can uncouple oxidative phosphorylation or act as pro-oxidants (increasing SOD activity as a stress response).

Visualizing the Metabolic Divergence

The following diagram illustrates the critical divergence in metabolic pathways between the two isomers.

MetabolicDivergence Substrate34 3,4-Dichloro Phenylbutyric Acid (Para-Blocked) BetaOx Beta-Oxidation (Peroxisome) Substrate34->BetaOx Major Pathway CYP450 CYP450 Oxidation (Liver/Microsome) Substrate34->CYP450 Minor (Slow) Substrate35 3,5-Dichloro Phenylbutyric Acid (Para-Open) Substrate35->BetaOx Competing Pathway Substrate35->CYP450 Major Pathway (Para-Attack) ActiveAuxin 3,4-Dichlorophenylacetic Acid (Active Auxin / Stable) BetaOx->ActiveAuxin Bio-activation ToxicMetabolite 3,5-Dichloro-4-hydroxy phenylbutyric acid CYP450->ToxicMetabolite Hydroxylation Quinone Reactive Quinone Intermediate ToxicMetabolite->Quinone Oxidative Stress

Figure 1: Metabolic Divergence. The 3,4-isomer preferentially undergoes beta-oxidation to stable active forms, while the 3,5-isomer is vulnerable to para-hydroxylation, leading to potentially toxic intermediates.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Differential Cytotoxicity Assay (MTT)

Purpose: To determine if the 3,5-isomer exhibits higher toxicity due to reactive metabolite formation.

  • Cell Line: HepG2 (high metabolic capacity) vs. HUVEC (low metabolic capacity).

  • Preparation: Dissolve compounds in DMSO. Prepare serial dilutions (1 µM to 100 µM).

  • Incubation: Seed cells at

    
     cells/well. Treat for 24 hours .
    
  • Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals. Measure Absorbance at 570 nm.

  • Validation Check:

    • Control: 4-PBA (Parent) should show

      
       mM (low toxicity).
      
    • Hypothesis: 3,5-dichloro should show lower

      
       (higher toxicity) in HepG2 compared to HUVEC due to CYP-mediated activation of the para-position.
      
Protocol B: Auxin Response Assay (Root Elongation)

Purpose: To confirm the bioactivity of the 3,4-isomer via the TIR1 pathway.

  • Subject: Arabidopsis thaliana (Col-0 wild type) vs. tir1 mutants.

  • Media: MS agar plates containing 0.1, 1.0, and 10 µM of the test compounds.

  • Growth: Vertically orient plates. Grow for 7 days under long-day conditions.

  • Measurement: Measure primary root length.

  • Validation Check:

    • 3,4-Dichloro: Should inhibit root elongation (classic auxin phenotype) in WT but not in tir1 mutants.

    • 3,5-Dichloro: Should show minimal effect on root length compared to solvent control.

References
  • T. H. Kim et al. , "3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops," Communications Biology, 2024. Link

  • S. Hu et al. , "Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid," Environmental Pollution, 2025. Link

  • M. Kolb et al. , "The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis," International Journal of Molecular Sciences, 2015. Link

  • Euro Chlor , "Influence of Chlorine Substituents on Biological Activity of Chemicals," Euro Chlor Science Dossier, 2020. Link

  • Y. Wu et al. , "4-Phenylbutyric Acid Induces Protection against Pulmonary Arterial Hypertension in Rats," PLOS ONE, 2016.[2] Link

Sources

Unlocking the Fragmentation Mechanics of 3,5-Dichlorophenyl Amino Acids: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of peptide engineering and drug discovery, I frequently encounter the analytical challenges posed by non-canonical amino acids (ncAAs). The incorporation of halogenated ncAAs, such as 3,5-dichlorophenylalanine, is a highly effective strategy to modulate a therapeutic peptide's lipophilicity, steric bulk, and target binding affinity (1[1]).

However, confirming their successful incorporation and distinguishing them from natural variants requires a nuanced mass spectrometry (MS) approach (2[2]). This guide objectively compares MS platforms for analyzing 3,5-dichlorophenyl amino acids and provides a self-validating experimental framework grounded in gas-phase fragmentation mechanics.

The Causality of Gas-Phase Fragmentation

To optimize any MS method, we must first understand why a molecule fragments the way it does. The fragmentation of 3,5-dichlorophenyl amino acids is heavily governed by the electron-withdrawing nature of the chlorine substituents and their specific exact mass defects.

  • The Isotopic Envelope (The 9:6:1 Rule): Chlorine exists naturally as two stable isotopes:

    
    Cl (75.78%) and 
    
    
    
    Cl (24.22%). Consequently, any di-chlorinated precursor ion will exhibit a highly specific
    
    
    isotopic pattern in an approximate 9:6:1 ratio (3[3]). This signature acts as a built-in, self-validating metric during MS1 acquisition, allowing us to confidently distinguish the target from isobaric matrix interferences before fragmentation even begins.
  • Immonium Ion Formation (

    
    -Cleavage):  Upon activation, the primary dissociation pathway involves the cleavage of the 
    
    
    
    -carbon bonds, resulting in the neutral loss of formic acid (HCOOH) and ammonia (NH
    
    
    ). The strong inductive effect of the halogens on the aromatic ring stabilizes the resulting immonium ion, making it the dominant diagnostic peak in the MS/MS spectrum (4[4]).
  • High-Energy Halogen Cleavage: At elevated collision energies, the internal energy surpasses the activation barrier required to break the robust C-Cl bond, resulting in a characteristic neutral loss of HCl (-36 Da).

Platform Comparison: QqQ vs. High-Resolution MS

When selecting an instrument to characterize 3,5-dichlorophenyl amino acids, the choice typically falls between a Triple Quadrupole (QqQ) for targeted quantitation and a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) for structural elucidation.

Table 1: Comparative Performance Metrics for 3,5-Dichlorophenylalanine Analysis

Analytical MetricTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF/Orbitrap)Mechanistic Causality
Mass Accuracy Nominal (~0.1 to 0.5 Da)Sub-ppm (< 1 to 3 ppm)HRMS analyzers separate ions based on orbital frequency or flight time, easily resolving the exact mass defect of halogens from peptide backbones.
Isotopic Fidelity Unit resolution (Isotopes blend)>70,000 Resolving PowerHigh resolving power separates background chemical noise from the true 9:6:1

Cl/

Cl isotopic envelope.
Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitudeQqQ systems utilize Multiple Reaction Monitoring (MRM) to filter out matrix noise across two mass filters, providing superior linearity for quantitation.
Low Mass Cutoff ~30% of precursor m/z (Ion Trap CID)No cutoff (HCD / Beam-type CID)Higher-energy Collisional Dissociation (HCD) cells fragment ions in a multipole before trapping, bypassing the "1/3 rule" to preserve low m/z immonium ions.

Self-Validating Experimental Protocol: LC-MS/MS Characterization

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step is engineered to confirm the identity of the 3,5-dichlorophenyl amino acid through orthogonal physical properties (hydrophobicity, exact mass, and fragmentation).

Step 1: Sample Preparation & Matrix Spiking

  • Action: Reconstitute the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Methanol reduces the surface tension of the droplets in the Electrospray Ionization (ESI) source, promoting efficient desolvation. Formic acid drives the solution equilibrium toward the protonated

    
     state, maximizing ionization efficiency.
    

Step 2: Chromatographic Separation (UHPLC)

  • Action: Utilize a sub-2 µm C18 reverse-phase column. Apply a shallow gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Causality: The di-chloro substitution significantly increases the lipophilicity (LogP) of the amino acid compared to natural phenylalanine. A shallow gradient ensures baseline resolution from less hydrophobic, naturally occurring isobaric peptides.

Step 3: MS Source Optimization & Precursor Selection

  • Action: Set the quadrupole isolation window to a narrow 1.0 m/z. Target the monoisotopic peak (m/z 234.0 for 3,5-dichlorophenylalanine).

  • Causality: Narrow isolation prevents the co-fragmentation of the

    
    Cl isotopes (m/z 236.0 and 238.0). Co-isolating the entire isotopic envelope would convolute the MS/MS spectra with overlapping, mass-shifted fragment clusters, making de novo sequencing impossible.
    

Step 4: Collision Energy (CE) Ramping via HCD

  • Action: Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 45 eV.

  • Causality:

    • Low CE (20 eV) captures fragile neutral losses (-NH

      
      , -H
      
      
      
      O).
    • Moderate CE (30 eV) maximizes the yield of the diagnostic immonium ion.

    • High CE (45 eV) provides the kinetic energy required to induce the heterolytic cleavage of the C-Cl bond, yielding the definitive -HCl loss.

Diagnostic Fragmentation Workflow

The logical relationship between the precursor ion and its energy-dependent product ions is visualized below.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 234 (35Cl2) Isotope Pattern: 9:6:1 LossNH3 [M+H - NH3]+ m/z 217 Neutral Loss Precursor->LossNH3 Low CE CID LossH2O [M+H - H2O]+ m/z 216 Neutral Loss Precursor->LossH2O Low CE CID Immonium Immonium Ion m/z 174 Diagnostic Core Precursor->Immonium α-Cleavage (HCD) LossHCl [Immonium - HCl]+ m/z 138 Halogen Cleavage Immonium->LossHCl High CE (>35 eV)

MS/MS fragmentation pathway of 3,5-dichlorophenylalanine highlighting key diagnostic ions.

References

  • Title: Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordinary NRPS Flexibility Source: Frontiers in Microbiology URL
  • Title: Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen Source: PubMed URL
  • Title: A Researcher's Guide to Confirming 4-Bromo-2-chloro-L-phenylalanine Incorporation via Mass Spectrometry Source: BenchChem URL
  • Title: The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation Source: OPUS URL

Sources

A Senior Application Scientist's Guide to Chiral HPLC Separation of Boc-β-Amino Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in peptide-based drug development, the enantiomeric purity of building blocks is not merely a quality metric—it is a critical determinant of a therapeutic's efficacy and safety. Among these building blocks, N-tert-butoxycarbonyl (Boc) protected β-amino acids are of increasing importance due to the unique conformational constraints they impart on peptidomimetics. Ensuring their enantiopurity requires robust, reliable, and efficient analytical methods.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of Boc-β-amino acid enantiomers. Moving beyond a simple listing of columns and mobile phases, we will explore the causality behind method selection, offering field-proven insights to empower you to develop and optimize your own separations with confidence and scientific rigor.

The Imperative of Chiral Purity in β-Amino Acid Chemistry

β-amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the β-carbon. This seemingly minor shift has profound implications for the secondary structures of peptides, leading to the formation of more stable helices and β-sheets. When a Boc-protected β-amino acid is incorporated into a peptide therapeutic, its stereochemistry dictates the final three-dimensional structure and, consequently, its interaction with biological targets. The presence of an undesired enantiomer can lead to reduced potency, altered pharmacological profiles, or unforeseen toxicological effects. Therefore, high-resolution chiral HPLC is an indispensable tool in both process development and quality control.

Pillars of Chiral Recognition: A Mechanistic Overview

The successful separation of enantiomers on a chiral stationary phase (CSP) is a result of transient, diastereomeric complexes formed between the analyte and the chiral selector. The stability of these complexes differs between enantiomers, leading to different retention times. For Boc-β-amino acids, the key interactions governing separation are:

  • Hydrogen Bonding: The N-H of the carbamate, the C=O of the carbamate, and the C=O of the carboxylic acid can all act as hydrogen bond donors or acceptors.

  • Steric Interactions/Inclusion: The bulky Boc group and the amino acid side chain must fit into chiral grooves or cavities on the CSP. The precise spatial arrangement determines the strength of the interaction.

  • π-π Interactions: Aromatic side chains (e.g., in β-homophenylalanine) can interact with electron-rich or electron-poor aromatic moieties on the CSP.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the overall recognition process.

The selection of a CSP and mobile phase is a strategic exercise in maximizing the differences in these interactions for a given pair of enantiomers.

Comparative Analysis of Chiral Stationary Phases

The market offers a diverse array of CSPs, but for Boc-β-amino acids, three classes have demonstrated the most utility: Polysaccharide-based, Macrocyclic Antibiotic-based, and Zwitterionic Ion-Exchange phases.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Derived from cellulose or amylose coated or immobilized on a silica support, polysaccharide CSPs are the most widely used for their broad versatility and high success rates.[1][2] The chiral selectors are typically carbamate or ester derivatives of the polysaccharide backbone, which form helical polymer chains creating chiral grooves.

Mechanism of Action: Separation is achieved through a combination of hydrogen bonding, dipole-dipole, and steric interactions as the analyte fits into the chiral grooves of the polysaccharide structure.[3] The choice between cellulose (a more layered, sheet-like structure) and amylose (a more helical structure) can significantly impact selectivity.[1]

Operational Modes & Insights:

  • Normal Phase (NP): Using mobile phases like hexane/alcohol (e.g., isopropanol or ethanol), this mode often provides excellent selectivity.[4][5] The non-polar bulk solvent minimizes interactions with the stationary phase, allowing the chiral recognition sites to dominate. Adjusting the alcohol percentage is the primary tool for optimizing retention and resolution. For acidic analytes like Boc-amino acids, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid, TFA) to the mobile phase is crucial to suppress the ionization of the carboxylic acid, preventing peak tailing and improving resolution.

  • Reversed Phase (RP): This mode, using aqueous-organic mobile phases (e.g., acetonitrile/water or methanol/water), is increasingly popular due to its compatibility with MS detection and its applicability to a wide range of compounds.[3][6] For Boc-amino acids, RP methods almost always require an acidic additive like TFA or formic acid to ensure the analyte is in a single, neutral form.[3]

Coated vs. Immobilized CSPs:

  • Coated: The polysaccharide derivative is physically adsorbed onto the silica. These columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) offer excellent performance but have solvent limitations—"non-standard" solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can strip the coating.

  • Immobilized: The derivative is covalently bonded to the silica (e.g., Lux® i-Cellulose-5, Chiralpak® IA/IB/IC). This provides enhanced durability and universal solvent compatibility, expanding the range of mobile phases that can be screened, which can be decisive for resolving particularly difficult enantiomers.[7]

Performance Data for Polysaccharide-Based CSPs:

Analyte CSP Mode Mobile Phase α Rs Reference
Boc-D/L-Valine Lux Cellulose 2 (250x4.6 mm) RP A: 0.1% TFA in WaterB: Acetonitrile(Gradient) - 2.2 [3]
Fmoc-trans-POAC (β-amino acid) Lux Cellulose-2 NP n-Hexane/Isopropanol (90:10) 3.7 18.4 [4]

| Fmoc-D/L-Amino Acids | Lux Cellulose-2 / Lux Cellulose-3 | RP | ACN / 0.1% TFA | >1.2 | >1.5 |[6] |

(Note: Direct comparative data for a wide range of Boc-β-amino acids is sparse in literature; data for analogous compounds like Boc-α-amino acids and Fmoc-β-amino acids are presented to demonstrate column performance.)

Macrocyclic Antibiotic-Based CSPs: Multimodal Power

CSPs based on macrocyclic antibiotics, such as teicoplanin (Chirobiotic™ T) and ristocetin A (Chirobiotic™ R), offer a unique and powerful alternative.[8][9] These complex molecules contain multiple stereogenic centers, peptide bonds, sugar moieties, and ionizable groups, providing a rich array of potential interactions.

Mechanism of Action: The chiral recognition mechanism is highly complex, involving inclusion in the molecule's basket-like structure, hydrogen bonding, ionic interactions, and π-π stacking.[10][11] Their ability to operate in multiple chromatographic modes (RP, NP, Polar Organic) makes them exceptionally versatile.

Operational Modes & Insights: For N-Boc protected amino acids, the reversed-phase mode is often the most effective on teicoplanin-based columns.[8] The carboxylate group of the analyte is believed to be a key interaction site with the CSP.[8] A distinct advantage is their complementarity; an analyte that is poorly resolved on a polysaccharide phase may separate well on a macrocyclic antibiotic phase, and vice-versa.[9]

Performance Data for Macrocyclic Antibiotic CSPs:

Analyte Type CSP Mode Key Insight Reference
N-Boc Amino Acids Chirobiotic T / R RP Reversed-phase is the most viable choice for both CSPs. [8]
Underivatized Amino Acids Chirobiotic T RP D-enantiomer is typically more retained due to interactions mimicking the antibiotic's biological target (D-Ala-D-Ala residues). [11]

| General Amino Acids | Eremomycin-based CSP | RP | Showed better performance than Teicoplanin for D/L-Methionine separation under tested conditions. |[12] |

Zwitterionic Ion-Exchange CSPs: Tailored for Amphoterics

Zwitterionic CSPs, often based on Cinchona alkaloids, are designed specifically for the separation of amphoteric molecules like amino acids.[13] They contain both an anion-exchange and a cation-exchange site.

Mechanism of Action: The primary retention mechanism is ion-exchange, where the protonated amino group and deprotonated carboxylic acid of the analyte interact with the stationary phase. Chiral recognition is imparted by the inherent chirality of the Cinchona alkaloid backbone.

Operational Modes & Insights: These columns are typically run in polar organic or aqueous-organic mobile phases. The mobile phase composition, particularly the nature and concentration of acid and base additives (counter-ions), is critical for optimizing retention and selectivity.[13] A comparison of quinine-based (ZWIX(+)) and quinidine-based (ZWIX(-)) columns showed that the quinidine-based phase exhibited better selectivity for both β²- and β³-amino acids.[13]

Experimental Protocols and Method Development

A structured approach to method development is key to efficiently achieving a successful chiral separation.

General Screening Protocol

This protocol is designed to maximize the chances of finding a separation with minimal initial effort.

  • Sample Preparation: Dissolve the racemic Boc-β-amino acid standard in the initial mobile phase or a compatible solvent (e.g., Ethanol, Isopropanol) to a concentration of ~1 mg/mL.

  • Column Selection: Screen a set of complementary columns. A recommended starting set includes:

    • An amylose-based immobilized phase (e.g., Lux i-Amylose-1 / Chiralpak IA)

    • A cellulose-based immobilized phase (e.g., Lux i-Cellulose-5 / Chiralpak IB)

    • A different cellulose-based phase (e.g., Lux Cellulose-2 / Chiralcel OD-H)

    • A macrocyclic antibiotic phase (e.g., Chirobiotic T)

  • Initial Screening Conditions (Normal Phase):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210-230 nm)

  • Secondary Screening Conditions (Reversed Phase):

    • Mobile Phase C: Acetonitrile/Water (50:50, v/v) + 0.1% TFA

    • Mobile Phase D: Methanol/Water (50:50, v/v) + 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength

  • Evaluation: Analyze the results. If partial separation (Rs > 0.8) is observed, proceed to optimization. If no separation is seen, try a different mode or column.

Detailed Protocol: Optimized RP Method for Boc-Valine Enantiomers

This protocol is adapted from a validated method and serves as an excellent, robust starting point for other Boc-protected amino acids in reversed-phase mode.[3]

  • Instrumentation: HPLC system with gradient capability, UV detector, and autosampler.

  • Column: Lux Cellulose 2, 5 µm, 250 x 4.6 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 80 20
    14 30 70
    14.5 30 70
    14.6 80 20

    | 16 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 224 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Water/Acetonitrile (1:1, v/v).

Trustworthiness through Self-Validation: This gradient method is designed not only to separate the enantiomers but also to resolve potential achiral impurities in a single run. The use of a well-characterized column and a common, robust mobile phase system ensures high reproducibility. The gradient allows for the elution of impurities with different polarities, making it a comprehensive quality control method.

Visualization of Workflows and Mechanisms

Diagrams provide a clear, at-a-glance understanding of complex processes.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_eval Phase 2: Evaluation cluster_optim Phase 3: Optimization start Racemic Standard (Boc-β-Amino Acid) screen_cols Screen 4 Columns (Amylose, Cellulose x2, Macrocyclic) start->screen_cols screen_mp Screen 2-4 Mobile Phases (NP and RP modes) screen_cols->screen_mp eval Evaluate Chromatograms (Look for Rs > 0.8) screen_mp->eval eval->screen_cols No Separation optim Optimize Mobile Phase (% Modifier, Additive) & Temperature eval->optim Partial Separation Found valid Validate Method (ICH Guidelines) optim->valid

Caption: Chiral HPLC method development workflow.

Chiral_Recognition_Mechanism cluster_analyte CSP { Polysaccharide CSP (Cellulose Groove) | Chiral Cavity} Analyte Bulky Boc Group N-H COOH Side Chain (R) Analyte:boc->CSP:f1 Steric Fit / Inclusion Analyte:nh->CSP:f0 H-Bonding (Donor) Analyte:cooh->CSP:f0 H-Bonding (Acceptor) Analyte:r->CSP:f1 π-π or van der Waals

Caption: Key interactions in chiral recognition.

Conclusion and Recommendations

The separation of Boc-β-amino acid enantiomers is a critical but achievable analytical challenge. While no single method is universally applicable, a systematic approach grounded in a mechanistic understanding will lead to success.

  • For Initial Screening: Polysaccharide-based CSPs, particularly modern immobilized phases, should be the first choice due to their broad applicability and robustness. Screening in both normal-phase (Hexane/Alcohol/TFA) and reversed-phase (ACN/Water/TFA) modes is highly recommended.

  • For Difficult Separations: If polysaccharide columns fail, macrocyclic antibiotic CSPs (e.g., Chirobiotic T) offer a complementary selectivity and should be investigated, primarily in reversed-phase mode.

  • Optimization is Key: Do not underestimate the power of mobile phase additives and temperature. Small changes in the concentration of TFA or switching to formic acid can dramatically alter selectivity.[1] Temperature can also influence enantiomer elution order, providing another powerful optimization tool.

By leveraging the comparative data and strategic protocols within this guide, researchers can confidently develop and implement robust chiral HPLC methods, ensuring the enantiomeric purity of their Boc-β-amino acid building blocks and advancing the development of next-generation peptide therapeutics.

References

  • I.S. Krull, et al. (2003). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Available at: [Link]

  • Zhao, H., et al. (2024). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available at: [Link]

  • Ilisz, I., et al. (2016). Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids. Molecules, 21(11), 1551. Available at: [Link]

  • Jozwiak, K., et al. (2006). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. Journal of Chromatography A, 1120(1-2), 195-203. Available at: [Link]

  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11, 3037-3046. Available at: [Link]

  • Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. ResearchGate. Available at: [Link]

  • D'Acquarica, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Academia.edu. Available at: [Link]

  • Gasparrini, F., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed. Available at: [Link]

  • Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Ilisz, I., et al. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Hadagali, A., & Tran, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Lux™ Chiral LC and SFC Columns. Available at: [Link]

  • Perjési, P., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules, 29(9), 2213. Available at: [Link]

  • Naves, E. R., et al. (2013). Alternative and simple normal-phase HPLC enantioseparation of a chiral amino acid-type spin label derivative. Journal of the Brazilian Chemical Society, 24(9), 1494-1500. Available at: [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Available at: [Link]

  • Zahálka, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 108-118. Available at: [Link]

  • Armstrong, D. W., et al. (1994). Use of a Macrocyclic Antibiotic, Rifamycin B, and Indirect Detection for the Resolution of Racemic Amino Alcohols by CE. Analytical Chemistry, 66(9), 1473-1484. Available at: [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 208-218. Available at: [Link]

  • Gelfi, C., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 130-136. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • Hyun, M. H., et al. (2008). Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 325-329. Available at: [Link]

  • Al-Saeed, F. A., et al. (2020). Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs. Chirality, 32(8), 1056-1066. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • Phenomenex. (n.d.). Chiral Separation of β-Blockers Using Lux™ Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • Zhang, Y., et al. (2025). Zwitterionic chiral organoboron complexes for overcoming the concentration barrier in protein synthesis. Cambridge Open Engage. Available at: [Link]

  • Hyun, M. H., et al. (2008). Liquid chromatographic resolution of beta-amino acids on CSPs based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6. Analytica Chimica Acta, 621(2), 180-186. Available at: [Link]

  • Awakawa, T., et al. (2020). Biosynthesis of macrolactam antibiotics with β-amino acid polyketide starter units. The Journal of Antibiotics, 73, 531-541. Available at: [Link]

  • Péter, A., & Forró, E. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4647. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). HPLC Application Notes. Available at: [Link]

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Secondary structure analysis of 3,5-dichlorophenyl substituted beta-peptides

Secondary Structure Analysis of 3,5-Dichlorophenyl Substituted -Peptides: A Comparative Analytical Guide

Executive Summary

The incorporation of non-proteinogenic amino acids, specifically 3,5-dichlorophenyl substituted

12

The Causality of Analytical Choices: Why Standard Methods Fail

When analyzing standard


  • Aromatic Ring Currents: The electron-dense, halogenated phenyl rings create massive anisotropic shielding cones. In a compact 14-helix, these cones shift the resonance frequencies of nearby aliphatic

    
     and 
    
    
    protons drastically upfield, complicating standard NMR assignments.
  • Aggregation Propensity: The extreme hydrophobicity of the 3,5-dichlorophenyl group drives intermolecular aggregation in aqueous media, which can produce false-positive helical signatures in CD spectroscopy via light scattering artifacts.

Therefore, structural elucidation must rely on an orthogonal, multi-modal workflow that cross-validates global folding (CD) with residue-specific spatial constraints (NMR) and theoretical ensembles (MD)[3].

Comparative Performance Matrix

The following table objectively compares the primary analytical techniques used to resolve the secondary structures of halogenated

Analytical TechniquePrimary OutputSensitivity to 3,5-DiCl-Phe EffectsAdvantages for

-Peptides
Limitations
Circular Dichroism (CD) Global secondary structure (e.g., 14-helix vs. 12-helix)High: Aggregation of hydrophobic side chains can distort spectra.Rapid screening; clear 14-helix signature (max 195 nm, min 214 nm)[4].Cannot provide atomic-level resolution; prone to solvent interference.
2D NMR (NOESY/ROESY) Interatomic distances (< 5 Å); Hydrogen bond mappingModerate: Ring currents cause severe spectral overlap, requiring careful assignment.Residue-specific validation of the 14-membered hydrogen bond ring[5].Requires high concentrations (mM); correlation time (

) issues.
X-ray Crystallography Absolute 3D solid-state conformationLow: Once crystallized, the structure is definitive.Gold standard for absolute stereochemistry and packing.Highly hydrophobic halogenated peptides resist crystallization.
Molecular Dynamics (MD) Conformational ensembles; Thermodynamic stabilityHigh: Accurately models the steric clash and solvent interactions of the DiCl-phenyl rings.Resolves inconsistent NMR NOEs by simulating the folding equilibrium[3].Computationally expensive; highly dependent on force-field accuracy.

Workflow Visualization: Structural Elucidation Pipeline

The determination of a 3,5-dichlorophenyl

GSynthSynthesis of 3,5-DiCl-Pheβ-PeptidesCDCD Spectroscopy(Global Fold Screen)Synth->CD Purified Sample (>95%)NMR2D NMR (NOESY/ROESY)(Residue-Level Constraints)CD->NMR Helical Signature(195nm max, 214nm min)XrayX-ray Crystallography(Solid-State Conformation)CD->Xray High Purity/CrystallizableMDMolecular Dynamics(Ensemble Validation)NMR->MD NOE DistanceConstraintsFinalSecondary StructureElucidation (e.g., 14-Helix)NMR->FinalXray->FinalMD->NMR ConformationalFeedbackMD->Final

Figure 1: Orthogonal workflow for the secondary structure determination of halogenated β-peptides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to rule out artifacts caused by the 3,5-dichlorophenyl moiety.

Protocol A: Circular Dichroism (CD) Spectroscopy in TFE

Purpose: To confirm the presence of a 14-helical backbone, characterized by a maximum near 195 nm and a minimum at 214 nm[4]. 2,2,2-Trifluoroethanol (TFE) is used because it lowers the dielectric constant, stabilizing intramolecular hydrogen bonds while fully solvating the hydrophobic dichlorophenyl rings[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the lyophilized

    
    -peptide in HPLC-grade TFE to create a 1.0 mM stock solution.
    
  • Serial Dilution (The Self-Validation Step): Prepare three working concentrations: 50

    
    M, 100 
    
    
    M, and 200
    
    
    M. Causality: If the molar ellipticity
    
    
    changes non-linearly across these concentrations, the peptide is aggregating. A stable
    
    
    confirms a monomeric intramolecular fold.
  • Instrument Calibration: Purge the spectropolarimeter with nitrogen (flow rate > 5 L/min) for 30 minutes to prevent ozone formation and ensure transparency down to 185 nm.

  • Data Acquisition: Use a 0.1 cm pathlength quartz cuvette. Scan from 260 nm to 185 nm at 20 °C. Accumulate 5 scans per sample to increase the signal-to-noise ratio.

  • Baseline Subtraction: Subtract the TFE solvent blank spectrum from the peptide spectra. Convert raw ellipticity (mdeg) to mean residue molar ellipticity

    
    .
    
Protocol B: 2D NMR (ROESY/TOCSY) and Temperature Coefficients

Purpose: To map the contiguous 14-membered ring hydrogen bonds (between the N-H of the


5

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 2-5 mg of the peptide in 600

    
    L of CD
    
    
    OH (Methanol-d4). Causality: Methanol supports helical folding similarly to TFE but provides better lock signal and fewer solvent suppression artifacts.
  • TOCSY Acquisition (Spin System Identification): Run a 2D TOCSY (mixing time 80 ms). Identify the isolated spin systems of the

    
    -amino acid backbones. The 3,5-dichlorophenyl aromatic protons will appear as a distinct AB
    
    
    or A
    
    
    B spin system around 7.2-7.5 ppm.
  • ROESY Acquisition (The Self-Validation Step): Run a 2D ROESY (mixing time 200-300 ms) rather than NOESY. Causality: Mid-sized

    
    -peptides (6-12 residues) often have a correlation time (
    
    
    ) where the NOE signal crosses zero. ROESY guarantees positive cross-peaks (spin-lock field ~2-3 kHz), preventing false negatives in distance constraints.
  • Variable Temperature (VT) NMR: Acquire 1D

    
    H spectra at 5 K intervals from 280 K to 320 K.
    
  • Calculate Temperature Coefficients (

    
    ):  Plot the chemical shift of each amide proton against temperature. Causality: Amide protons shielded from the solvent by stable 14-helical hydrogen bonds will exhibit low temperature coefficients (> -4 ppb/K). This internally validates the ROESY distance constraints.
    

Conclusion

The integration of 3,5-dichlorophenyl substituted

References

  • (S)-2-Amino-3-(3,5-dichlorophenyl)
  • Beta-peptide - chemeurope.
  • Source: acs.
  • Source: chapman.
  • Source: researchgate.

Comparing metabolic stability of halogenated beta-amino acids

Publish Comparison Guide: Metabolic Stability of Halogenated -Amino Acids vs. Conventional Alternatives

Executive Summary & Scientific Rationale

As a Senior Application Scientist in peptide therapeutics, I frequently encounter the same bottleneck in drug development: native

The incorporation of halogenated


-amino acids11

22

Mechanistic Causality: Why Halogenated -Amino Acids?

The Backbone Shift: Evading Proteolysis

Native





33
Halogenation (Fluorination): Blocking CYP450 Metabolism

While unhalogenated

  • Steric/Isosteric Blocking : Fluorine is the smallest halogen, acting as a bioisostere for hydrogen. Replacing a metabolically labile C-H bond with a C-F bond physically blocks hydroxylation without severely distorting the molecule's native conformation 4[4].

  • Electronic Deactivation (HOMO Lowering) : Fluorine's intense electronegativity withdraws electron density from adjacent

    
    -systems or aliphatic chains. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, drastically reducing the rate of electrophilic attack by the reactive iron-oxo species (
    
    
    ) in the CYP450 active site 5[5].

MetabolicPathwaysAlphaNative α-Amino AcidProteaseProtease CleavageAlpha->ProteaseCYP450CYP450 OxidationAlpha->CYP450BetaUnhalogenated β-Amino AcidBeta->Protease Blocked by β-carbonBeta->CYP450HaloBetaHalogenated β-Amino AcidHaloBeta->Protease Blocked by β-carbonHaloBeta->CYP450 Blocked by C-F bondStableHigh Metabolic StabilityHaloBeta->StableDegraded1Rapid ClearanceProtease->Degraded1Degraded2Moderate ClearanceCYP450->Degraded2

Mechanism of evasion: Halogenated β-amino acids bypass both proteolysis and CYP450 oxidation.

Comparative Data: Metabolic Stability Profiles

To objectively evaluate performance, we benchmark halogenated


Table 1: Comparative in vitro stability of canonical vs. engineered amino acid motifs.

Amino Acid ClassExample MotifProteolytic

(Human Serum)
CYP3A4 Intrinsic Clearance (

)
Primary Clearance Mechanism
Native

-Amino Acid
L-Leucine< 30 minsHigh (> 50

L/min/mg)
Proteolysis & Oxidation
Unhalogenated

-Amino Acid

-Homoleucine
> 72 hoursModerate (~ 25

L/min/mg)
CYP450 Oxidation
Halogenated

-Amino Acid
5,5,5-Trifluoro-

-homoleucine
> 72 hoursLow (< 5

L/min/mg)
Renal (Minimal Hepatic)

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness, metabolic stability claims must be backed by rigorous, self-validating assays. Below are the definitive protocols used to quantify these stability metrics in my laboratory.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (

Step-by-Step Methodology:

  • Preparation : Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture : Combine the test compound (halogenated

    
    -amino acid, final conc. 1 
    
    
    M) with HLMs (final protein conc. 0.5 mg/mL) in the buffer.
  • Self-Validating Controls : Always run a positive control (e.g., Verapamil or Testosterone, which have known high clearance rates) to verify enzyme activity, and a negative control (no NADPH) to differentiate enzymatic metabolism from chemical instability.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final conc. 1 mM).

  • Time-Course Sampling : At

    
     minutes, withdraw 50 
    
    
    L aliquots.
  • Quenching : Immediately quench each aliquot by adding it to 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
    
  • Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation : Plot the natural log of the percentage remaining vs. time. The slope equals the elimination rate constant (

    
    ). Calculate 
    
    
    and
    
    
    .

HLM_WorkflowPrep1. PreparationInitiate2. InitiationPrep->InitiateSample3. SamplingInitiate->SampleQuench4. QuenchingSample->QuenchAnalyze5. LC-MS/MSQuench->AnalyzeData6. Data ProcessingAnalyze->Data

Self-validating experimental workflow for the Human Liver Microsome (HLM) stability assay.

Protocol B: Proteolytic Stability (Pronase Assay)

Pronase is a highly aggressive mixture of endo- and exoproteases. Resistance to pronase is the gold standard for proving backbone stability.

Step-by-Step Methodology:

  • Preparation : Dissolve the peptide containing the target amino acids in 100 mM ammonium bicarbonate buffer (pH 8.0) to a concentration of 100

    
    M.
    
  • Enzyme Addition : Add Pronase E (from Streptomyces griseus) to a final enzyme:substrate mass ratio of 1:100.

  • Incubation & Sampling : Incubate at 37°C. Take aliquots at

    
     hours.
    
  • Quenching : Quench by adding 1% trifluoroacetic acid (TFA) and flash-freezing in liquid nitrogen.

  • Analysis : Analyze via RP-HPLC and MALDI-TOF MS to monitor the disappearance of the parent peak and the emergence of cleavage fragments.

Conclusion

For drug development professionals, the transition from canonical peptides to engineered peptidomimetics is no longer optional; it is a pharmacokinetic necessity. Unhalogenated


When designing your next generation of peptide therapeutics, integrating these fluorinated building blocks—and validating them through the rigorous HLM and pronase protocols detailed above—will dramatically increase your probability of clinical success.

References

  • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: MDPI URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC (PubMed Central) URL: [Link]

  • Title: The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides Source: PubMed URL: [Link]

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Application of Fluorine in Drug Design Source: ResearchGate URL: [Link]

1H NMR characterization of Boc-beta-homophenylalanine derivatives

1H NMR Characterization of Boc- -Homophenylalanine Derivatives: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison of analytical conditions and protecting group alternatives for

Executive Summary: The Role of -Amino Acids in Peptidomimetics




However, the structural characterization of these monomers—particularly the tert-butyloxycarbonyl (Boc) protected derivative, Boc-


-hPhe-OH


Mechanistic Foundations: The "Rotamer" Challenge

When characterizing Boc-




The Causality: This spectral complexity is not an impurity; it is the result of restricted rotation around the carbamate C–N bond. The steric bulk of the Boc group creates an energy barrier to rotation, resulting in a mixture of cis and trans rotamers that interconvert slower than the NMR timescale (~



VT_NMR_WorkflowStartRoom Temp 1H NMR(298 K)CheckAre signals duplicated?(Rotamer check)Start->CheckHeatIncrease Temp(323 K - 353 K)Check->Heat Yes (Boc rotamers)AnalyzeCoalescence AchievedExtract J-couplingsCheck->Analyze No (Single conformer)SolventChange Solvent(e.g., DMSO-d6)Heat->Solvent Still splitHeat->Analyze CoalescenceSolvent->Heat

Workflow for resolving Boc-induced rotameric signal duplication using VT-NMR.

Objective Comparison: Solvent Systems and Protecting Groups

The choice of solvent and protecting group fundamentally alters the quality of the NMR data and the structural information that can be extracted.

Solvent Selection Comparison

Different deuterated solvents interact with the Boc-

Solvent_SelectionBocBoc-beta-hPhe-OHCDCl3CDCl3(Non-polar)Boc->CDCl3DMSODMSO-d6(Polar Aprotic)Boc->DMSOCD3ODCD3OD(Polar Protic)Boc->CD3ODHbondPreserves H-bonds(Foldamer study)CDCl3->HbondCoalesceHigh Temp VT-NMR(Rotamer resolution)DMSO->CoalesceExchangeNH/OH Exchange(Backbone silencing)CD3OD->Exchange

Logical decision matrix for selecting NMR solvents based on characterization goals.

Table 1: Quantitative


H NMR Chemical Shift Comparison of Boc-

-hPhe-OH (at 298 K)
Solvent

-CH

(ppm)

-CH (ppm)
Benzyl-CH

(ppm)
NH (ppm)Boc-CH

(ppm)
Rotamer Ratio (Major:Minor)
CDCl

2.45 - 2.60 (m)4.10 (m)2.85 (m)6.45 (br d)1.38 (s)~ 4:1
DMSO-d

2.30 - 2.45 (m)3.95 (m)2.70 (m)6.80 (d)1.30 (s)~ 8:1
CD

OD
2.40 - 2.55 (m)4.05 (m)2.80 (m)Exchanged1.35 (s)~ 5:1

Data Interpretation: CDCl


Protecting Group Performance: Boc vs. Fmoc vs. Unprotected

Table 2: Analytical Performance of


-hPhe Derivatives
DerivativeNMR Complexity (298 K)Aromatic Region OverlapSynthetic UtilityCoalescence Temp
Boc-

-hPhe-OH
High (Rotamers)None (Clean 7.1-7.3 ppm)Solution-phase synthesis~ 333 K (60 °C)
Fmoc-

-hPhe-OH
High (Rotamers)Severe (Fmoc overlaps with Phe)Solid-phase peptide synthesis~ 323 K (50 °C)
H-

-hPhe-OH
Low (Single conformer)NoneLimited (Requires protection)N/A

Performance Verdict: While Fmoc is the industry standard for Solid-Phase Peptide Synthesis (SPPS), Boc-


-hPhe-OH

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducible data, the following step-by-step methodology must be used to resolve rotameric interference in Boc-

Protocol: Variable Temperature (VT) NMR for Rotamer Coalescence

Objective: To increase thermal energy until the interconversion rate of the carbamate C-N bond exceeds the NMR timescale, collapsing the multiplet signals into sharp, analyzable peaks.

  • Sample Preparation: Dissolve 15-20 mg of Boc-

    
    -hPhe-OH in 0.6 mL of anhydrous DMSO-d
    
    
    . Causality: DMSO-d
    
    
    is chosen over CDCl
    
    
    because its boiling point (189 °C) safely accommodates the elevated temperatures required for coalescence without risking tube pressurization or solvent boiling.
  • Baseline Acquisition (298 K): Acquire a standard 1D

    
    H NMR spectrum (16 scans, 10s relaxation delay). Identify the duplicated Boc methyl singlets (~1.30 ppm) and the broad NH doublet (~6.80 ppm).
    
  • Thermal Equilibration: Increase the probe temperature to 333 K (60 °C). Allow the sample to equilibrate for exactly 5 minutes to ensure thermal homogeneity across the sample volume. Causality: Uneven heating causes convection currents, which distort the magnetic field homogeneity and ruin line shape (shimming).

  • Coalescence Verification: Acquire a second spectrum. The duplicated Boc signals should now appear as a single, sharp singlet. The

    
    -CH
    
    
    diastereotopic protons should resolve into clear doublet-of-doublets (dd), allowing for the extraction of the
    
    
    coupling constants.
  • Data Extraction: Measure the

    
     coupling between the 
    
    
    -protons and the
    
    
    -proton. In a standard extended conformation, these values typically range between 6.0 and 8.0 Hz.

References

  • 
    -Peptidic Peptidomimetics 
    Source: Accounts of Chemical Research (ACS Publications)
    URL:[Link]
    
  • Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-

    
    -amino Acids 
    Source: Journal of Organic Chemistry (ACS Publications)
    URL:[Link]
    
  • 
    -peptides in solution from molecular dynamics simulations validated against experiment 
    Source: European Biophysics Journal (ETH Research Collection)
    URL:[Link]
    

Safety Operating Guide

Navigating the Disposal of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of managing chemical waste in a manner that ensures the safety of laboratory personnel and protects the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid, a compound representative of halogenated organic acids used in modern drug discovery. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a framework for responsible chemical waste management.

Hazard Identification and Risk Assessment

Key Hazard Considerations:

  • Halogenated Organic Compound: The presence of the dichlorophenyl group classifies this compound as a halogenated organic. These compounds require specific disposal routes, as their incineration can produce toxic byproducts like hydrogen chloride gas if not performed in a specialized facility.[1][2]

  • Acidic Nature: The carboxylic acid functional group makes the compound corrosive.

  • Potential for Irritation: Similar Boc-protected amino acids are known to cause skin, eye, and respiratory tract irritation.[3]

  • Toxicity: While specific data is unavailable, it is prudent to treat the compound as potentially toxic and avoid direct contact and inhalation.[4]

Personal Protective Equipment (PPE):

A comprehensive risk assessment mandates the use of appropriate PPE to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects eyes from splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the potentially irritating and toxic compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Use in a certified chemical fume hoodMinimizes the inhalation of any dust or aerosols, which may be harmful.[1]

Waste Segregation: A Critical First Step

Proper segregation of chemical waste at the point of generation is the cornerstone of a safe and compliant disposal program.[5][6] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

The decision-making process for segregating waste containing 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid can be visualized as follows:

WasteSegregation Start Waste Generated (Solid or Solution) IsSolid Is the waste primarily solid? Start->IsSolid SolidWaste Solid Halogenated Organic Waste Container IsSolid->SolidWaste Yes AqueousAcid Is the solution aqueous and acidic? IsSolid->AqueousAcid No (Liquid) IsHalogenated Does the solution contain halogenated solvents? HalogenatedLiquid Halogenated Organic Liquid Waste Container IsHalogenated->HalogenatedLiquid Yes NonHalogenatedLiquid Non-Halogenated Organic Liquid Waste Container IsHalogenated->NonHalogenatedLiquid No AqueousAcid->IsHalogenated No (Organic Solvent) Neutralize Neutralize with a weak base (e.g., sodium bicarbonate) to pH 6-8 AqueousAcid->Neutralize Yes AqueousWaste Aqueous Waste Container Neutralize->AqueousWaste

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Disposal Procedures

Follow these procedures to ensure the safe and compliant disposal of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid and its associated waste.

Procedure 1: Disposal of Solid Waste

This procedure applies to the pure compound, contaminated consumables (e.g., weighing paper, gloves), and spill cleanup materials.

  • Container Selection: Obtain a dedicated, properly labeled "Solid Halogenated Organic Waste" container. This container must be made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) drum) and have a secure, sealable lid.[4][5]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and a detailed list of its contents.[7][8]

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a scoop or other appropriate tool. Minimize the generation of dust by performing this transfer within a chemical fume hood.

  • Container Sealing: Securely close the container lid immediately after adding the waste to prevent the release of vapors.[4]

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials, such as strong bases or oxidizing agents.[9]

  • Pickup Request: Once the container is full, or in accordance with your institution's policies, submit a request for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7]

Procedure 2: Disposal of Solutions in Organic Solvents

This procedure is for solutions of the compound in halogenated or non-halogenated organic solvents.

  • Waste Stream Identification:

    • If the solvent is halogenated (e.g., dichloromethane, chloroform), the waste must be collected in a "Halogenated Organic Liquid Waste" container.[1][2]

    • If the solvent is non-halogenated (e.g., ethyl acetate, methanol), use a "Non-Halogenated Organic Liquid Waste" container.[5]

  • Container and Labeling: Use a chemically compatible, sealed container (e.g., an HDPE carboy) with a proper hazardous waste label detailing all components of the mixture.[10]

  • Waste Transfer: Pour the liquid waste into the appropriate container using a funnel. This should be done in a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]

  • Storage and Pickup: Seal the container and store it in a designated satellite accumulation area with secondary containment to prevent spills.[4] Request a pickup from EHS when the container is full.

Procedure 3: Disposal of Aqueous Solutions

For aqueous solutions containing the acidic compound (e.g., from an aqueous workup).

  • Neutralization: Due to its acidic nature, the aqueous waste should be neutralized before disposal.[11] In a well-ventilated area and with appropriate PPE, slowly add a weak base, such as sodium bicarbonate, to the aqueous solution while stirring. Monitor the pH using pH paper. Continue adding the base until the pH is in the neutral range (approximately 6-8).[12][13] Be aware that this may generate gas (carbon dioxide), so add the base slowly to avoid foaming and splashing.

  • Collection: After neutralization, pour the solution into a container designated for "Aqueous Waste" or as directed by your institution's EHS guidelines.

  • Disposal: Follow your institution's protocol for the disposal of neutralized aqueous waste. Some institutions may permit drain disposal after neutralization and confirmation that no other hazardous materials are present, but always seek approval from EHS first.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Don PPE: Wear the appropriate PPE as outlined in Section 1.

  • Containment: For liquid spills, contain the spill using an absorbent material like vermiculite or a chemical spill kit.[14]

  • Cleanup:

    • For solid spills, carefully sweep the material into a dustpan and place it in the "Solid Halogenated Organic Waste" container. Avoid creating dust.

    • For liquid spills, once the liquid is absorbed, scoop the absorbent material into the "Solid Halogenated Organic Waste" container.[14]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol) and then with soap and water. The cleaning materials should also be disposed of as solid hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. Retrieved from University of British Columbia website.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from Environmental Marketing Services website.
  • GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • University of Tennessee, Knoxville Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from University of Tennessee, Knoxville website.
  • Everett, L. (2024, December 31). How to Neutralize Chemical Spills. Lab Manager.
  • University of Wisconsin-Madison Office of Chemical Safety. PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE. Retrieved from University of Wisconsin-Madison website.
  • Environmental Marketing Services. (2025, August 18). Effective Chemical Waste Disposal Strategies. Retrieved from Environmental Marketing Services website.
  • Bucknell University. Hazardous Waste Segregation.
  • Cornell University Environmental Health and Safety. 7.1.2 Acid Neutralization.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • National Research Council (US) Committee on Hazardous Biological Substances in the Laboratory. (1989). Biosafety in the Laboratory: Prudent Practices for the Handling and Disposal of Infectious Materials.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • Environmental Marketing Services. (2025, June 8). Lab Waste Disposal: Safety & Regulations Explained. Retrieved from Environmental Marketing Services website.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.

Sources

A Senior Application Scientist's Guide to Handling 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset, grounded in a deep understanding of the molecule's characteristics. This guide provides essential, actionable protocols for the safe handling and disposal of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid, a compound featuring a dichlorinated aromatic ring, a carboxylic acid, and an acid-labile Boc-protecting group. As drug development professionals, our commitment to safety is as critical as our scientific innovation. This document serves as your operational playbook, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Molecule

  • Chlorinated Aromatic Compounds : These compounds warrant careful handling due to potential toxicity. Inhalation of dust or aerosols and skin contact should be minimized.[1][2]

  • Boc-Protected Amino Acid : The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), to release the free amine.[3] While the compound itself is generally stable, this reactivity must be considered when choosing storage and reaction conditions.

  • Solid Particulate : As a solid, the primary exposure risks are inhalation of dust and skin contact.[4][5]

Table 1: Summary of Potential Hazards and Rationale

Potential Hazard Rationale Primary Exposure Routes
Respiratory Tract IrritationInhalation of fine dust particles.[4]Inhalation
Skin and Eye IrritationDirect contact with the solid compound or solutions.[1][5]Dermal, Ocular
Unknown Long-Term EffectsLimited toxicological data available for this specific molecule. Chlorinated aromatics as a class can have long-term health implications.Inhalation, Dermal, Ingestion
ReactivityStable under normal conditions, but incompatible with strong oxidizing agents and strong acids.[4]N/A (Chemical Incompatibility)

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense; the first and most effective is to control the laboratory environment through engineering solutions.

  • Chemical Fume Hood : All weighing, handling, and transfer of the solid compound must be conducted in a certified chemical fume hood.[1][2] This is critical to prevent the inhalation of airborne particulates and to contain any potential spills.

  • Ventilation : Ensure the laboratory has adequate general ventilation to maintain air quality and minimize background levels of any chemical vapors.[4][6]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is based on a "head-to-toe" approach to minimize all potential routes of exposure.

Eye and Face Protection

Chemical splash goggles are mandatory whenever handling this compound in solid or solution form.[1] They provide a seal around the eyes, offering superior protection from dust particles and splashes compared to standard safety glasses.[7] For procedures with a higher risk of splashing, such as transferring large volumes of solutions, a full-face shield should be worn in addition to goggles.[1]

Hand Protection

Choosing the correct gloves is critical, as hands are most likely to come into direct contact with the chemical.[8] The dichlorophenyl group suggests that gloves resistant to chlorinated compounds are necessary.

Table 2: Recommended Glove Materials

Glove Material Protection Against Considerations
Nitrile Good for minor splashes and handling solids.[8]Inspect for tears before use. Not recommended for prolonged immersion.
Neoprene Excellent resistance to acids, caustics, and some solvents.[9]A robust choice for general handling and spill cleanup.
Viton® or Silver Shield® Highest level of resistance to chlorinated and aromatic solvents.[1][7]Recommended for large-scale operations or situations with significant splash potential.

Always inspect gloves for any signs of degradation or punctures before use and remove them correctly to avoid contaminating your skin.

Skin and Body Protection

A buttoned, flame-resistant lab coat is the minimum requirement to protect against incidental contact and small splashes.[1][7] For operations involving larger quantities or a significant risk of splashing, a chemical-resistant apron or disposable coveralls (e.g., Tyvek®) should be worn over the lab coat.[7][10]

Respiratory Protection

When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, in the event of a large spill or a failure of ventilation systems, a full-face respirator with a multi-sorbent cartridge (protecting against organic vapors and particulates) should be used by trained emergency response personnel.[10]

Safe Handling and Operational Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram outlines the critical stages for handling 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid.

G Start Start: Prepare for Handling Risk 1. Conduct Risk Assessment (Review SDS for similar compounds) Start->Risk EngControls 2. Verify Engineering Controls (Fume Hood Certified & Operational) Risk->EngControls PPE 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) EngControls->PPE Handling 4. Handle Compound in Fume Hood (Weighing, Transfers, Reactions) PPE->Handling Storage 5. Proper Storage (Tightly Sealed, Labeled, Ventilated Area) Handling->Storage Waste 6. Segregate & Label Waste (Halogenated Waste Stream) Handling->Waste During/After Use Decon 7. Decontaminate Work Area & Properly Remove PPE Storage->Decon Waste->Decon End End: Procedure Complete Decon->End

Fig 1. A systematic workflow for the safe handling of the target compound.

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is vital in the event of an accident.

Personnel Exposure
  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Spill Cleanup

For small spills within a fume hood:

  • Ensure appropriate PPE is worn, including chemical-resistant gloves and goggles.[1]

  • Cover the spill with an absorbent material (e.g., vermiculite or sand).

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[11]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[1]

  • Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container.[11]

For large spills, or any spill outside of a fume hood, evacuate the area, alert personnel, and contact your institution's environmental health and safety (EHS) department immediately.[11]

Waste Disposal Protocol

Due to the presence of chlorine atoms, all waste containing 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid must be treated as halogenated organic hazardous waste .[2][12]

  • Segregation is Key : Never mix halogenated waste with non-halogenated waste streams.[11][13] The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes to prevent the formation of toxic byproducts like dioxins.[12][14]

  • Waste Containers : Use only approved, leak-proof containers with secure, threaded caps.[11][12]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[11][13] Do not use abbreviations. The label should be applied as soon as the first drop of waste is added.[11]

  • Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weigh paper, absorbent pads, and empty containers, must be disposed of in the solid halogenated hazardous waste stream.[1]

G Start Waste Generated Question Does the waste contain 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid or other halogenated compounds? Start->Question Halogenated Dispose in a clearly labeled 'HALOGENATED HAZARDOUS WASTE' container. Question->Halogenated Yes NonHalogenated Dispose according to institutional protocols for non-halogenated waste. Question->NonHalogenated No Yes YES No NO

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.